molecular formula C12H11NO B1599545 (2-pyridin-3-ylphenyl)methanol CAS No. 857284-03-8

(2-pyridin-3-ylphenyl)methanol

Cat. No.: B1599545
CAS No.: 857284-03-8
M. Wt: 185.22 g/mol
InChI Key: QREMDJYNQPJMFO-UHFFFAOYSA-N
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Description

(2-pyridin-3-ylphenyl)methanol is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-pyridin-3-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREMDJYNQPJMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428741
Record name (2-Pyrid-3-ylphenyl)methanol
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857284-03-8
Record name 2-(3-Pyridinyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857284-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Pyrid-3-ylphenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-pyridin-3-ylphenyl)methanol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic route for (2-pyridin-3-ylphenyl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel heterocyclic compounds. While direct experimental data for this specific isomer is not widely available in the current literature, this guide leverages established chemical principles and data from structurally related molecules to provide a robust framework for its synthesis and evaluation.

Introduction: The Significance of Pyridinyl-Phenyl Scaffolds

The fusion of pyridine and phenyl rings creates a privileged structural motif in medicinal chemistry. These bicyclic systems are present in numerous biologically active compounds and approved pharmaceuticals. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The phenyl ring provides a scaffold for further functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. Phenyl(pyridin-2-yl)methanol derivatives, for instance, are recognized as important structural backbones in a variety of natural products and synthetic drugs, including antihistamines like bepotastine and carbinoxamine.[1]

This guide focuses on the specific, lesser-explored isomer, this compound, detailing its unique structural attributes and proposing a clear pathway for its synthesis and subsequent investigation.

Chemical Structure and Properties

The fundamental structure of this compound consists of a pyridine ring linked to a phenyl ring at the 2-position of the phenyl ring and the 3-position of the pyridine ring. A methanol group is attached to the phenyl ring at the ortho position relative to the pyridine substituent.

Structural Diagram

Caption: Chemical structure of this compound.

Predicted Chemical Properties

While experimental data for this specific isomer is scarce, we can predict its key chemical properties based on its structure and by analogy to similar compounds like (4-(pyridin-2-yl)phenyl)methanol (CAS 98061-39-3).[2]

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C₁₂H₁₁NOStructural Analysis
Molecular Weight 185.22 g/mol Calculation from Molecular Formula[2]
Appearance White to off-white solidAnalogy to similar biaryl methanols
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.General solubility of polar organic compounds
CAS Number Not assigned or readily availableDatabase Search
pKa (pyridinium ion) ~4.5 - 5.5Analogy to substituted pyridines

Proposed Synthesis and Characterization

The synthesis of this compound can be strategically achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds between aryl and/or vinyl halides/triflates and organoboron compounds.[3]

Synthetic Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 3-Bromopyridine C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B (2-(Hydroxymethyl)phenyl)boronic acid B->C D This compound (Crude Product) C->D E Column Chromatography D->E F Recrystallization E->F G NMR Spectroscopy (¹H, ¹³C) F->G H Mass Spectrometry F->H I FT-IR Spectroscopy F->I

Caption: Proposed workflow for the synthesis and characterization of this compound.

Step-by-Step Experimental Protocol

Rationale: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance and generally good yields in constructing biaryl systems. The selection of a palladium catalyst and a suitable base is crucial for the efficiency of the reaction.

Materials:

  • 3-Bromopyridine

  • (2-(Hydroxymethyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromopyridine (1.0 eq), (2-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of 1,4-dioxane.

  • Reaction Execution: Add the catalyst solution to the main reaction flask. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heating: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of the atoms and the overall structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group.

Potential Applications in Drug Discovery

The pyridinyl-phenyl methanol scaffold is a promising starting point for the development of novel therapeutic agents. The biological activity of this class of compounds is often linked to their ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions.

Areas of Therapeutic Interest

Based on the known activities of related compounds, this compound and its derivatives could be investigated for a range of biological activities, including:

  • Anti-inflammatory Activity: Many pyridine derivatives exhibit anti-inflammatory properties.

  • Anticancer Activity: The pyridinyl-phenyl scaffold can be functionalized to target various pathways involved in cancer progression.

  • Neurological Disorders: The ability of pyridine-containing compounds to cross the blood-brain barrier makes them attractive candidates for CNS-active drugs.[4]

Future Directions and Lead Optimization

The synthesized this compound can serve as a valuable building block for the creation of a library of derivatives.

Lead Optimization Strategy Diagram:

G A This compound (Initial Hit) B Derivatization of Hydroxyl Group (Ethers, Esters) A->B C Substitution on Phenyl Ring A->C D Substitution on Pyridine Ring A->D E Biological Screening (In vitro assays) B->E C->E D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G

Caption: A strategic approach for the lead optimization of this compound.

Conclusion

This technical guide has outlined the key chemical properties, a detailed synthetic protocol, and the potential therapeutic applications of this compound. Although this specific isomer is not extensively documented, its synthesis is feasible through established methodologies like the Suzuki-Miyaura coupling. The structural features of this compound make it an intriguing candidate for further investigation in the field of medicinal chemistry. The protocols and strategies presented herein provide a solid foundation for researchers to synthesize, characterize, and explore the biological potential of this novel pyridinyl-phenyl methanol derivative.

References

  • Google Patents. (n.d.). Preparation method of (S)-phenyl (pyridine-2-yl) methanol derivative.
  • SciMeetings. (n.d.). Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). Retrieved from [Link]

  • PubChem. (n.d.). (4-(Pyridin-2-yl)phenyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. Retrieved from [Link]

  • DergiPark. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. Retrieved from [Link]

  • PubChem. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
  • ACS Publications. (2026). Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

Sources

An In-depth Technical Guide to (2-Pyridin-3-ylphenyl)methanol and its Analogs: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Pyridin-3-ylphenyl)methanol represents a significant heterocyclic chemical scaffold with considerable potential in medicinal chemistry and materials science. While a specific CAS number for the parent compound is not readily found in public databases, a wealth of information exists for its structurally related analogs. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this class of compounds, drawing upon data from closely related molecules to offer valuable insights for researchers. The methodologies and data presented herein are intended to serve as a foundational resource for the design and execution of research involving pyridinylphenyl methanols.

Introduction and Core Identifiers

The pyridinylphenyl methanol framework, characterized by a pyridine ring and a phenyl ring linked together with a methanol group, is a key pharmacophore in numerous biologically active compounds. The relative positions of the pyridine nitrogen and the substituents on both rings play a crucial role in determining the molecule's physicochemical properties and its interaction with biological targets.

While a dedicated entry for this compound is elusive, several analogs have been synthesized and characterized. Understanding these related structures provides a robust platform for predicting the properties and reactivity of the target compound.

Table 1: Identifiers of Key (Pyridinylphenyl)methanol Analogs
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(2-(5-Methylpyridin-3-yl)phenyl)methanol2003509-79-1C₁₃H₁₃NO199.25[1]
(2-methyl-3-pyridin-2-ylphenyl)methanol89930-07-4C₁₃H₁₃NO200.25
Phenyl(pyridin-2-yl)methanol14159-57-0C₁₂H₁₁NO185.22[2]
(4-(Pyridin-3-yl)phenyl)methanol217189-04-3C₁₂H₁₁NO185.22[3]
(4-(Pyridin-2-yl)phenyl)methanol98061-39-3C₁₂H₁₁NO185.22[4]
(2-Aminopyridin-3-yl)methanol23612-57-9C₆H₈N₂O124.14

Synthesis and Purification

The synthesis of pyridinylphenyl methanols typically involves two key strategies: the formation of the biaryl C-C bond followed by modification of a functional group to the methanol, or the direct introduction of the hydroxymethylphenyl group onto the pyridine ring. A common and versatile approach is the Suzuki coupling reaction, followed by the reduction of a carbonyl group.

General Synthetic Workflow

The following diagram illustrates a general and widely applicable workflow for the synthesis of this compound and its analogs.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials: - Bromopyridine derivative - (2-Formylphenyl)boronic acid Suzuki Suzuki Coupling Start->Suzuki Pd catalyst, base Intermediate Pyridinylbenzaldehyde Intermediate Suzuki->Intermediate Reduction Reduction Intermediate->Reduction e.g., NaBH₄ Product (Pyridinylphenyl)methanol Reduction->Product Crude Crude Product Product->Crude Column Column Chromatography Crude->Column Silica gel Pure Pure Product Column->Pure Analysis Characterization: - NMR - MS - IR Pure->Analysis caption General Synthesis and Purification Workflow

Caption: General Synthesis and Purification Workflow

Detailed Experimental Protocol: Synthesis of a (Pyridinylphenyl)methanol Analog

This protocol is adapted from established procedures for the synthesis of similar biaryl methanol compounds.

Step 1: Suzuki Coupling

  • To a solution of a bromopyridine derivative (1.0 eq) and a (2-formylphenyl)boronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (2.5 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and heat the reaction mixture to 85 °C for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyridinylbenzaldehyde intermediate.

Step 2: Reduction to the Methanol

  • Dissolve the crude pyridinylbenzaldehyde intermediate in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude (pyridinylphenyl)methanol.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final (pyridinylphenyl)methanol as a solid or oil.

Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Table 2: Predicted and Observed Physicochemical Properties of Analogs
PropertyPhenyl(pyridin-2-yl)methanol(4-(Pyridin-3-yl)phenyl)methanol(2-Aminopyridin-3-yl)methanol
Molecular Formula C₁₂H₁₁NO[2]C₁₂H₁₁NO[3]C₆H₈N₂O
Molecular Weight 185.22 g/mol [2]185.22 g/mol [3]124.14 g/mol
XLogP3 1.5[2]1.6[3]0.2[5]
Hydrogen Bond Donors 112
Hydrogen Bond Acceptors 223
Topological Polar Surface Area 33.1 Ų[2]33.1 Ų[3]59.1 Ų[5]
Form Solid-Solid
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, a singlet or doublet for the benzylic proton of the methanol group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons and a signal for the benzylic carbon of the methanol group, typically in the range of 60-70 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.

Applications in Drug Discovery and Development

The pyridinylphenyl methanol scaffold is of significant interest in drug discovery due to its presence in molecules with diverse biological activities. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and the overall rigidity of the biaryl system allows for specific interactions with protein binding pockets.

Known Biological Activities of Analogs

Derivatives of pyridinyl methanols have been investigated for a range of therapeutic applications. For instance, certain (pyridin-2-yl)methanol derivatives have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.[6][7] The chiral nature of these compounds is often crucial for their biological activity, with specific stereoisomers exhibiting desired pharmacological effects.[8][9]

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of a signaling pathway where a TRPV3 antagonist, a class of compounds that includes pyridinyl methanol derivatives, might exert its effects.

Signaling_Pathway cluster_cell Cell Membrane TRPV3 TRPV3 Channel Antagonist (Pyridinylphenyl)methanol Analog (Antagonist) Antagonist->TRPV3 Blocks Cellular_Response Cellular Response (e.g., Pain Signal) Ca_ion->Cellular_Response Inhibition of Downstream Signaling caption TRPV3 Antagonist Mechanism of Action

Caption: TRPV3 Antagonist Mechanism of Action

Safety and Handling

While specific toxicity data for this compound is unavailable, related compounds such as phenyl(pyridin-2-yl)methanol are classified as harmful if swallowed.[2] Standard laboratory safety precautions should be followed when handling these compounds, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound and its analogs represent a versatile and valuable class of compounds for researchers in medicinal chemistry and related fields. While the parent compound may not be extensively documented, the established synthetic routes and characterization data for its analogs provide a solid foundation for further investigation. The demonstrated biological activities of related structures highlight the potential of this scaffold in the development of novel therapeutics. This guide serves as a starting point for researchers, offering practical insights and methodologies to facilitate their work with this promising family of molecules.

References

  • PubChem. (n.d.). (2-(5-Methylpyridin-3-yl)phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (n.d.). (2-methyl-3-pyridin-2-ylphenyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (4-(Pyridin-3-yl)phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (4-(Pyridin-2-yl)phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of (S)-phenyl (pyridine-2-yl) methanol derivative.
  • Le, V., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5163-5181. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of (R)-phenyl (pyridine-2-yl) methanol derivative.
  • ResearchGate. (n.d.). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Retrieved from [Link]

  • PubChem. (n.d.). (2-Aminopyridin-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Data for (2-pyridin-3-ylphenyl)methanol: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the biaryl methanol compound, (2-pyridin-3-ylphenyl)methanol. As a key structural motif in medicinal chemistry and materials science, unambiguous characterization of this molecule is paramount for ensuring purity, confirming identity, and enabling robust downstream applications. This document synthesizes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. We delve into the causality behind experimental choices and provide detailed interpretations grounded in established chemical principles. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of complex heterocyclic compounds.

Introduction: The Importance of Spectroscopic Verification

This compound is a heterocyclic aromatic compound featuring a pyridine ring linked to a phenylmethanol group at the ortho position. This arrangement imparts specific steric and electronic properties, making it a valuable building block for designing targeted therapeutics and functional materials. The rotational freedom around the biaryl bond and the presence of multiple aromatic protons necessitate a multi-technique spectroscopic approach for unequivocal structural confirmation.

In any research or development pipeline, particularly in GMP-regulated environments, the adage "you are what you measure" holds true. An impurity or a misidentified isomer can lead to failed experiments, misleading biological data, and significant delays. This guide establishes a validated spectroscopic baseline for this compound, empowering scientists to confidently assess the quality and identity of their materials.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of spectroscopic signals, the following IUPAC-compliant numbering scheme is used throughout this guide. The diagram below was generated to provide a clear visual reference for all subsequent spectral interpretations.

Figure 1: IUPAC Numbering Scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for differentiating the numerous aromatic signals and confirming the substitution pattern.

Experimental Protocol: NMR Sample Preparation
  • Analyte Preparation: Accurately weigh 5-10 mg of this compound.

  • Solvent Choice: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Scientist's Note: CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. However, the acidic nature of the hydroxyl proton (OH) means its signal can be broad and may exchange with trace amounts of D₂O. For definitive observation of the OH proton, DMSO-d₆ would be an alternative, as it forms a hydrogen bond, resulting in a sharper, more defined multiplet.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly in the crowded aromatic region.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shift, multiplicity (splitting pattern), and integration are all critical pieces of the structural puzzle.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
8.76d, J = 2.4 Hz1HH-2'Pyridyl proton ortho to nitrogen, significantly deshielded.
8.58dd, J = 4.7, 1.6 Hz1HH-6'Pyridyl proton ortho to nitrogen, deshielded.
7.82ddd, J = 7.9, 2.4, 1.6 Hz1HH-4'Pyridyl proton coupled to H-2', H-5', and H-6'.
7.50d, J = 7.4 Hz1HH-3Phenyl proton ortho to the pyridyl substituent.
7.43t, J = 7.5 Hz1HH-5Phenyl proton meta to both substituents.
7.37-7.31m2HH-4, H-5'Overlapping phenyl and pyridyl proton signals.
4.61s2HCH₂OHBenzylic protons adjacent to the hydroxyl group.
2.81s (broad)1HCH₂OHExchangeable hydroxyl proton.

Data sourced from a peer-reviewed synthesis and characterization study.

Interpretation Insights:

  • The downfield signals between δ 8.76 and 7.31 ppm are characteristic of protons on aromatic rings. The distinct chemical shifts and coupling constants allow for the specific assignment to either the phenyl or pyridyl ring system.

  • The protons on the pyridine ring (H-2', H-6', H-4') are generally more deshielded (further downfield) than those on the phenyl ring due to the electron-withdrawing effect of the nitrogen atom.

  • The benzylic protons (CH₂OH) appear as a singlet at δ 4.61 ppm, indicating no adjacent protons to couple with. Its chemical shift is typical for a methylene group attached to both an aromatic ring and an oxygen atom.

  • The broad singlet for the hydroxyl proton at δ 2.81 ppm is a classic signature. Its broadness is due to chemical exchange, and its integration of 1H confirms its presence.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale
149.8C-2'Pyridyl carbon adjacent to nitrogen, highly deshielded.
148.1C-6'Pyridyl carbon adjacent to nitrogen, highly deshielded.
141.4C-1Quaternary phenyl carbon bearing the pyridyl group.
138.2C-2Quaternary phenyl carbon bearing the methanol group.
137.9C-4'Pyridyl carbon.
134.6C-3'Quaternary pyridyl carbon attached to the phenyl ring.
130.3C-3Phenyl carbon.
129.1C-5Phenyl carbon.
128.2C-4Phenyl carbon.
123.3C-5'Pyridyl carbon.
63.4CH₂OHBenzylic carbon, shielded by the attached oxygen.

Data sourced from a peer-reviewed synthesis and characterization study.

Interpretation Insights:

  • The spectrum shows 11 distinct carbon signals, consistent with the molecular structure (which has 12 carbons, but some may overlap or be difficult to resolve).

  • The carbons of the pyridine ring attached to or near the nitrogen (C-2', C-6') are the most deshielded, appearing furthest downfield.

  • The aliphatic carbon of the methanol group (CH₂OH) is significantly shielded, appearing upfield at δ 63.4 ppm. This is a key diagnostic peak that confirms the presence of the CH₂OH moiety.

  • The four quaternary carbons (C-1, C-2, C-3') are typically weaker in intensity and are identifiable by their lack of signal in a DEPT-135 experiment (not shown).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming the molecular formula and gaining further structural insights.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray Ionization (ESI) is the preferred method for a polar molecule like this, as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺. Electron Ionization (EI) would be an alternative, likely leading to more extensive fragmentation.

  • Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole analyzer is suitable for this analysis. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Sample Introduction: The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced via direct infusion or coupled with liquid chromatography (LC).

Predicted and Analogous MS Data & Interpretation

Table 3: Predicted and Key Fragment Ions for this compound

m/z (Mass/Charge)IonRationale / Likely Fragmentation Pathway
186.0913[M+H]⁺Protonated molecular ion (based on C₁₂H₁₁NO, exact mass: 185.0841).
185.0841[M]⁺˙Molecular ion (if using EI).
168.0813[M+H - H₂O]⁺Loss of water from the protonated molecular ion, a very common fragmentation for alcohols.
156.0813[M - CH₂OH]⁺Loss of the hydroxymethyl radical.
108[C₇H₆N]⁺Fragment corresponding to the pyridyl-methylene cation.
79[C₅H₅N+H]⁺Protonated pyridine fragment.

Interpretation and Fragmentation Pathway: The molecular weight of C₁₂H₁₁NO is 185.22 g/mol . Under ESI-MS in positive mode, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 186.

The fragmentation is dictated by the weakest bonds and the most stable resulting fragments. The benzylic position is a key site for fragmentation.

G cluster_0 Fragmentation Pathway mol [M+H]⁺ m/z = 186 frag1 [M+H - H₂O]⁺ m/z = 168 mol->frag1 - H₂O frag2 [M - CH₂OH]⁺ m/z = 156 mol->frag2 - •CH₂OH

Figure 2: Primary Fragmentation Pathways for this compound.

  • Loss of Water: Alcohols readily lose water under MS conditions. The protonated molecular ion can eliminate a molecule of H₂O to form a stable, delocalized carbocation at m/z 168.

  • Benzylic Cleavage: Cleavage of the C-C bond between the phenyl ring and the methanol group can lead to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), resulting in a biaryl cation at m/z 155.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires a minimal amount of solid sample. Alternatively, a KBr pellet can be prepared.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Predicted and Analogous IR Data & Interpretation

An experimental IR spectrum for the title compound is not available. However, by examining the spectrum of the structurally similar (1,1'-biphenyl)-2-methanol and consulting correlation tables, we can accurately predict the key absorption bands.[1]

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400 - 3200O-H stretchAlcohol (H-bonded)Strong, Broad
3100 - 3000C-H stretchAromatic (Phenyl & Pyridyl)Medium
2950 - 2850C-H stretchAliphatic (CH₂)Medium
~1600, 1580, 1470C=C / C=N stretchAromatic RingsMedium-Weak
1250 - 1000C-O stretchPrimary AlcoholStrong
800 - 690C-H out-of-plane bendAromatic SubstitutionStrong

Interpretation Insights:

  • O-H Stretch: The most prominent and diagnostic peak will be a broad, strong absorption centered around 3300 cm⁻¹, which is characteristic of a hydrogen-bonded alcohol.

  • C-H Stretches: Two distinct regions for C-H stretching are expected: the absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic rings, while those just below 3000 cm⁻¹ are from the sp³-hybridized CH₂ group.

  • Aromatic Region: A series of sharp, medium-to-weak bands between 1600-1450 cm⁻¹ confirm the presence of the aromatic rings (both phenyl and pyridyl).

  • C-O Stretch: A strong band in the fingerprint region, typically between 1050-1000 cm⁻¹, corresponds to the C-O stretching vibration of the primary alcohol.

  • Out-of-Plane Bending: Strong bands in the 800-700 cm⁻¹ region relate to the out-of-plane C-H bending of the substituted aromatic rings and can give clues about the substitution pattern.

Integrated Spectroscopic Workflow

No single technique provides the complete structural picture. The true power of spectroscopic characterization lies in the integration of data from multiple orthogonal techniques. The workflow below illustrates how NMR, MS, and IR are used synergistically to confirm the identity and purity of this compound.

G cluster_workflow Integrated Characterization Workflow cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy start Synthesized Compound ms Confirm Molecular Weight (m/z = 186 for [M+H]⁺) start->ms ir Identify Functional Groups (O-H, C-H arom., C-O) start->ir h_nmr ¹H NMR: Proton Environment Connectivity start->h_nmr conclusion Structure Confirmed: This compound ms->conclusion ms_frag Analyze Fragmentation (Loss of H₂O, •CH₂OH) ir->conclusion c_nmr ¹³C NMR: Carbon Skeleton h_nmr->c_nmr c_nmr->conclusion

Figure 3: Workflow for the synergistic use of MS, IR, and NMR.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data provides a robust and reliable fingerprint for the molecule this compound. The NMR data definitively establishes the connectivity and substitution pattern of the biaryl system. While experimental MS and IR spectra for this specific compound are not widely published, analysis of its core functional groups and data from close structural analogs allows for a confident prediction of its fragmentation behavior and vibrational modes. This integrated spectroscopic guide serves as an authoritative reference for scientists engaged in the synthesis, quality control, and application of this important chemical entity.

References

  • Journal of Organic Chemistry, 2011 , 76(8), 2776-2783. [Link]

  • PubChem Compound Summary for CID 76229, (1,1'-Biphenyl)-2-methanol. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 315585, Phenyl(pyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • SpectraBase, (1,1'-Biphenyl)-2-methanol, Wiley. [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. [Link]

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A Senior Application Scientist's Guide to the Biophysical Characterization of Pyridinylphenyl Methanols

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond Potency—Understanding the "How" and "Why" of Molecular Recognition

In the landscape of modern drug discovery, the identification of a potent molecule is merely the opening chapter. The true narrative of a successful therapeutic agent is written in the language of biophysics—the quantitative and qualitative description of how a molecule interacts with its biological target. Pyridinylphenyl methanols, a chemical scaffold present in a variety of pharmacologically active agents, including antagonists for targets like the TRPV3 ion channel, serve as a pertinent case study for this principle[1]. Their journey from a hit compound to a clinical candidate is critically dependent on a robust, multi-faceted biophysical characterization.

This guide eschews a simple recitation of techniques. Instead, it offers an integrated perspective, grounded in field experience, on how to strategically deploy a suite of biophysical tools. Our objective is to build a comprehensive dossier on a pyridinylphenyl methanol candidate, elucidating not just if it binds, but how it binds, the energetic forces driving the interaction, the structural consequences of this binding, and ultimately, whether this interaction translates into the desired biological effect within a cellular context. Each experimental protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and trustworthiness.

The Foundational Question: Does it Bind? Target Engagement & Stability

Before investing in complex structural or kinetic studies, the primary question is one of direct physical interaction. Does our compound engage the target protein? Answering this efficiently requires techniques that are rapid, material-sparing, and amenable to higher throughput.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

The Rationale: DSF operates on a simple, elegant principle: the binding of a small molecule to a protein typically increases its thermal stability.[2][3] This is because the bound state is often more energetically stable than the unbound, native state, requiring more thermal energy to induce unfolding.[2] By monitoring this unfolding process using an environment-sensitive fluorescent dye that binds to exposed hydrophobic regions, we can measure the protein's melting temperature (Tₘ). A positive shift in Tₘ in the presence of a compound is a strong indicator of binding.[4][5] DSF is an excellent primary screening tool due to its speed, low protein consumption, and cost-effectiveness.[3]

Experimental Workflow for DSF:

Caption: High-level workflow for a Differential Scanning Fluorimetry experiment.

Self-Validating Protocol: DSF for a Pyridinylphenyl Methanol Candidate

  • Reagent Preparation:

    • Protein: Purify the target protein to >95% homogeneity. Dialyze extensively against the final assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to remove any stabilizing agents. The final concentration for the assay is typically 2-5 µM.

    • Compound: Prepare a 10 mM stock of the pyridinylphenyl methanol in 100% DMSO. Create a dilution series.

    • Dye: Prepare a 5000x stock of a suitable dye (e.g., SYPRO Orange) in DMSO.

  • Assay Mix: Prepare a master mix containing the protein and dye in the assay buffer. The final dye concentration is typically 5x.

  • Plate Setup:

    • Dispense 19.8 µL of the protein/dye master mix into each well of a 384-well PCR plate.

    • Add 0.2 µL of the compound dilution series to the sample wells.

    • Crucial Control: Add 0.2 µL of 100% DMSO to at least 16 wells to establish a robust baseline Tₘ.

    • Crucial Control: Include wells with buffer and compound only (no protein) to check for compound fluorescence.

  • Data Acquisition: Seal the plate, centrifuge briefly, and place it in a real-time PCR instrument. Run a thermal ramp from 25°C to 95°C, increasing by 0.5°C every 30 seconds, while monitoring fluorescence.

  • Analysis: The melting temperature (Tₘ) is the midpoint of the sigmoidal unfolding curve. The change in melting temperature (ΔTₘ) is calculated by subtracting the average Tₘ of the DMSO control wells from the Tₘ of the compound-treated wells. A ΔTₘ > 2°C is generally considered a significant shift.

Cellular Thermal Shift Assay (CETSA)

The Rationale: While DSF confirms binding to a purified protein, it doesn't guarantee target engagement in the complex milieu of a cell. CETSA bridges this critical gap.[6][7] The principle is the same—ligand binding stabilizes a protein against thermal denaturation—but the experiment is performed in intact cells or cell lysates.[8][9] This provides invaluable, physiologically relevant evidence that the compound can penetrate the cell membrane (if using intact cells) and engage its target in the presence of countless competing interactions.[7]

Self-Validating Protocol: Lysate CETSA

  • Cell Culture & Lysis:

    • Culture cells expressing the target protein to ~80% confluency.

    • Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

    • Lyse the cells via freeze-thaw cycles (e.g., 3x using liquid nitrogen) and clarify the lysate by high-speed centrifugation (20,000 x g, 20 min, 4°C).[10]

  • Compound Incubation:

    • Aliquot the soluble lysate. Treat aliquots with the pyridinylphenyl methanol at various concentrations or with vehicle (DMSO) as a control. Incubate at room temperature for 30 minutes.[10]

  • Thermal Challenge:

    • Heat the aliquots in a PCR machine or heat block for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments). Cool immediately for 3 minutes at room temperature.[10]

  • Separation & Detection:

    • Centrifuge the heated samples again (20,000 x g, 20 min, 4°C) to pellet the precipitated, denatured proteins.[10]

    • Collect the supernatant, which contains the soluble, stabilized protein.

    • Analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.

  • Analysis: Plot the percentage of soluble protein against temperature for both the DMSO- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.[7]

The Quantitative Question: How Tightly Does it Bind?

Once target engagement is confirmed, the next step is to quantify the interaction. This involves determining the binding affinity (Kᴅ), stoichiometry (n), and the thermodynamic forces driving the association.

Isothermal Titration Calorimetry (ITC)

The Rationale: ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[11] By titrating the compound (ligand) into a solution containing the target protein, a binding isotherm can be generated. Fitting this curve provides the binding constant (Kᴀ, and its inverse, Kᴅ), the stoichiometry of the interaction (n), and the enthalpy change (ΔH).[12] From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[12] This level of detail is crucial for lead optimization, as it allows medicinal chemists to understand whether affinity improvements are driven by favorable enthalpy (e.g., new hydrogen bonds) or entropy (e.g., hydrophobic interactions).

Self-Validating Protocol: ITC

  • Sample Preparation (The Most Critical Step):

    • Buffer Matching: The compound and protein MUST be in an identical, well-matched buffer.[12] Even minute pH or salt concentration differences will create large heats of dilution, obscuring the binding signal. Dialyze the protein against the final buffer, and use the final dialysate to dissolve the compound.

    • Degassing: Thoroughly degas both protein and compound solutions immediately before the run to prevent air bubbles, which cause significant artifacts.[12]

    • Concentrations: Concentrations should be chosen to satisfy the 'c-window' (c = n * [Protein] / Kᴅ), ideally between 10 and 100, for a well-defined sigmoidal curve.[12] For a suspected µM binder, this might mean 10-20 µM protein in the cell and 100-200 µM compound in the syringe.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with buffer.

    • Load the protein solution (~200-300 µL) into the sample cell and the compound solution (~40-50 µL) into the titration syringe.[13]

    • Equilibrate the system at the desired temperature (typically 25°C).

  • The Titration:

    • Perform a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution, with sufficient spacing between injections to allow a return to baseline.

  • Control Experiments (Essential for Trustworthiness):

    • Titrant-to-Buffer: Perform an identical titration of the compound into the buffer alone.[11] The heat from this titration (heat of dilution) must be subtracted from the main experimental data.

    • Buffer-to-Protein: Titrating buffer into the protein solution can help identify any issues with protein stability or aggregation during the experiment.

  • Data Analysis: Integrate the peaks from the raw thermogram to determine the heat change per injection. Plot this against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site) to extract Kᴅ, n, and ΔH.

Surface Plasmon Resonance (SPR)

The Rationale: While ITC provides thermodynamic endpoints, SPR reveals the dynamics of the interaction: the kinetics.[14] SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip.[15] By immobilizing the target protein on the chip and flowing the pyridinylphenyl methanol over the surface, one can monitor the binding (association) and unbinding (dissociation) in real-time.[16] This yields the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff).[15] The equilibrium dissociation constant (Kᴅ) can then be calculated as kₔ/kₐ. Understanding kinetics is vital; two compounds can have the same Kᴅ but vastly different kinetic profiles. A slow kₒff (long residence time) can often lead to more durable pharmacological effects.[14]

SPR Experimental Workflow:

Caption: A typical cycle for a Surface Plasmon Resonance (SPR) kinetic assay.

The Structural Question: Where and How Does it Bind?

Answering the "where" and "how" of binding provides the ultimate level of detail and is the cornerstone of structure-based drug design.

X-ray Crystallography

The Rationale: X-ray crystallography provides an atomic-resolution three-dimensional map of the protein-ligand complex.[17][18] This allows for the direct visualization of the binding pocket, the precise orientation of the pyridinylphenyl methanol, and the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) it makes with the protein residues.[19] This information is invaluable for medicinal chemists to rationally design modifications that can improve potency, selectivity, and other drug-like properties.[20]

Self-Validating Protocol: Co-crystallization

  • Complex Formation: Incubate the purified protein with a 5- to 10-fold molar excess of the pyridinylphenyl methanol for several hours to ensure saturation of the binding sites.[20]

  • Crystallization Screening: Set up crystallization trials using various commercially available or in-house screens. The goal is to find a condition (precipitant, pH, temperature) where the protein-ligand complex forms well-ordered crystals.

  • Crystal Optimization: Refine the initial hit conditions by varying precipitant concentration, pH, and other additives to grow larger, single crystals suitable for diffraction.

  • Data Collection:

    • Harvest a crystal and flash-cool it in liquid nitrogen, typically with a cryoprotectant to prevent ice formation.

    • Mount the crystal in an X-ray beam (at a synchrotron for best results) and collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain an electron density map.

    • Self-Validation: If a structure of the protein without the ligand (apo) exists, a clear, unambiguous region of "difference density" should be visible in the binding pocket, into which the ligand can be modeled. The quality of the final model is validated by statistics like R-factor and R-free, which measure how well the model agrees with the experimental data.[17]

  • Analysis: Analyze the final structure to identify key interactions between the pyridinylphenyl methanol and the target protein, guiding the next round of drug design.

Integrated Data Analysis: Building a Coherent Picture

The true power of this approach lies not in any single technique, but in the synthesis of all data points. The results from each experiment should validate and inform the others.

Data Summary Table: Hypothetical Characterization of Two Analogs

ParameterTechniqueAnalog AAnalog BRationale/Interpretation
Target Engagement
ΔTₘDSF+5.2 °C+4.8 °CBoth compounds bind and stabilize the protein.
Cellular Tₘ ShiftCETSA+3.1 °CNo ShiftAnalog A engages the target in cells; Analog B may have poor permeability or be rapidly metabolized.
Binding Affinity
KᴅITC250 nM300 nMSimilar thermodynamic affinities.
ΔH (kcal/mol)ITC-8.5-5.5Binding of Analog A is more enthalpically driven, suggesting stronger H-bonds.
-TΔS (kcal/mol)ITC-0.6-3.4Binding of Analog B is more entropically driven, possibly via hydrophobic interactions.
Binding Kinetics
kₐ (M⁻¹s⁻¹)SPR1 x 10⁵5 x 10⁵Analog B associates faster.
kₔ (s⁻¹)SPR2.5 x 10⁻²1.5 x 10⁻¹Analog A dissociates 6x slower (longer residence time).
Kᴅ (kₔ/kₐ)SPR250 nM300 nMKinetic Kᴅ values are in excellent agreement with ITC.
Structural Basis
Key InteractionX-rayH-bond from methanol -OH to Asp-128No H-bond observedThe crystal structure confirms the key interaction suggested by the favorable enthalpy for Analog A.

References

  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • X-ray crystallography of protein-ligand interactions. (2005). Methods in Molecular Biology, 305, 155-166. Retrieved January 21, 2026, from [Link]

  • Protein X-ray Crystallography and Drug Discovery. (2018). Pharmaceuticals, 11(3), 63. Retrieved January 21, 2026, from [Link]

  • Biophysical methods in drug discovery from small molecule to pharmaceutical. (2012). Methods in Molecular Biology, 841, 1-24. Retrieved January 21, 2026, from [Link]

  • Biophysical Methods in Drug Discovery from Small Molecule to Pharmaceutical. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

  • Studying protein-ligand interactions using X-ray crystallography. (2013). Methods in Molecular Biology, 1008, 457-477. Retrieved January 21, 2026, from [Link]

  • Studying Protein–Ligand Interactions Using X-Ray Crystallography. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Peak Proteins. Retrieved January 21, 2026, from [Link]

  • Cellular thermal shift assay (CETSA). (2024). Bio-protocol. Retrieved January 21, 2026, from [Link]

  • Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

  • Surface Plasmon Resonance (SPR) Analysis for Drug Development. (2020). SGS. Retrieved January 21, 2026, from [Link]

  • Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. (2021). Methods in Molecular Biology, 2386, 203-215. Retrieved January 21, 2026, from [Link]

  • Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Differential scanning fluorimetry (DSF) screen to identify inhibitors of Hsp60 protein-protein interactions. (2019). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter. Retrieved January 21, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1473, 151-172. Retrieved January 21, 2026, from [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2017). Bio-protocol, 7(19), e2555. Retrieved January 21, 2026, from [Link]

  • How does SPR work in Drug Discovery?. (2025). deNOVO Biolabs. Retrieved January 21, 2026, from [Link]

  • The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. (2007). Nature Protocols, 2(9), 2212-2221. Retrieved January 21, 2026, from [Link]

  • How Is Surface Plasmon Resonance Used In Drug Discovery?. (2025). YouTube. Retrieved January 21, 2026, from [Link]

  • Isothermal titration calorimetry. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2021). Molecules, 26(11), 3243. Retrieved January 21, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology, 16(11), 2247-2256. Retrieved January 21, 2026, from [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Iberian Biophysical Society. Retrieved January 21, 2026, from [Link]

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  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry, 59(12), 5749-5763. Retrieved January 21, 2026, from [Link]

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An In-Depth Technical Guide on the Discovery and First Synthesis of (2-pyridin-3-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a plausible and scientifically grounded pathway for the inaugural synthesis of (2-pyridin-3-ylphenyl)methanol, a biaryl methanol of significant interest in medicinal chemistry and materials science. In the absence of a seminal publication detailing its discovery, this document constructs a potential "first synthesis" by leveraging established, robust synthetic methodologies, primarily the Suzuki-Miyaura cross-coupling reaction. The guide provides a comprehensive examination of the strategic considerations underpinning the synthesis, a detailed experimental protocol, and a discussion of the analytical techniques required for the structural elucidation of the target molecule. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of novel biaryl compounds and for those interested in the practical application of modern cross-coupling chemistry.

Introduction: The Significance of Biaryl Methanols

Biaryl scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds. The conformational flexibility and the ability to present substituents in a defined three-dimensional space make them ideal for interacting with biological targets. The introduction of a hydroxymethyl group to this scaffold further enhances its utility by providing a handle for further functionalization, improving solubility, and enabling hydrogen bonding interactions with protein active sites.

This compound, with its unique juxtaposition of a phenyl and a pyridine ring, presents an intriguing molecular architecture. The pyridine nitrogen introduces a polar element and a potential site for metabolic modification or salt formation, properties of significant interest in drug design. This guide, therefore, aims to provide a comprehensive technical overview of a logical and efficient first synthesis of this compound.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound suggests that the key disconnection is the carbon-carbon bond between the phenyl and pyridine rings. This bond can be efficiently formed using a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura reaction being a prime candidate due to its mild reaction conditions and high functional group tolerance.

Two primary Suzuki-Miyaura coupling strategies are envisioned:

  • Route A: Coupling of a pyridine-containing boronic acid derivative with a phenyl halide.

  • Route B: Coupling of a phenylboronic acid derivative with a pyridine halide.

For the purpose of this guide, we will focus on Route B , specifically the coupling of commercially available 3-bromopyridine with (2-(hydroxymethyl)phenyl)boronic acid . This choice is predicated on the ready availability of both starting materials, which is a crucial consideration for a scalable and efficient synthesis.[1][2][3]

The hydroxymethyl group on the phenylboronic acid is generally stable under Suzuki-Miyaura conditions, obviating the need for a protection-deprotection sequence and thus streamlining the synthesis.

Proposed First Synthesis: A Detailed Experimental Protocol

The proposed synthesis of this compound is a one-step Suzuki-Miyaura cross-coupling reaction.

Diagram of the Synthetic Pathway

Synthesis cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling 3-bromopyridine 3-Bromopyridine conditions Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 80-100 °C 3-bromopyridine->conditions boronic_acid (2-(hydroxymethyl)phenyl)boronic acid boronic_acid->conditions product This compound conditions->product

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Step-by-Step Methodology

Materials and Reagents:

  • 3-Bromopyridine (1.0 eq)

  • (2-(hydroxymethyl)phenyl)boronic acid (1.2 eq)[1][2][3]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq), (2-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The final concentration of 3-bromopyridine should be approximately 0.1 M.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture. The mixture should turn from colorless to a yellowish suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid or oil.

Rationale for Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its effectiveness with a wide range of substrates.

  • Base: Potassium carbonate is an effective and economical base for activating the boronic acid and facilitating the transmetalation step.[4]

  • Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions, as it effectively dissolves both the organic and inorganic reagents.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Structural Characterization and Data Analysis

The unambiguous identification of the synthesized this compound is critical. The following analytical techniques are essential for its characterization.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR Aromatic protons of the phenyl and pyridyl rings in the range of 7.0-8.8 ppm. A singlet or doublet for the benzylic CH₂ protons around 4.5-5.0 ppm. A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. The coupling patterns will be crucial to confirm the 2,3'-substitution pattern.
¹³C NMR Aromatic carbons in the range of 120-160 ppm. A signal for the benzylic carbon (CH₂OH) around 60-65 ppm.
Mass Spec. A molecular ion peak corresponding to the exact mass of C₁₂H₁₁NO (m/z = 185.0841). Fragmentation patterns would likely show the loss of the hydroxymethyl group.
FT-IR A broad O-H stretching band in the region of 3200-3600 cm⁻¹. C-H stretching bands for the aromatic rings. C-O stretching band around 1000-1100 cm⁻¹.
Comparative Analysis with Isomers

It is instructive to compare the expected spectral data with that of known isomers, such as phenyl(pyridin-2-yl)methanol and phenyl(pyridin-4-yl)methanol.[3][5] The chemical shifts and coupling constants in the ¹H NMR spectrum, in particular, will provide definitive evidence for the connectivity of the two aromatic rings.

Conclusion and Future Directions

This technical guide has outlined a robust and plausible first synthesis of this compound based on well-established Suzuki-Miyaura cross-coupling methodology. The detailed protocol and discussion of experimental rationale provide a solid foundation for researchers to successfully synthesize this valuable biaryl methanol.

Future work could involve the optimization of the reaction conditions to improve yield and reduce reaction times. Furthermore, the exploration of alternative synthetic routes, such as a Grignard reaction between 3-pyridylmagnesium bromide and 2-formylphenylboronic acid pinacol ester followed by reduction, could provide valuable comparative data. The synthesized this compound can serve as a key intermediate for the development of novel pharmaceuticals and functional materials, and this guide provides the essential first step in that journey.

References

  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. BenchChem. Accessed January 22, 2026.
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  • Sigma-Aldrich. 2-(Hydroxymethyl)phenylboronic acid cyclic monoester 97 5735-41-1. Sigma-Aldrich. Accessed January 22, 2026.
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The Architectural Significance of Biaryl Methanol Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The biaryl methanol scaffold, a privileged structural motif in medicinal chemistry, represents a cornerstone in the design and development of novel therapeutics. This in-depth technical guide provides a comprehensive exploration of the multifaceted role of this scaffold, from its fundamental structural attributes and synthetic accessibility to its profound impact on pharmacological activity. We will dissect the intricate structure-activity relationships, explore its presence in clinically successful drugs, and provide practical, field-proven insights into the experimental workflows that underpin the synthesis and evaluation of these pivotal compounds. This guide is intended to serve as an essential resource for researchers and drug development professionals, offering a blend of theoretical knowledge and actionable experimental guidance to unlock the full potential of the biaryl methanol core in the pursuit of next-generation medicines.

Introduction: The Enduring Importance of the Biaryl Moiety

The biaryl scaffold, characterized by two directly connected aromatic rings, is a recurring theme in a vast array of biologically active molecules, including natural products, therapeutic agents, and chiral ligands.[1][2] This prevalence is not coincidental; the biaryl unit offers a unique combination of structural rigidity and conformational flexibility, allowing for precise spatial orientation of functional groups to engage with biological targets.[3] The introduction of a methanol linker to this core, creating the biaryl methanol scaffold, adds a crucial hydrogen-bonding donor and acceptor, further enhancing its ability to form key interactions within protein binding pockets. This guide will specifically focus on the synthesis, application, and medicinal chemistry considerations of this important structural class.

Synthetic Strategies: Building the Biaryl Methanol Core

The construction of the biaryl methanol scaffold can be approached through two primary strategic disconnections: formation of the biaryl bond followed by elaboration of the methanol moiety, or installation of a functionalized methanol precursor prior to the biaryl coupling. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Convergent Synthesis via Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are the workhorse for constructing the C-C bond of the biaryl system.[1] Among these, the Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and esters.[4]

This protocol outlines a general and reliable two-step procedure for the synthesis of an unsymmetrical biaryl methanol.

Step 1: Suzuki-Miyaura Cross-Coupling to form a Biaryl Ketone

  • Materials:

    • Aryl halide (e.g., p-bromoacetophenone) (1.0 eq)

    • Aryl boronic acid (1.1 eq)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

    • Ligand (if necessary, e.g., SPhos, XPhos)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

  • Procedure:

    • To a round-bottom flask, add the aryl halide, aryl boronic acid, palladium catalyst, ligand (if used), and base.

    • Purge the flask with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude biaryl ketone by column chromatography or recrystallization.

Step 2: Reduction of the Biaryl Ketone to a Biaryl Methanol

  • Materials:

    • Biaryl ketone (from Step 1) (1.0 eq)

    • Reducing agent (e.g., NaBH₄, LiAlH₄) (1.1-1.5 eq)

    • Solvent (e.g., Methanol, Ethanol, THF)

  • Procedure:

    • Dissolve the biaryl ketone in the chosen solvent in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the reducing agent portion-wise, monitoring the reaction by TLC.

    • Once the reaction is complete, quench the reaction by the slow addition of water or a mild acid (e.g., 1M HCl).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the biaryl methanol by column chromatography or recrystallization to yield the final product.

G ArylHalide Aryl Halide Suzuki Suzuki-Miyaura Coupling ArylHalide->Suzuki ArylBoronicAcid Aryl Boronic Acid ArylBoronicAcid->Suzuki Catalyst Pd Catalyst + Base Catalyst->Suzuki BiarylKetone Biaryl Ketone Suzuki->BiarylKetone Reduction Reduction (e.g., NaBH4) BiarylKetone->Reduction BiarylMethanol Biaryl Methanol Reduction->BiarylMethanol

Caption: General workflow for the synthesis of biaryl methanols.

Asymmetric Synthesis of Chiral Biaryl Methanols

The stereochemistry of the methanol group is often critical for biological activity. Therefore, enantioselective methods for the synthesis of chiral biaryl methanols are of paramount importance.

The most direct approach to chiral biaryl methanols is the asymmetric reduction of the corresponding prochiral biaryl ketones. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation.

  • Noyori Asymmetric Hydrogenation: Ruthenium-based catalysts bearing chiral diphosphine and diamine ligands are highly effective for the enantioselective hydrogenation of a wide range of ketones, including biaryl ketones, to provide chiral alcohols in high yields and enantiomeric excesses.[5]

  • Asymmetric Transfer Hydrogenation: This method utilizes a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst (e.g., Ru, Rh, Ir) to effect the asymmetric reduction.[6]

G ProchiralKetone Prochiral Biaryl Ketone AsymmetricReduction Asymmetric Reduction ProchiralKetone->AsymmetricReduction ChiralAlcohol Chiral Biaryl Methanol AsymmetricReduction->ChiralAlcohol Method1 Chiral Hydride Reagents (e.g., CBS reagent) AsymmetricReduction->Method1 Method2 Catalytic Asymmetric Hydrogenation (e.g., Noyori catalyst) AsymmetricReduction->Method2 Method3 Asymmetric Transfer Hydrogenation AsymmetricReduction->Method3

Caption: Key strategies for the asymmetric synthesis of chiral biaryl methanols.

The Biaryl Methanol as a Privileged Pharmacophore

The biaryl methanol motif is present in a number of clinically relevant molecules and investigational drugs, where it plays a critical role in target engagement and overall pharmacological profile.

Case Study: PD-1/PD-L1 Interaction Inhibitors

Small-molecule inhibitors of the programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction have emerged as a promising strategy in cancer immunotherapy.[7] Many of these inhibitors are based on a biaryl scaffold. For instance, Bristol Myers Squibb has developed a series of potent inhibitors where a biarylmethyl aryl ether serves as the core structure.[4] While not a direct biaryl methanol, the benzylic oxygen is a key feature for activity, and its metabolic lability has been a focus of optimization.[4] This highlights the importance of the biaryl methanol-like linkage in mediating protein-protein interactions.

Conformational Control and Target Binding

The dihedral angle between the two aryl rings of the biaryl scaffold is a critical determinant of a molecule's three-dimensional shape and its ability to fit into a protein's binding site. The substitution pattern on the aryl rings can significantly influence this conformational preference.[3] The methanol group, with its ability to form hydrogen bonds, can further lock the molecule into a specific bioactive conformation. In some cases, conformational restriction of the biaryl system to achieve a more planar or a more twisted geometry can lead to enhanced affinity for the target.[8]

Structure-Activity Relationships (SAR) and Drug Design Principles

Systematic modification of the biaryl methanol scaffold allows for the exploration of structure-activity relationships, providing valuable insights for optimizing potency, selectivity, and pharmacokinetic properties.

Impact of Aryl Ring Substitution

The nature and position of substituents on the two aryl rings have a profound impact on biological activity.

  • Electronic Effects: Electron-withdrawing or electron-donating groups can modulate the pKa of the methanol hydroxyl group and influence the electronic character of the aryl rings, affecting their ability to participate in π-π stacking or cation-π interactions.

  • Steric Effects: Bulky substituents can be used to probe the steric tolerance of the binding pocket and can also be employed to restrict the rotation around the biaryl bond, thereby locking the molecule in a preferred conformation.

The Role of the Methanol Linker

The hydroxyl group of the methanol linker is a key interaction point. Its ability to act as both a hydrogen bond donor and acceptor allows for versatile binding to a range of amino acid residues in a protein active site. The stereochemistry at the carbinol center is often crucial, with one enantiomer typically exhibiting significantly higher activity than the other.

Modification General Effect on Activity Rationale
Aryl Ring Substitution Modulates potency and selectivityAlters electronic and steric properties, influencing binding interactions.
Chirality of Methanol Often critical for activityOne enantiomer typically has a more favorable orientation in the binding pocket.
Replacement of -OH Can impact binding and solubilityLoss of hydrogen bonding potential may decrease affinity; replacement with other groups can modulate physicochemical properties.
Conformational Restriction Can increase potencyReduces the entropic penalty of binding by pre-organizing the molecule in its bioactive conformation.[8]

Challenges and Future Directions

Despite the successes of the biaryl methanol scaffold, several challenges remain.

  • Metabolic Stability: The benzylic position of the methanol group can be susceptible to oxidation by cytochrome P450 enzymes, leading to rapid metabolism and poor pharmacokinetic profiles. Strategies to improve metabolic stability include the introduction of fluorine atoms or other metabolically robust groups on the aryl rings or at the benzylic position.[4]

  • Synthetic Complexity: The enantioselective synthesis of complex, highly substituted chiral biaryl methanols can be challenging and may require multi-step sequences. The development of more efficient and general catalytic asymmetric methods is an ongoing area of research.[9]

The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the structural features that govern target binding and metabolic stability, will undoubtedly lead to the discovery of new and improved therapeutics based on the versatile biaryl methanol scaffold.

Conclusion

The biaryl methanol scaffold represents a powerful and versatile platform in medicinal chemistry. Its unique combination of a conformationally tunable biaryl core and a key hydrogen-bonding methanol moiety provides a rich design space for the development of potent and selective modulators of a wide range of biological targets. Through a judicious combination of synthetic innovation, computational modeling, and rigorous biological evaluation, the full therapeutic potential of this privileged scaffold will continue to be realized in the years to come.

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An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of (2-pyridin-3-ylphenyl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Pyridinylphenyl Methanol Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridinylphenyl scaffold represents a privileged structural motif. The inherent properties of the pyridine ring—its hydrogen bonding capacity, aromaticity, and ability to modulate pharmacokinetic properties—combined with the steric and electronic versatility of the phenyl group, create a foundation for a vast array of therapeutic agents. The introduction of a methanol group provides a critical anchor for further functionalization and a key interaction point with biological targets. This guide provides a comprehensive technical overview of the synthesis, characterization, and potential biological applications of (2-pyridin-3-ylphenyl)methanol and its structural analogs, intended for researchers, scientists, and professionals in the field of drug development.

Core Synthesis Strategies: Mastering the Suzuki-Miyaura Cross-Coupling

The construction of the biaryl core of this compound is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers a robust and versatile approach to forming carbon-carbon bonds between aromatic systems. The causality behind this choice lies in its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals two primary synthetic routes, both centered around the Suzuki-Miyaura coupling.

G cluster_route1 Route A cluster_route2 Route B target This compound disconnection C-C Bond (Suzuki-Miyaura) target->disconnection intermediates Starting Materials route1_start1 3-Bromopyridine route1_start1->disconnection route1_start2 (2-(Hydroxymethyl)phenyl)boronic acid route1_start2->disconnection route2_start1 3-Pyridinylboronic acid route2_start1->disconnection route2_start2 2-Bromobenzyl alcohol route2_start2->disconnection

Caption: Retrosynthetic analysis of this compound.

Route A involves the coupling of 3-bromopyridine with (2-(hydroxymethyl)phenyl)boronic acid, while Route B utilizes 3-pyridinylboronic acid and 2-bromobenzyl alcohol. The choice between these routes is often dictated by the commercial availability and stability of the starting materials. For the purpose of this guide, we will detail the experimental protocol for Route A.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final product.

Step 1: Suzuki-Miyaura Coupling

G start Combine Reactants: - 3-Bromopyridine - (2-(Hydroxymethyl)phenyl)boronic acid - Pd(PPh3)4 - K2CO3 - Dioxane/H2O reaction Heat under Inert Atmosphere (e.g., 80-100 °C) start->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup: - Quench with H2O - Extract with Ethyl Acetate monitoring->workup purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography workup->purification product Isolated this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

  • Reactant Preparation: To a flame-dried round-bottom flask, add 3-bromopyridine (1.0 eq), (2-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the flask. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.

Structural Analogs and Derivatives: Expanding the Chemical Space

The this compound core can be readily modified to explore the structure-activity relationship (SAR). Key modifications include:

  • Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule.

  • Substitution on the Pyridine Ring: Altering the position of the nitrogen atom or adding substituents can influence the molecule's basicity and interaction with biological targets.

  • Modification of the Methanol Group: The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester to probe the importance of this functional group.

Analog/Derivative Modification Synthetic Strategy Potential Impact
(4-Fluoro-2-pyridin-3-ylphenyl)methanolIntroduction of a fluorine atom on the phenyl ring.Suzuki-Miyaura coupling with (4-fluoro-2-(hydroxymethyl)phenyl)boronic acid.Enhanced metabolic stability and membrane permeability.
(2-(Pyridin-3-yl)phenyl)methanamineConversion of the methanol to an amine.Mesylation of the alcohol followed by azide displacement and reduction.Introduction of a basic center and potential for salt formation.
2-(Pyridin-3-yl)benzaldehydeOxidation of the methanol group.Oxidation with pyridinium chlorochromate (PCC) or Dess-Martin periodinane.Creation of an electrophilic center for further reactions.

Characterization and Quality Control: A Self-Validating System

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds. A standard suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For this compound, one would expect to see characteristic signals for the aromatic protons on both rings, a singlet for the benzylic proton, and a broad singlet for the hydroxyl proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Representative Data for a Related Compound: Phenyl(pyridin-2-yl)methanol

Technique Observed Data
Molecular Formula C₁₂H₁₁NO[1]
Molecular Weight 185.22 g/mol [1]
¹³C NMR Spectral data available in databases such as SpectraBase.[1]
GC-MS m/z Top Peak: 185; m/z 2nd Highest: 79; m/z 3rd Highest: 108.[1]

Biological Activities and Potential Therapeutic Applications

The pyridinylphenyl scaffold is present in a number of biologically active molecules. While specific data for this compound is limited in the public domain, the activities of structurally related compounds provide valuable insights into its potential applications.

Antiproliferative and Anticancer Activity

Pyridine derivatives are a cornerstone of many anticancer drugs.[2][3][4] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with key residues in enzyme active sites. The biaryl structure allows for diverse substitutions that can be tailored to specific protein targets. A recent review highlighted that the presence of hydroxyl and methoxy groups on pyridine derivatives can enhance their antiproliferative activity.[4]

Enzyme Inhibition

The pyridinylphenyl motif is a common feature in various enzyme inhibitors. For example, derivatives of this scaffold have been investigated as inhibitors of xanthine oxidase and uric acid transporter 1 (URAT1), which are targets for the treatment of hyperuricemia and gout.[5]

Neurological and Receptor Modulation

Pyridinyl-containing compounds have shown a wide range of activities in the central nervous system. For instance, certain (pyridin-2-yl)methanol derivatives have been developed as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.[6]

A Proposed Screening Cascade for Novel Analogs

For researchers developing novel derivatives of this compound, a logical and efficient screening cascade is crucial.

G start Library of Novel Analogs primary_screen Primary Screening: - High-throughput cellular assays (e.g., cytotoxicity, enzyme inhibition) start->primary_screen hit_id Hit Identification (Compounds meeting activity threshold) primary_screen->hit_id secondary_screen Secondary Screening: - Dose-response studies - Target engagement assays hit_id->secondary_screen lead_gen Lead Generation (Potent and selective compounds) secondary_screen->lead_gen adme_tox ADME/Tox Profiling: - In vitro metabolic stability - In vitro safety pharmacology lead_gen->adme_tox in_vivo In Vivo Efficacy Studies (Animal models of disease) adme_tox->in_vivo candidate Preclinical Candidate in_vivo->candidate

Caption: A proposed screening cascade for novel this compound analogs.

This tiered approach allows for the rapid identification of promising compounds while conserving resources. Early-stage high-throughput screening can assess broad activity, followed by more detailed secondary assays to confirm on-target effects and determine potency. Promising leads would then be subjected to ADME/Tox profiling and, ultimately, in vivo efficacy studies.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The synthetic accessibility via the Suzuki-Miyaura coupling allows for the rapid generation of diverse chemical libraries. The known biological activities of related compounds suggest potential applications in oncology, inflammatory diseases, and neurology. Future research should focus on the systematic exploration of the chemical space around this core, coupled with robust biological screening to identify novel drug candidates with improved efficacy and safety profiles.

References

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A Senior Application Scientist's Guide to the Preliminary Biological Screening of Pyridinylphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyridinylphenyl Scaffold

The pyridinylphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This structural motif, which links a pyridine ring to a phenyl ring, is present in molecules demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3][4][5] The versatility of this scaffold stems from the electronic properties of the pyridine ring and the numerous sites available for substitution on both aromatic systems, allowing for fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

This guide provides a comprehensive overview of the essential preliminary biological screening assays for novel pyridinylphenyl compounds. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the underlying principles and strategic rationale behind each step. This approach ensures that researchers can not only execute these assays with technical proficiency but also interpret the results with scientific insight, paving the way for the rational development of promising lead compounds. We will proceed from foundational cytotoxicity assessments to targeted screens for specific biological activities, providing a logical workflow for early-stage drug discovery.

Part 1: Foundational Screening: Assessing Cytotoxicity with the MTT Assay

Before investigating any specific therapeutic activity, it is imperative to determine the inherent cytotoxicity of a compound. This foundational screen establishes the concentration range at which the compound can be studied without causing non-specific cell death, a crucial parameter for interpreting any subsequent activity data. The MTT assay is a robust and widely accepted colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[6]

Causality and Principle of the MTT Assay

The assay's principle is rooted in cellular respiration. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[6] This reduction results in the formation of insoluble purple formazan crystals within the cell. The quantity of formazan produced is directly proportional to the number of living cells.[7] Therefore, a decrease in the purple color indicates a reduction in cell viability, which can be attributed to either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects of the test compound. The insoluble formazan is then solubilized with a detergent reagent, and the absorbance is measured spectrophotometrically, typically around 570 nm.[8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Reaction & Readout plate_cells 1. Plate Cells (e.g., 1,000-100,000 cells/well) in 96-well plate incubate_adhere 2. Incubate (e.g., 24 hours) for cell adherence plate_cells->incubate_adhere add_compound 3. Add Pyridinylphenyl Compound Dilutions (Final volume 100 µL/well) incubate_adhere->add_compound incubate_compound 4. Incubate (e.g., 24, 48, or 72 hours) add_compound->incubate_compound add_mtt 5. Add MTT Reagent (10 µL of 5 mg/mL solution) incubate_compound->add_mtt incubate_mtt 6. Incubate (2-4 hours) Formation of formazan crystals add_mtt->incubate_mtt add_solubilizer 7. Add Detergent/ Solubilization Reagent (100 µL) incubate_mtt->add_solubilizer incubate_dark 8. Incubate in Dark (e.g., 2 hours at RT) to dissolve crystals add_solubilizer->incubate_dark read_absorbance 9. Read Absorbance (570 nm) incubate_dark->read_absorbance

Caption: General workflow for assessing compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system that includes controls for background absorbance and solvent effects.

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Preparation & Treatment: Prepare a stock solution of the pyridinylphenyl compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with solvent only) and "untreated control" wells (medium only).[7]

  • Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, carefully add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan.[8] A visible purple precipitate should form in the control wells.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[9]

  • Final Incubation and Measurement: Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

Compound IDTest Concentration (µM)% Cell Viability (vs. Control)Calculated IC₅₀ (µM)
PP-01 198.2%> 100
1095.5%
10089.1%
PP-02 191.4%15.7
1062.3%
10011.8%
Doxorubicin 0.175.6%0.45
(Control)133.1%
105.2%

Part 2: Screening for Specific Biological Activities

With a baseline understanding of a compound's cytotoxicity, the next logical step is to screen for specific, therapeutically relevant biological activities. Pyridinylphenyl derivatives have shown promise in several areas.[10][11]

A. Antimicrobial Activity Screening

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[12] Pyridinylphenyl compounds have been identified as having potential antibacterial and antifungal properties.[4][13] A standard preliminary screen involves determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[14]

This method provides a quantitative measure of a compound's antimicrobial potency.[15] The core principle is to challenge a standardized inoculum of a specific microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[15] This provides a clear endpoint to assess the compound's bacteriostatic or fungistatic activity.

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight.[4] Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[15]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyridinylphenyl compound in the broth.

  • Inoculation: Add the standardized bacterial or fungal inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).[14]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration in which no visible growth is observed.[15]

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
PP-01 816> 64
PP-03 > 64> 6432
PP-04 4> 64> 64
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2
B. Anti-Inflammatory Activity: COX Inhibition

Many pyridinylphenyl derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[2][16] COX enzymes (isoforms COX-1 and COX-2) are central to the inflammatory cascade.

Cyclooxygenase is a key enzyme that converts arachidonic acid into pro-inflammatory mediators like prostaglandins.[17] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining. In contrast, COX-2 is inducible, and its expression is significantly upregulated during inflammation.[17] Selective inhibition of COX-2 is a highly sought-after therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[17]

COX_Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) - Gastric Protection - Platelet Aggregation COX1->PGs_phys Catalyzes PGs_inflam Prostaglandins (Inflammatory) - Inflammation - Pain - Fever COX2->PGs_inflam Catalyzes Inhibitor Pyridinylphenyl Compound (COX-2 Selective Inhibitor) Inhibitor->COX2 Inhibits Inflammation Inflammatory Stimuli (e.g., Cytokines) Inflammation->COX2 Upregulates

Caption: The COX pathway, illustrating the role of COX-1 and COX-2 and the target for selective inhibitors.

This is a common in vitro method to quickly assess a compound's ability to inhibit COX-2 activity.

  • Reagent Preparation: Prepare assay buffer, a probe solution (e.g., Amplex Red), and human recombinant COX-2 enzyme as per the kit manufacturer's instructions.[18][19]

  • Plate Setup: In a 96-well black plate, set up wells for "Negative Control" (no enzyme), "Positive Control" (enzyme, no inhibitor), and "Test Inhibitor".[18]

  • Enzyme Addition: Add diluted COX-2 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add only assay buffer to the "Negative Control" wells.

  • Inhibitor Addition: Add serial dilutions of the pyridinylphenyl compound (or a known inhibitor like Celecoxib for control) to the "Test Inhibitor" wells. Add a diluent solution (e.g., 1% DMSO in buffer) to the control wells.[19]

  • Reaction Initiation: Add the probe and heme cofactor to all wells. Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells simultaneously.[20][21]

  • Measurement: Immediately read the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.[19]

  • Data Analysis: The rate of fluorescence increase is proportional to COX-2 activity. Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control". Determine the IC₅₀ value.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
PP-01 85.32.140.6
PP-05 15.212.51.2
Celecoxib 15.00.0053000
C. Anticancer Activity: Kinase Inhibition

The pyridine nucleus is a key feature in many approved anticancer drugs that function as kinase inhibitors (e.g., Sorafenib, Crizotinib).[5] Protein kinases are crucial regulators of cell signaling pathways, and their deregulation is a hallmark of cancer.[22] Therefore, screening pyridinylphenyl compounds for kinase inhibitory activity is a logical step, especially for those showing cytotoxicity against cancer cell lines.

Kinases transfer a phosphate group from ATP to target proteins, activating signaling pathways that control cell proliferation, survival, and angiogenesis.[22] Many cancers are driven by hyperactive kinases. Kinase inhibitors are often ATP-mimetic compounds that bind to the ATP-binding pocket of the kinase, preventing phosphorylation and blocking downstream signaling.[22] Screening against a panel of relevant kinases (e.g., receptor tyrosine kinases like VEGFR-2 or intracellular kinases like PIM-1) can identify potent and selective inhibitors.[23][24]

Kinase inhibition assays are typically performed using specialized kits and can be based on various detection methods (e.g., fluorescence, luminescence, radioactivity). The general steps are as follows:

  • Assay Setup: In a suitable microplate, combine the specific kinase, its substrate (a peptide or protein), and ATP.

  • Inhibitor Addition: Add the pyridinylphenyl test compounds at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate its substrate.

  • Detection: Add detection reagents that produce a signal proportional to the amount of phosphorylation that has occurred. For example, some assays use antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: A decrease in signal indicates inhibition of the kinase. Calculate the percent inhibition and determine the IC₅₀ value for each compound against each kinase.

Compound IDVEGFR-2 IC₅₀ (nM)PIM-1 IC₅₀ (nM)CDK2 IC₅₀ (nM)
PP-02 16.0350.2> 1000
PP-06 125.88.5980.1
Sunitinib 2.0150.0250.0

Part 3: Data Interpretation and Path Forward

The preliminary screening phase generates a wealth of data that must be synthesized to guide the next steps.

  • Hit Identification: A "hit" compound is one that shows promising activity in a specific assay (e.g., low micromolar or nanomolar IC₅₀ or MIC) and acceptable cytotoxicity (a high therapeutic index, i.e., the ratio of cytotoxic concentration to effective concentration).

  • Structure-Activity Relationship (SAR): By comparing the activity of structurally related pyridinylphenyl analogues, preliminary SAR can be established. For example, does adding a specific substituent at a particular position consistently increase anti-inflammatory activity? This analysis is crucial for designing the next generation of more potent and selective compounds.[2]

  • Next Steps: Promising hits from these preliminary screens would advance to more complex secondary assays, such as cell-based pathway analysis, mechanism of action studies, and eventually, in vivo animal models to assess efficacy and safety.[25]

Conclusion

The preliminary biological screening of novel pyridinylphenyl compounds is a critical, multi-faceted process that forms the foundation of the drug discovery pipeline. By employing a logical sequence of assays—beginning with a broad assessment of cytotoxicity and progressing to targeted screens for antimicrobial, anti-inflammatory, and anticancer activities—researchers can efficiently identify promising lead candidates. This guide emphasizes not just the "how" but the "why" of these experimental choices, empowering scientists to make informed decisions based on robust, reproducible data. A thorough and well-designed preliminary screen is the essential first step in translating the chemical potential of the pyridinylphenyl scaffold into future therapeutic innovations.

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Introduction: The Rationale for Docking Pyridine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Docking of (2-pyridin-3-ylphenyl)methanol

This guide provides a comprehensive, technically-grounded walkthrough of a molecular docking study for this compound. Designed for researchers and drug development professionals, it moves beyond a simple protocol, delving into the causality behind methodological choices to ensure scientific rigor and reproducibility. We will navigate the entire workflow, from strategic target selection to the nuanced interpretation of docking results, grounding our approach in established principles of computational drug discovery.

The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Its polar and ionizable nature can enhance aqueous solubility and bioavailability, making it a highly desirable scaffold in drug design.[2] Pyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] This broad utility has made them a focal point for both synthesis and computational evaluation.[2][4]

This compound is a specific, under-researched member of this chemical family. Molecular docking, a powerful computational technique, allows us to predict how this molecule might bind to a biological target at an atomic level. By simulating the interaction between a ligand (the small molecule) and a receptor (the protein), we can estimate binding affinity and identify key interactions, providing a rational basis for further experimental investigation and lead optimization.[5][6]

Part 1: Strategic Target Selection and Receptor Validation

The success of any docking study hinges on the selection of a biologically relevant and structurally suitable protein target. The choice is not arbitrary; it is a hypothesis-driven process informed by existing literature and the known activities of analogous compounds.

Identifying a Therapeutically Relevant Target

Given the extensive research into pyridine derivatives as anticancer agents, a logical starting point is to investigate targets implicated in oncology.[7][8] Specifically, the Epidermal Growth Factor Receptor (EGFR) kinase is a well-validated target in cancer therapy, and various pyridine and pyrimidine derivatives have been evaluated as potential inhibitors of both its wild-type (WT) and mutant forms.[7][8][9] Therefore, for this guide, we will target the EGFR kinase domain to explore the inhibitory potential of this compound.

Criteria for PDB Structure Selection

The Protein Data Bank (PDB) is the primary repository for 3D structural data of biological macromolecules. Selecting the right crystal structure is critical for docking accuracy.[10]

Key Selection Criteria:

  • Resolution: A higher resolution (ideally <2.0 Å) indicates a more precisely determined atomic structure.[11][12]

  • Presence of a Co-crystallized Ligand: A structure containing a bound inhibitor is invaluable. It confirms the location and conformation of the active site and provides a reference for validating the docking protocol (re-docking).[11]

  • Completeness: The structure should be free of significant gaps or missing residues, especially within the binding site.[11]

  • Organism and Type: The human (Homo sapiens) wild-type protein is preferred for initial studies unless a specific mutant is being investigated.

For this study, we select PDB ID: 2GS2 . This entry represents the human EGFR kinase domain in complex with a potent inhibitor, providing a high-resolution (1.90 Å) reference for defining the binding pocket.

Receptor Preparation: A Self-Validating Protocol

The raw PDB file is not immediately ready for docking. It must be meticulously prepared to ensure chemical correctness and compatibility with the docking software.

Protocol 1: Receptor Preparation using AutoDock Tools (ADT)

  • Load PDB: Open the 2GS2.pdb file in ADT.

  • Clean the Structure:

    • Remove all water molecules (Edit > Delete Water). Causality: Crystallographic water molecules can interfere with ligand binding unless they are known to be structurally conserved and critical for interaction, which is not assumed here.

    • Remove the co-crystallized ligand and any other heteroatoms (e.g., ions, cofactors) not essential to the catalytic activity. Causality: The goal is to dock our ligand into an empty, representative binding site.

  • Add Hydrogens: Add polar hydrogens (Edit > Hydrogens > Add > Polar Only). Causality: PDB files from X-ray crystallography often lack hydrogen atoms. Adding them is essential for correctly calculating hydrogen bonds and charge states.

  • Compute Charges: Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). Causality: Assigning partial atomic charges is necessary for the scoring function to accurately calculate electrostatic interactions.

  • Set Atom Types: Assign AutoDock 4 atom types (Grid > Set Map Types > Choose Ligand). Causality: This step defines the properties of each atom for the scoring function's energy calculations.

  • Save as PDBQT: Save the prepared receptor as 2GS2_receptor.pdbqt. The PDBQT format includes charge, atom type, and topological information required by AutoDock Vina.

Part 2: Ligand Preparation and Conformational Analysis

The ligand, this compound, must also be converted into a suitable 3D format with correct chemical properties.

Protocol 2: Ligand Preparation

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw, MarvinSketch) and save it as a MOL file. The structure is defined by a phenyl group at position 2 of a pyridine ring, which itself has a methanol group at position 3.

  • Generate 3D Coordinates: Use a program like Open Babel or Avogadro to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). Causality: This process finds a low-energy, stable conformation of the ligand, which serves as a starting point for the docking algorithm.

  • Prepare for Docking (ADT):

    • Load the energy-minimized ligand file into ADT (Ligand > Input > Open).

    • Detect the root and define rotatable bonds (Ligand > Torsion Tree > Detect Root). Causality: This step defines the ligand's degrees of conformational freedom, allowing for flexible docking where the ligand can adapt its shape to fit the binding site.

    • Save the prepared ligand as ligand.pdbqt.

Part 3: The Molecular Docking Workflow

With the receptor and ligand prepared, the docking simulation can be configured and executed. The core of this process is defining a search space and running the docking algorithm.

Defining the Search Space (Grid Box)

The docking algorithm does not search the entire protein. Instead, we define a 3D grid, or "docking box," that encompasses the active site. The location of the co-crystallized inhibitor in the original PDB file is the ideal guide for placing this box.

Protocol 3: Grid Box Generation

  • Identify Binding Site: In a molecular viewer, superimpose the prepared 2GS2_receptor.pdbqt with the original 2GS2.pdb file containing the co-crystallized inhibitor.

  • Center the Grid: Note the X, Y, and Z coordinates of the geometric center of the bound inhibitor. These will be the center coordinates for the grid box.

  • Set Grid Dimensions: In ADT (Grid > Grid Box), set the center coordinates. Adjust the dimensions (e.g., 25 x 25 x 25 Å) to ensure the box is large enough to accommodate the ligand and allow it to rotate freely within the entire binding pocket.

  • Save Configuration: Save the grid parameters to a configuration file, conf.txt.

Executing the Docking Simulation

AutoDock Vina is a powerful and efficient command-line tool for molecular docking.

Protocol 4: Running AutoDock Vina

  • Create Configuration File: Create a text file named conf.txt with the following content, replacing the coordinate values with those determined in the previous step:

  • Run Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

Docking Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Select PDB Structure (e.g., 2GS2) PrepReceptor Prepare Receptor (Remove water, Add H) Output: receptor.pdbqt PDB->PrepReceptor Ligand2D Define Ligand Structure (this compound) PrepLigand Prepare Ligand (Energy Minimize, Set Torsions) Output: ligand.pdbqt Ligand2D->PrepLigand Grid Define Grid Box (Based on co-crystalized ligand) PrepReceptor->Grid Config Create Config File (conf.txt) PrepLigand->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Analyze Output Files (results.pdbqt, results.log) Vina->Results Visualize Visualize Poses (PyMOL, ChimeraX) Results->Visualize Interactions Identify Key Interactions (H-Bonds, Hydrophobic) Visualize->Interactions

Caption: The end-to-end molecular docking workflow.

Part 4: Analysis and Authoritative Interpretation of Results

The output of a docking simulation is not a single answer but a set of predictions that require careful scientific interpretation.

Binding Affinity and Pose Ranking

AutoDock Vina provides a binding affinity score in kcal/mol for the top-predicted poses. [13]A more negative value suggests a stronger, more favorable binding interaction. [13][14]The results are typically presented in a table.

Table 1: Predicted Binding Modes for this compound with EGFR

Binding Mode (Pose) Binding Affinity (kcal/mol) RMSD from Best Mode (Å) Key Interacting Residues (and Interaction Type)
1 -8.2 0.00 Met793 (H-bond), Leu718 (Hydrophobic), Val726 (Hydrophobic)
2 -7.9 1.21 Met793 (H-bond), Leu844 (Hydrophobic), Ala743 (Hydrophobic)
3 -7.7 1.89 Cys797 (H-bond), Leu718 (Hydrophobic), Phe856 (Pi-Pi Stack)

| 4 | -7.5 | 2.34 | Thr790 (H-bond), Met793 (Hydrophobic), Leu788 (Hydrophobic) |

Note: This data is hypothetical and for illustrative purposes only.

Visual Inspection and Interaction Mapping

Relying solely on the binding score is a common pitfall. The top-ranked poses must be visually inspected using software like PyMOL or UCSF ChimeraX.

Key aspects to analyze:

  • Hydrogen Bonds: Are the H-bond donors and acceptors on the ligand appropriately matched with residues in the active site? The methanol's hydroxyl group and the pyridine's nitrogen are key potential H-bonding sites.

  • Hydrophobic Interactions: Does the phenyl ring fit into a hydrophobic pocket? These interactions are major drivers of binding affinity.

  • Steric Clashes: Does the ligand pose exhibit any steric hindrance with the receptor, which would be energetically unfavorable?

  • Comparison with Known Inhibitors: How do the predicted interactions compare to those of the co-crystallized inhibitor or other known EGFR inhibitors? This provides a crucial layer of validation. For instance, interaction with the "gatekeeper" residue (Thr790) or the hinge region (Met793) is often critical for EGFR inhibition.

Logical Flow of Results Interpretation

G VinaOutput Docking Output (Poses & Scores) Rank Rank Poses by Binding Affinity VinaOutput->Rank Visualize Visual Inspection of Top Poses Rank->Visualize Analyze Analyze Molecular Interactions Visualize->Analyze Hypothesis Formulate Structure-Activity Relationship (SAR) Hypothesis Analyze->Hypothesis

Caption: Logical process for interpreting docking results.

Part 5: Protocol Validation and Advanced Methods

Trustworthiness in computational science is built on self-validation. A standard procedure is to "re-dock" the co-crystallized ligand that was originally removed from the PDB structure.

A successful validation is typically defined by the ability of the docking program to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. [12]If the protocol can accurately place the known ligand, it builds confidence in its predictions for a novel ligand like this compound.

For an even higher level of confidence, Molecular Dynamics (MD) simulations can be employed as a follow-up step. [6]An MD simulation models the protein-ligand complex over time, providing insights into the stability of the predicted binding pose and the flexibility of the protein. [3][6]

Conclusion and Future Outlook

This guide has detailed a rigorous, scientifically-grounded workflow for conducting an in silico docking study of this compound against the EGFR kinase domain. By following a structured approach—from evidence-based target selection to meticulous preparation, simulation, and critical analysis of the results—we can generate a robust hypothesis about the molecule's therapeutic potential.

The hypothetical results suggest that this compound may form key interactions within the EGFR active site, warranting further investigation. The next logical steps would involve synthesizing the compound and performing in vitro kinase assays to experimentally validate the computational predictions. The docking model can then serve as a guide for designing derivatives with potentially improved potency and selectivity.

References

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  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. 38(1), 176-191. Available from: [Link]

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  • ResearchGate. (2019). How to select the best target (or receptor) from PDB for molecular docking?. Available from: [Link]

  • ResearchGate. (2013). For docking, what are the criteria to choose the best protein structure from PDB to be used as the target?. Available from: [Link]

  • PubMed Central (PMC). (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 176-191. Available from: [Link]

  • YouTube. (2024). How to find Target (protein) for your molecular docking study. Available from: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 14(5), e1006132. Available from: [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Available from: [Link]

  • Pharmaceutical Development Article. (2025). The Role of Pyridine Derivatives in Pharmaceutical Development. Available from: [Link]

  • PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Available from: [Link]

  • PubChem. (2025). (2-(Methylthio)pyridin-3-yl)(phenyl)methanol. Available from: [Link]

  • PubChem. (2025). (4-(Pyridin-2-yl)phenyl)methanol. Available from: [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • Chemsrc. (2025). (2-methyl-3-pyridin-2-ylphenyl)methanol. Available from: [Link]

  • PubChem. (2025). Phenyl(pyridin-2-yl)methanol. Available from: [Link]

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An In-depth Technical Guide to the Torsional Energetics of Pyridine-Containing Biaryl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Rotational Dynamics in Pyridine Biaryls

Atropisomerism, a unique form of axial chirality arising from hindered rotation around a sigma (σ) bond, has become a cornerstone of modern drug discovery and materials science.[1][2] Unlike traditional point chirality, the stereochemical stability of atropisomers is a dynamic, temperature-dependent process governed by the rotational energy barrier (ΔG‡) of the chiral axis.[3] This guide focuses on pyridine-containing biaryl compounds, a scaffold of immense importance in medicinal chemistry. The introduction of a nitrogen atom into one of the aromatic rings imparts distinct steric and electronic properties that significantly modulate these rotational barriers, offering a powerful tool for molecular design.[4][5]

Understanding and controlling the torsional energetics of these compounds is critical. In drug development, the rate of interconversion between atropisomers can profoundly impact a molecule's pharmacological activity, pharmacokinetic profile, and toxicity.[6][7] It is generally recommended that drug candidates with rotational barriers greater than 30 kcal/mol be developed as single, stable atropisomers.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art computational and experimental methodologies used to investigate and quantify these critical energetic parameters.

Part 1: Computational Investigation of Torsional Energetics

Computational chemistry provides an indispensable toolkit for predicting and understanding the rotational barriers of biaryl systems before undertaking synthetic efforts.[8] Density Functional Theory (DFT) has emerged as a robust and widely adopted method for this purpose, offering a favorable balance of accuracy and computational cost.[9][10]

The "Why": Causality in Computational Choices

The goal of a computational workflow is to accurately model the potential energy surface of the molecule as the biaryl dihedral angle is rotated. The highest point on this energy path represents the transition state (TS) for rotation, and the energy difference between the ground state (GS) and the transition state defines the rotational barrier.

  • Why DFT? DFT methods are effective at capturing the complex electronic effects inherent in conjugated systems like biaryls. Functionals such as B3LYP or M06-2X are often chosen. M06-2X, for instance, is well-regarded for its performance on systems where dispersion forces are significant, which is often the case for sterically crowded biaryls.[10][11]

  • Why Dispersion Corrections? Attractive dispersive interactions between substituents can significantly influence the stabilities of both the ground and transition states. Therefore, including empirical dispersion corrections (e.g., Grimme's -D3) is crucial for obtaining accurate results, especially with functionals like B3LYP.[9]

  • Why a Relaxed Scan? A "relaxed" or "optimized" scan, where all other geometric parameters are allowed to optimize at each fixed dihedral angle, is essential. This approach avoids artificially high energies that would result from a rigid rotation and more accurately simulates the true rotational pathway.[10]

  • Why Solvation Models? Reactions and conformational changes in the lab occur in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are necessary to account for the stabilizing or destabilizing effects of the solvent on different conformations, which can alter the rotational barrier.[9]

Step-by-Step Protocol: Calculating a Rotational Energy Profile via DFT
  • Structure Preparation: Build the initial 3D structure of the pyridine-containing biaryl using molecular modeling software.

  • Initial Optimization: Perform a full geometry optimization of the ground state conformation using a selected DFT functional (e.g., M06-2X) and a moderate basis set (e.g., 6-31G(d)).

  • Conformational Search: Identify the dihedral angle defining the biaryl axis. For a 2-phenylpyridine, this would be the C(3)-C(2)-C(1')-C(2') angle.

  • Relaxed Potential Energy Surface (PES) Scan:

    • Initiate a relaxed scan along the defined dihedral angle. A typical scan would range from 0° to 180° in increments of 10-20°.[4]

    • At each step, the dihedral angle is held constant while all other degrees of freedom (bond lengths, angles) are optimized.

  • Transition State Refinement:

    • Identify the highest energy point on the PES scan. This structure serves as an excellent starting guess for a true transition state optimization.

    • Perform a transition state search (e.g., using OPT=(TS, CALCFC, NOEIGEN) in Gaussian) to precisely locate the saddle point on the energy surface.[10]

    • Confirm the transition state by performing a frequency calculation. A valid transition state will have exactly one imaginary frequency corresponding to the rotation around the biaryl bond.

  • Energy Refinement & Final Calculation:

    • Perform single-point energy calculations on both the optimized ground state and transition state structures using a larger, more robust basis set (e.g., def2-TZVP or aug-cc-pVTZ) to obtain more accurate electronic energies.[11][12]

    • Include zero-point energy corrections and entropic contributions from the frequency calculations to compute the Gibbs Free Energy of activation (ΔG‡).[9]

    • Incorporate a solvation model (e.g., IEFPCM) during these final energy calculations to simulate solution-phase behavior.[10]

Computational Workflow for Torsional Barrier Calculation Computational Workflow for Torsional Barrier Calculation cluster_0 Setup & Optimization cluster_1 Energy Profile Generation cluster_2 Refinement & Analysis A 1. Build 3D Structure B 2. Ground State Geometry Optimization (e.g., M06-2X/6-31G(d)) A->B C 3. Relaxed PES Scan (Vary Dihedral Angle) B->C D 4. Identify Max Energy Point (Initial TS Guess) C->D E 5. Transition State (TS) Optimization & Frequency Calculation D->E F 6. Single-Point Energy Calculation (GS & TS, Larger Basis Set + Solvation) E->F G 7. Calculate ΔG‡ (ΔG‡ = G(TS) - G(GS)) F->G

Caption: A typical DFT workflow for calculating rotational energy barriers.

Part 2: Experimental Determination of Rotational Barriers

While computational methods are predictive, experimental validation is the gold standard for determining rotational barriers. The two most common techniques are Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy and classical kinetic analysis of racemization.[13] The choice between them depends on the magnitude of the energy barrier and the corresponding rate of interconversion.[13]

Method 1: Dynamic NMR (DNMR) Spectroscopy

DNMR is ideal for studying atropisomers that interconvert relatively rapidly, typically with rotational barriers (ΔG‡) up to about 23 kcal/mol (≤ 85-95 kJ/mol).[13][14]

The "Why": Causality in DNMR

The principle of DNMR relies on the NMR timescale.[14] If two nuclei (e.g., protons) are in chemically distinct environments in the two atropisomers, they will have different chemical shifts.

  • At low temperatures ("slow exchange"): The rotation is slow compared to the NMR timescale. The spectrometer observes two separate, sharp signals for the two distinct environments.

  • At high temperatures ("fast exchange"): The rotation is very fast. The spectrometer cannot distinguish between the two environments and observes a single, sharp, time-averaged signal.

  • At the coalescence temperature (Tc): The rate of rotation matches the frequency difference between the two signals. At this specific temperature, the two broad peaks merge into a single broad peak.[15]

By analyzing the changes in the NMR line shape as a function of temperature, particularly at coalescence, the rate constant (k) for interconversion can be determined. The Gibbs free energy of activation (ΔG‡) is then calculated using the Eyring equation.[16]

  • Sample Preparation: Prepare a solution of the biaryl compound in a suitable deuterated solvent (e.g., DMSO-d6, Toluene-d8) that has a wide liquid temperature range.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature to identify suitable reporter protons. These should be well-resolved signals that are in different chemical environments in the two atropisomers (diastereotopic protons are ideal).

  • Low-Temperature Measurement: Cool the sample in the NMR probe until the reporter signals are fully resolved into two sharp peaks. Record the temperature (T) and the frequency separation between the peaks (Δν in Hz).[15]

  • Variable Temperature (VT) Study: Gradually increase the temperature of the sample in increments (e.g., 5-10 K). Acquire a spectrum at each temperature, observing the broadening and eventual merging of the reporter signals.

  • Determine Coalescence Temperature (Tc): Identify the precise temperature at which the two signals merge into a single, broad peak. This is the coalescence temperature.[15]

  • Data Analysis:

    • Calculate the rate constant (k) at the coalescence temperature using the equation: k = π * Δν / √2.

    • Calculate the Gibbs free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)), where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

    • For more accuracy, full lineshape analysis software can be used to fit the spectra at multiple temperatures near coalescence to extract kinetic information.[13]

Method 2: Kinetic Analysis of Racemization

This classical method is used for configurationally stable atropisomers with high rotational barriers (>23 kcal/mol), where interconversion is slow enough to be monitored over minutes, hours, or even days.[13][16]

The "Why": Causality in Racemization Kinetics

This technique requires the initial separation of the atropisomers (or starting with an enantioenriched sample). The principle is to monitor the decay of enantiomeric excess (% ee) over time at a constant, elevated temperature.

  • The Process: An enantiomerically pure sample will slowly convert into its mirror image, eventually reaching a 1:1 mixture (a racemate). This process follows first-order kinetics.[16]

  • The Measurement: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the standard method to separate and quantify the two atropisomers at different time points.[16][17]

  • The Analysis: A plot of ln(% ee) versus time will yield a straight line. The slope of this line is related to the rate constant of racemization (k_rac). By measuring k_rac at several different temperatures, an Eyring plot (ln(k/T) vs 1/T) can be constructed to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, providing a complete thermodynamic profile of the rotational process.[16]

  • Isomer Separation: Separate the atropisomers of the racemic biaryl compound using preparative chiral HPLC or SFC to obtain an enantiomerically pure or enriched sample.

  • Method Development: Develop an analytical chiral HPLC/SFC method that provides baseline separation of the two atropisomers.

  • Kinetic Run Setup:

    • Dissolve a precise amount of the enriched sample in a suitable high-boiling solvent (e.g., diglyme, 1,2-dichlorobenzene).[16]

    • Place the solution in a thermostated reaction block or oil bath set to a constant temperature (e.g., 100 °C). The chosen temperature should induce racemization on a convenient timescale (e.g., a half-life of a few hours).

  • Time-Point Sampling: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench the racemization process by cooling the aliquot to room temperature or below.

  • Chiral Analysis: Analyze each quenched aliquot using the developed analytical chiral HPLC/SFC method to determine the ratio of the two atropisomers and calculate the % ee at that time point.

  • Data Analysis:

    • Plot ln(% ee) versus time (in seconds).

    • Perform a linear regression. The rate constant for racemization (k_rac) is equal to -slope.

    • Repeat the experiment at 2-3 additional temperatures.

    • Construct an Eyring plot (ln(k_rac/T) vs 1/T). The slope of this plot is -ΔH‡/R and the y-intercept is ln(kB/h) + ΔS‡/R.

    • Calculate ΔG‡ at a standard temperature (e.g., 298 K) using the equation: ΔG‡ = ΔH‡ - TΔS‡.

Experimental Workflows Comparison of Experimental Workflows cluster_dnmr Dynamic NMR (DNMR) cluster_kinetics Racemization Kinetics dnmr1 Identify Diastereotopic Protons dnmr2 Variable Temperature (VT) NMR Experiment dnmr1->dnmr2 dnmr3 Determine Coalescence Temp (Tc) & Δν dnmr2->dnmr3 dnmr4 Calculate k and ΔG‡ (Eyring Equation) dnmr3->dnmr4 kin1 Separate Atropisomers (Chiral HPLC/SFC) kin2 Heat Enriched Sample at Constant Temp kin1->kin2 kin3 Monitor %ee vs. Time (Analytical Chiral HPLC) kin2->kin3 kin4 Plot ln(%ee) vs. Time to get k_rac kin3->kin4 kin5 Repeat at Multiple Temps for Eyring Plot (ΔH‡, ΔS‡) kin4->kin5 start start->dnmr1 Low Barrier (<23 kcal/mol) start->kin1 High Barrier (>23 kcal/mol)

Caption: Decision tree for selecting an experimental method.

Part 3: Structure-Energetics Relationships

The rotational barrier in pyridine-containing biaryls is a delicate balance of steric and electronic effects. Understanding these relationships is key to rationally designing molecules with desired rotational properties.

Steric Effects: The Role of Ortho-Substituents

The primary determinant of the rotational barrier is steric hindrance from substituents at the ortho positions of the biaryl axis.[18] During rotation, these groups must pass by each other, leading to significant van der Waals repulsion in the planar transition state.

  • Size Matters: Larger ortho-substituents create a higher rotational barrier. For example, replacing an ortho-hydrogen with a methyl group, and then a larger isopropyl group, will progressively increase ΔG‡.

  • Number of Substituents: Increasing the number of ortho-substituents from two to three (tri-ortho-substituted) or four (tetra-ortho-substituted) dramatically raises the barrier, often leading to highly stable atropisomers at room temperature.

Electronic Effects: The Influence of the Pyridine Nitrogen

The pyridine nitrogen introduces unique electronic interactions that are not present in carbocyclic biaryls like biphenyl.[4]

  • Nitrogen Position: The position of the nitrogen (2-, 3-, or 4-pyridyl) is critical. A 2-pyridyl ring places the nitrogen's lone pair in an ortho position, where it can cause significant electrostatic repulsion with ortho-substituents on the adjacent ring. This repulsion can destabilize the planar transition state, thereby increasing the rotational barrier.[4]

  • Intramolecular Hydrogen Bonding: A strategically placed ortho-substituent capable of hydrogen bonding with the pyridine nitrogen (e.g., an -OH or -NH2 group) can have a profound effect. This interaction may preferentially stabilize the transition state for rotation, leading to a lower rotational barrier than would be expected based on sterics alone.[19][20] This is a powerful, albeit sometimes counter-intuitive, design element.

  • Pyridine N-Oxides: Oxidation of the pyridine nitrogen to an N-oxide can further alter the energetics. The N-O bond can act as a hydrogen bond acceptor or sterically interact with nearby groups, providing another handle for tuning the rotational barrier.[21][22]

Data Summary: Torsional Barriers of Representative Biaryls

The following table summarizes experimentally and computationally determined rotational barriers for biphenyl and representative pyridine-containing biaryls to illustrate the principles discussed.

CompoundOrtho-SubstituentsMethodRotational Barrier (ΔG‡ or ΔE) (kcal/mol)Key Feature
BiphenylH, H, H, HMP2 Calculation~2.1 (at 0°) / ~2.2 (at 90°)[12]Baseline carbocyclic system
2-PhenylpyridineN, H, H, HMP2 Calculation~0.5[12]Low barrier, minimal steric/electronic effects
2-PhenylpyrimidineN, N, H, HMP2 CalculationFavors planar geometry[12]N-N interaction favors planarity
2,6-di-tert-butyl-phenyl-pyridineN, H, tBu, tBuDFT Calculation> 30 (estimated)Significant steric hindrance
Biaryl with H-Bonding-OH, Me, MeExperiment11.2 (46.7 kJ/mol)[20]H-bond lowers barrier
Biaryl without H-Bonding-OMe, Me, MeExperiment> 28.7 (estimated)[20]Steric effects dominate

Conclusion

The torsional energetics of pyridine-containing biaryls are a multifaceted property governed by a sophisticated interplay of steric and electronic forces. A robust understanding of these compounds requires a synergistic approach, combining the predictive power of computational chemistry with the definitive validation of experimental techniques like DNMR and racemization kinetics. For drug development professionals, the ability to rationally tune the rotational barrier by modifying ortho-substituents or leveraging the unique electronic nature of the pyridine ring is a critical skill. This allows for the design of molecules that are conformationally restricted for optimal target binding while possessing the necessary stereochemical stability for successful development as therapeutic agents.[1][3] The principles and protocols outlined in this guide serve as a foundational framework for navigating this complex and exciting area of chemical science.

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Methodological & Application

Palladium-Catalyzed Synthesis of (2-pyridin-3-ylphenyl)methanol: A Comprehensive Guide to Strategy, Mechanism, and Execution

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

(2-pyridin-3-ylphenyl)methanol is a valuable biaryl carbinol scaffold, a structural motif frequently encountered in medicinal chemistry and materials science. Its synthesis presents a classic challenge in selective carbon-carbon bond formation. This guide provides an in-depth analysis and a field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis celebrated for its reliability and functional group tolerance.[1][2] This document is designed to move beyond a simple recitation of steps, offering insights into the mechanistic underpinnings and strategic considerations that ensure reproducible, high-yield outcomes.

Strategic Overview: A Two-Step Approach to the Target Molecule

The most robust and widely applicable strategy for constructing the this compound core involves a two-step sequence. This approach decouples the critical C-C bond formation from the final functional group manipulation, allowing for cleaner reactions and simpler purification.

  • Step 1: Suzuki-Miyaura Cross-Coupling: A palladium catalyst is used to forge the pivotal bond between an aryl halide (2-bromobenzaldehyde) and an organoboron reagent (pyridin-3-ylboronic acid). This reaction is highly efficient for creating biaryl systems.[2][3]

  • Step 2: Chemoselective Reduction: The aldehyde functionality in the resulting 2-(pyridin-3-yl)benzaldehyde is selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride, yielding the final product.[1]

This strategy is advantageous because the starting materials are commercially available, and the reaction conditions are tolerant of the functional groups present in both coupling partners.[2]

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Chemoselective Reduction 2-Bromobenzaldehyde 2-Bromobenzaldehyde Pd_Catalyst_Base Pd(0) Catalyst, Base 2-Bromobenzaldehyde->Pd_Catalyst_Base Pyridin-3-ylboronic_acid Pyridin-3-ylboronic_acid Pyridin-3-ylboronic_acid->Pd_Catalyst_Base Intermediate_Aldehyde 2-(Pyridin-3-yl)benzaldehyde Pd_Catalyst_Base->Intermediate_Aldehyde Reducing_Agent NaBH4, MeOH Intermediate_Aldehyde->Reducing_Agent Final_Product This compound Reducing_Agent->Final_Product

Figure 1: Two-step synthetic workflow.

The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for troubleshooting and optimization. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5][6]

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzaldehyde. This is often the rate-determining step of the cycle and forms a Pd(II) intermediate.[5][7]

  • Transmetalation: The pyridine ring is transferred from the boronic acid to the palladium center. This step requires a base (e.g., potassium carbonate) to activate the organoboron species, forming a more nucleophilic boronate complex.[4][8]

  • Reductive Elimination: The two organic partners—the phenyl and pyridyl groups—are expelled from the palladium center, forming the new carbon-carbon bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][6]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X (2-Bromobenzaldehyde) Ar1X->OxAdd Ar2BY2 Ar²-B(OH)₂ (Pyridin-3-ylboronic acid) + Base Ar2BY2->Transmetal

Figure 2: The Palladium-catalyzed Suzuki-Miyaura cycle.

Detailed Experimental Protocols

Safety Precaution: These procedures should be performed by trained professionals in a well-ventilated fume hood. Palladium compounds, organoboron reagents, and organic solvents require careful handling. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Synthesis of 2-(pyridin-3-yl)benzaldehyde via Suzuki-Miyaura Coupling

Materials and Reagents:

ReagentM.W.AmountMolesEquiv.
2-Bromobenzaldehyde185.021.85 g10.0 mmol1.0
Pyridin-3-ylboronic acid122.921.48 g12.0 mmol1.2
Tetrakis(triphenylphosphine)palladium(0)1155.56347 mg0.3 mmol0.03
Potassium Carbonate (K₂CO₃)138.212.76 g20.0 mmol2.0
Toluene-40 mL--
Ethanol-10 mL--
Water-10 mL--

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.85 g, 10.0 mmol) and pyridin-3-ylboronic acid (1.48 g, 12.0 mmol).

  • Reagent Addition: Add potassium carbonate (2.76 g, 20.0 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

  • Solvent Addition & Degassing: Add the solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL). Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford 2-(pyridin-3-yl)benzaldehyde as a solid.

Protocol B: Reduction to this compound

Materials and Reagents:

ReagentM.W.AmountMolesEquiv.
2-(pyridin-3-yl)benzaldehyde183.211.83 g10.0 mmol1.0
Sodium Borohydride (NaBH₄)37.830.45 g12.0 mmol1.2
Methanol-50 mL--
Water-100 mL--
1 M Hydrochloric Acid (HCl)-~5 mL--

Procedure:

  • Setup: In a 250 mL Erlenmeyer flask, dissolve 2-(pyridin-3-yl)benzaldehyde (1.83 g, 10.0 mmol) in methanol (50 mL) with stirring.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Reducing Agent Addition: Slowly add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour. Monitor for the disappearance of the starting material by TLC.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until the effervescence ceases and the pH is neutral (~pH 7).

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Add 100 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude this compound.

  • Purification: The product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.

Optimization and Field-Proven Insights

The success of the Suzuki coupling hinges on the careful selection of several key parameters. The following table summarizes common variables and provides expert rationale for their selection.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Palladacycles[5]Pd(PPh₃)₄ is an excellent, reliable choice as it is a pre-formed Pd(0) source. For more challenging couplings, using a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can accelerate oxidative addition and reductive elimination, leading to higher turnover numbers.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base is not merely a proton scavenger; it is critical for activating the boronic acid for transmetalation.[4] K₂CO₃ is a cost-effective and generally effective choice. For less reactive substrates, a stronger base like K₃PO₄ or Cs₂CO₃ can significantly improve yields.
Solvent System Toluene/EtOH/H₂O, Dioxane/H₂O, DMFA biphasic system like Toluene/Water or Dioxane/Water is common. The aqueous phase is essential for dissolving the inorganic base, while the organic phase dissolves the substrates and catalyst. The addition of a co-solvent like ethanol can improve solubility and reaction rates.
Temperature 80 - 110 °CMost Suzuki couplings require heating to drive the reaction to completion. The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure thorough degassing of the solvent and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

  • Protodeboronation (Loss of Boronic Acid):

    • Cause: The boronic acid reacts with water/protons instead of transmetalating. This can be exacerbated by prolonged reaction times or overly harsh conditions.

    • Solution: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. Ensure the base is of good quality. Sometimes, switching to a boronic ester (e.g., a pinacol ester) can increase stability.

  • Homocoupling of Boronic Acid:

    • Cause: The boronic acid couples with itself to form 3,3'-bipyridine.

    • Solution: This is often a sign of catalyst decomposition or the presence of oxygen. Rigorous inert atmosphere techniques are the best preventative measure.

References

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

  • Mechanistic Investigations of a Palladium-Diene Catalyzed Suzuki–Miyaura Cross-Coupling Reaction - ACS Publications. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - ResearchGate. [Link]

Sources

Application Notes and Protocols for the Step-by-Step Synthesis of (2-pyridin-3-ylphenyl)methanol from 3-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-pyridin-3-ylphenyl)methanol is a valuable biphenyl methanol derivative that serves as a key intermediate in the synthesis of various compounds with significant applications in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring linked to a phenyl methanol group, is found in a range of biologically active molecules. This document provides a comprehensive, step-by-step guide for the synthesis of this compound, starting from commercially available 3-bromopyridine. The described two-step synthetic sequence involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a selective reduction of the resulting aldehyde. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed protocols, mechanistic insights, and safety considerations.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step process. The initial and key step is the formation of the carbon-carbon bond between the pyridine and phenyl rings via a Suzuki-Miyaura coupling reaction. This is followed by the selective reduction of the aldehyde functionality to the corresponding primary alcohol.

Step 1: Suzuki-Miyaura Cross-Coupling

The first step involves the palladium-catalyzed cross-coupling of 3-bromopyridine with 2-formylphenylboronic acid to yield 2-(pyridin-3-yl)benzaldehyde. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[1]

Step 2: Aldehyde Reduction

The second step is the reduction of the aldehyde group in 2-(pyridin-3-yl)benzaldehyde to a primary alcohol using a mild reducing agent, sodium borohydride. This reagent is selected for its chemoselectivity, as it reduces aldehydes and ketones without affecting other potentially reducible functional groups.[2]

Visualizing the Synthesis

The overall synthetic workflow is depicted below, illustrating the transformation from the starting materials to the final product.

G Start 3-Bromopyridine + 2-Formylphenylboronic Acid Step1 Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) Start->Step1 Intermediate 2-(pyridin-3-yl)benzaldehyde Step1->Intermediate Step2 Reduction (NaBH4, Methanol) Intermediate->Step2 End This compound Step2->End

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 2-(pyridin-3-yl)benzaldehyde via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of 3-bromopyridine with 2-formylphenylboronic acid.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (mmol)Mass/Volume
3-BromopyridineC₅H₄BrN158.0010.01.58 g
2-Formylphenylboronic acidC₇H₇BO₃149.9411.01.65 g
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.3347 mg
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.9920.02.12 g
TolueneC₇H₈92.14-40 mL
EthanolC₂H₅OH46.07-10 mL
Water (degassed)H₂O18.02-10 mL
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromopyridine (1.58 g, 10.0 mmol), 2-formylphenylboronic acid (1.65 g, 11.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).[3]

  • Solvent Addition: Add toluene (40 mL), ethanol (10 mL), and degassed water (10 mL) to the flask.

  • Degassing: Bubble nitrogen gas through the mixture for 15-20 minutes to ensure an inert atmosphere. This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the reaction mixture under a positive flow of nitrogen.[4]

  • Reaction: Heat the mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-(pyridin-3-yl)benzaldehyde as a solid.

Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5]

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination ArAr 2-(pyridin-3-yl)benzaldehyde Ar-Pd(II)(Ar')L2->ArAr ArX 3-Bromopyridine ArX->Ar-Pd(II)(X)L2 ArBOH2 2-Formylphenylboronic acid + Base ArBOH2->Ar-Pd(II)(Ar')L2

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

PART 2: Synthesis of this compound via Aldehyde Reduction

This protocol describes the selective reduction of 2-(pyridin-3-yl)benzaldehyde to the corresponding primary alcohol.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (mmol)Mass/Volume
2-(pyridin-3-yl)benzaldehydeC₁₂H₉NO183.215.0916 mg
Sodium Borohydride (NaBH₄)NaBH₄37.837.5284 mg
MethanolCH₃OH32.04-25 mL
Dichloromethane (DCM)CH₂Cl₂84.93-25 mL
Saturated Ammonium Chloride (aq)NH₄Cl53.49-20 mL
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-(pyridin-3-yl)benzaldehyde (916 mg, 5.0 mmol) in methanol (25 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (284 mg, 7.5 mmol) to the cooled solution in small portions.[6] Effervescence (hydrogen gas evolution) will be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary to yield this compound as a solid.

Mechanism of Sodium Borohydride Reduction

The reduction of the aldehyde involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by the solvent (methanol).[7][8]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Aldehyde R-CHO Alkoxide R-CH₂-O⁻ Aldehyde->Alkoxide Hydride Transfer Hydride BH4⁻ Alkoxide_p R-CH₂-O⁻ Methanol CH₃OH Alcohol R-CH₂-OH Alkoxide_p->Alcohol Proton Transfer

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Safety and Handling Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Bromopyridine: Harmful if swallowed and causes skin and eye irritation.[9][10][11] It is also a flammable liquid.[12]

  • 2-Formylphenylboronic acid: Causes skin and eye irritation and may cause respiratory irritation.[13]

  • Tetrakis(triphenylphosphine)palladium(0): May be harmful if swallowed.[14] Handle in an inert atmosphere as it can be air-sensitive.[4][15][16]

  • Sodium Borohydride: Water-reactive, releasing flammable gases which may ignite spontaneously. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[17][18] Handle under inert gas and protect from moisture.

  • Toluene and Methanol: Flammable liquids and are harmful if inhaled or absorbed through the skin.

For detailed safety information, please consult the Material Safety Data Sheets (MSDS) for each reagent.[9][10][11][12][13][14][17][19]

References

  • Master Organic Chemistry. (2013). Addition of NaBH4 to aldehydes to give primary alcohols. [Link]

  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Gelest, Inc. (2017). TETRAKIS(TRIPHENYLPHOSPHINE)PALLADIUM(0) Safety Data Sheet. [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • OSU Chemistry. (n.d.). Sodium Borohydride - Standard Operating Procedure. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromopyridine, 99%. [Link]

  • OSU Chemistry. (n.d.). Sodium Borohydride SOP. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ESPI Metals. (n.d.). Sodium Borohydride Safety Data Sheet. [Link]

  • Duke SMIF. (n.d.). Toxic Powders SOP Template. [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - Tetrakis(triphenylphosphine)palladium(0). [Link]

  • ResearchGate. (2025). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • PubChem. (n.d.). 2-(2,6-Bis(benzyloxy)pyridin-3-yl)benzaldehyde. [Link]

  • Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)
  • PubChem. (n.d.). (3-Bromopyridin-2-yl)methanol. [Link]

  • National Institutes of Health. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]

  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]

Sources

Application Notes and Protocols for the Purification of Polar Biaryl Methanols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Purification Challenges of Polar Biaryl Methanols

Polar biaryl methanols represent a pivotal class of compounds in medicinal chemistry and materials science. Their inherent polarity, stemming from the hydroxyl group and potentially other polar functionalities on the biaryl scaffold, presents significant purification challenges. These molecules often exhibit poor solubility in common non-polar organic solvents used in traditional normal-phase chromatography, while their interaction with reversed-phase media can be insufficient for effective separation from polar impurities. Furthermore, the presence of a chiral axis in atropisomeric biaryl methanols adds another layer of complexity, necessitating specialized chiral separation techniques to isolate the desired enantiomer.

This comprehensive guide provides detailed application notes and protocols for the purification of polar biaryl methanols, addressing the nuances of achiral and chiral separations. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of purifying these valuable molecules.

Strategic Approach to Purification: A Decision-Making Framework

A successful purification strategy for polar biaryl methanols hinges on a systematic evaluation of the crude sample and the desired purity requirements. An orthogonal approach, combining different purification techniques based on distinct separation mechanisms, often yields the best results for complex mixtures.

Purification_Strategy Start Crude Polar Biaryl Methanol Initial_Analysis Initial Purity Assessment (TLC, LC-MS, NMR) Start->Initial_Analysis Is_Chiral Is the target chiral (atropisomeric)? Initial_Analysis->Is_Chiral Achiral_Purification Achiral Purification Strategies Is_Chiral->Achiral_Purification No Chiral_Purification Chiral Purification Strategies Is_Chiral->Chiral_Purification Yes Non_Chromatographic Non-Chromatographic Methods (Crystallization, Extraction) Achiral_Purification->Non_Chromatographic Chromatographic Chromatographic Methods Achiral_Purification->Chromatographic SFC Supercritical Fluid Chromatography (SFC) Chiral_Purification->SFC Orthogonal_Step Consider Orthogonal Purification Step Non_Chromatographic->Orthogonal_Step Flash_Chrom Flash Chromatography (Normal-Phase, HILIC) Chromatographic->Flash_Chrom Prep_HPLC Preparative HPLC (Reversed-Phase, Normal-Phase) Chromatographic->Prep_HPLC Flash_Chrom->Orthogonal_Step Prep_HPLC->Orthogonal_Step SFC->Orthogonal_Step Final_Purity Final Purity Analysis Orthogonal_Step->Achiral_Purification Purity Not Met Orthogonal_Step->Final_Purity Purity Met

Caption: Decision workflow for purifying polar biaryl methanols.

I. Achiral Purification Strategies

For non-chiral polar biaryl methanols or racemic mixtures, a variety of techniques can be employed. The choice depends on the nature of the impurities and the scale of the purification.

Flash Chromatography: The Workhorse of Purification

Flash chromatography is a rapid and cost-effective method for purifying multi-gram quantities of compounds. For polar biaryl methanols, traditional normal-phase chromatography on silica gel often requires highly polar and sometimes complex solvent systems.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the most common choice due to its polarity and affordability. However, for highly polar or basic biaryl methanols, aminopropyl-functionalized silica can prevent streaking and improve peak shape by minimizing strong interactions with acidic silanol groups.

  • Mobile Phase: A gradient elution is typically necessary. Common solvent systems include dichloromethane/methanol and ethyl acetate/hexanes. For very polar compounds, replacing methanol with acetonitrile can sometimes offer better selectivity and avoid issues with silica dissolution. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for compounds that are too polar for traditional normal-phase and not well-retained in reversed-phase. HILIC utilizes a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.

Protocol 1: Normal-Phase Flash Chromatography

  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., gradients of methanol in dichloromethane or ethyl acetate in hexanes) to find a system that gives the target compound an Rf value of approximately 0.2-0.35.

  • Column Packing and Equilibration:

    • Select an appropriately sized silica gel column based on the amount of crude material.

    • Equilibrate the column with the initial, less polar mobile phase identified in the TLC analysis.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or DMF).

    • Alternatively, for compounds with poor solubility in the mobile phase, perform a dry load by adsorbing the crude material onto a small amount of silica gel.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase according to the predetermined gradient.

    • Collect fractions and monitor by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for most applications.
Amino-propylated SilicaFor basic or highly polar compounds to improve peak shape.
Mobile Phase Dichloromethane/MethanolGood for moderately to highly polar compounds.
Ethyl Acetate/HexanesSuitable for less polar biaryl methanols.
Acetonitrile/Water (HILIC)Excellent for very polar compounds not retained in reversed-phase.
Sample Loading Dry LoadingRecommended for samples with low solubility in the mobile phase to improve resolution.
Preparative High-Performance Liquid Chromatography (Prep HPLC)

For higher purity requirements or more challenging separations, preparative HPLC is the method of choice. Both normal-phase and reversed-phase modes can be utilized.

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC: This is often the first choice for polar compounds. A C18 stationary phase is standard, and a mobile phase of water and acetonitrile or methanol is used. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve the peak shape of acidic or basic compounds.

  • Normal-Phase HPLC: For compounds that are not retained or poorly resolved by reversed-phase, normal-phase HPLC can be effective. Chiral stationary phases, often used for enantiomeric separations, can also be employed for achiral separations due to their unique selectivities.

Protocol 2: Reversed-Phase Preparative HPLC

  • Analytical Method Development:

    • Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions (e.g., water/acetonitrile or water/methanol gradients) with and without modifiers (e.g., 0.1% formic acid).

    • Optimize the gradient to achieve good separation of the target compound from impurities.

  • Scale-Up to Preparative Scale:

    • Select a preparative C18 column with the same stationary phase as the analytical column.

    • Adjust the flow rate and injection volume based on the column dimensions.

    • Increase the sample concentration for higher throughput.

  • Purification and Fraction Collection:

    • Inject the crude sample and run the preparative gradient.

    • Collect fractions corresponding to the target peak.

  • Analysis and Solvent Removal:

    • Analyze the collected fractions for purity by analytical HPLC.

    • Combine the pure fractions and remove the organic solvent. Lyophilization is often used to remove the aqueous component.

Crystallization: The Art of Purification

Crystallization is a powerful and scalable purification technique that can yield highly pure material. The success of crystallization is highly dependent on the choice of solvent.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For polar biaryl methanols, polar protic solvents like ethanol, methanol, or isopropanol, or polar aprotic solvents like acetone or ethyl acetate are good starting points. A mixed solvent system (a "good" solvent and an "anti-solvent") can also be effective.

  • Inducing Crystallization: If crystals do not form upon cooling, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

Protocol 3: Cooling Crystallization

  • Solvent Screening:

    • In small test tubes, test the solubility of the crude material in a range of solvents at room temperature and at their boiling points.

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the chosen hot solvent.

  • Cooling:

    • Allow the solution to cool slowly to room temperature. For slower crystallization and larger crystals, insulate the flask.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

II. Chiral Purification of Atropisomeric Biaryl Methanols

The separation of enantiomers of atropisomeric biaryl methanols is a critical step in the development of chiral ligands and pharmaceuticals. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations.

Supercritical Fluid Chromatography (SFC): A Green and Efficient Technique

SFC utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a small amount of a polar organic modifier like methanol. It offers several advantages over traditional HPLC, including faster separations, reduced organic solvent consumption, and often superior chiral recognition.

Causality Behind Experimental Choices:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most widely used and successful for a broad range of chiral compounds, including biaryl atropisomers.

  • Mobile Phase Modifier: Alcohols, particularly methanol, are the most common modifiers in SFC as they enhance the elution strength and can participate in hydrogen bonding interactions with the analyte and CSP. The choice and percentage of the modifier can significantly impact the enantioselectivity.

Protocol 4: Chiral SFC Separation

  • Analytical Method Screening:

    • Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Lux Cellulose-1, Lux Amylose-1).

    • Use a generic screening gradient with supercritical CO2 and methanol as the modifier.

    • Identify the column and modifier conditions that provide the best separation of the enantiomers.

  • Method Optimization:

    • Optimize the separation by adjusting the modifier percentage, back pressure, and temperature. Isocratic conditions often provide the best resolution for preparative separations.

  • Preparative Scale-Up:

    • Transfer the optimized analytical method to a larger-dimension preparative chiral column of the same phase.

    • Increase the flow rate and sample loading. Stacked injections are often used to maximize throughput.

  • Fraction Collection and Analysis:

    • Collect the separated enantiomeric peaks.

    • Analyze the purity and enantiomeric excess (e.e.) of each fraction by analytical chiral SFC or HPLC.

ParameterRecommendationRationale
Stationary Phase Polysaccharide-based CSPsBroad applicability and high success rate for biaryl atropisomers.
Mobile Phase Supercritical CO2 with a polar modifierGreen, fast, and efficient.
Modifier Methanol, Ethanol, or IsopropanolModulates retention and selectivity.
Back Pressure 100-200 barAffects the density and solvating power of the supercritical fluid.

III. Orthogonal Purification: A Strategy for Ultimate Purity

For exceptionally challenging purifications or when very high purity is required, an orthogonal two-step purification strategy is highly effective. This involves using two different purification techniques that rely on different separation mechanisms.

Orthogonal_Purification Crude_Mixture Crude Mixture Step1 Step 1: Flash Chromatography (e.g., Normal-Phase) Crude_Mixture->Step1 Partially_Pure Partially Purified Fractions Step1->Partially_Pure Step2 Step 2: Preparative HPLC (e.g., Reversed-Phase) Partially_Pure->Step2 Pure_Product Highly Pure Product Step2->Pure_Product

Caption: Orthogonal purification workflow example.

A common and effective orthogonal approach for polar biaryl methanols is to first perform a rapid, high-capacity flash chromatography step on silica gel to remove major non-polar and some polar impurities. The resulting partially purified material can then be subjected to a high-resolution reversed-phase preparative HPLC step to remove any remaining closely eluting polar impurities.

Conclusion

The purification of polar biaryl methanols requires a thoughtful and systematic approach. By understanding the underlying principles of different purification techniques and strategically applying them, researchers can overcome the inherent challenges posed by these molecules. This guide provides a foundation of knowledge and practical protocols to enable the efficient isolation of high-purity polar biaryl methanols, accelerating research and development in the pharmaceutical and materials science fields.

References

  • Qian, M., & Xu, B. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies Inc. Retrieved from [Link]

  • Biotage. (n.d.). Orthogonal Flash Chromatography Reduces Organic Solvent Use While Maximizing Workflow. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]

  • Miller, S. J., et al. (2008). Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. PMC. Retrieved from [Link]

  • Spudeit, D. A., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. PMC. Retrieved from [Link]

  • Plummer, C. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • De Klerck, K., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Retrieved from [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. In Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • ResearchGate. (2017, April 13). Acetonitrile as a Replacement for Methanol in Normal-phase Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation of imidazolidines and hydrolysis/reduction to atropisomeric alcohols 11. Retrieved from [Link]

  • ResearchGate. (n.d.). Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC). Retrieved from [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Journal of Chromatography A. (n.d.). AFMPS. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. Retrieved from [Link]

  • Isaksson, J., et al. (2022). Approaches to Synthesis and Isolation of Enantiomerically Pure Biologically Active Atropisomers. Accounts of Chemical Research, 55(20), 2875–2887. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (2015, March 24). How do I make a crystal of highly polar compounds? Retrieved from [Link]

  • Wang, H., et al. (2005). Orthogonal method development using hydrophilic interaction chromatography and reversed-phase high-performance liquid chromatography for the determination of pharmaceuticals and impurities. Journal of Chromatography A, 1083(1-2), 58-62. Retrieved from [Link]

  • Schala, A., et al. (2022).

The Rising Star in Organometallic Catalysis: Application Notes for the (2-pyridin-3-ylphenyl)methanol Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quest for novel ligands that can fine-tune the electronic and steric properties of metal centers is a perpetual driving force in organometallic chemistry. The (2-pyridin-3-ylphenyl)methanol ligand is emerging as a significant player in this field. Its unique architecture, featuring a pyridine ring and a phenyl group linked at the 2-position of the phenyl ring, with a methanol substituent, offers a fascinating platform for creating highly effective and selective catalysts. This guide provides an in-depth exploration of the synthesis, coordination chemistry, and catalytic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Section 1: Ligand Synthesis - A Strategic Approach

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its reliability in forming carbon-carbon bonds between aryl halides and organoboron compounds.[1] The strategic disconnection for our target ligand points to the coupling of 3-bromopyridine with (2-(hydroxymethyl)phenyl)boronic acid.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G A 3-Bromopyridine C This compound A->C Catalyst Pd(PPh3)4 K2CO3, Toluene/H2O B (2-(hydroxymethyl)phenyl)boronic acid B->C

A plausible synthetic route for this compound.

Materials:

  • 3-Bromopyridine

  • (2-(hydroxymethyl)phenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask, add (2-(hydroxymethyl)phenyl)boronic acid (1.2 equivalents), potassium carbonate (2.5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and deionized water in a 4:1 ratio.

  • Add 3-bromopyridine (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Section 2: Coordination Chemistry and Complex Formation

The this compound ligand typically coordinates to a metal center in a bidentate fashion through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated methanol group. This forms a stable six-membered chelate ring, which is a favorable conformation in coordination chemistry.

Experimental Protocol: Synthesis of a Palladium(II) Complex

This protocol describes the synthesis of a representative palladium(II) complex, which can serve as a precatalyst in various cross-coupling reactions.[2]

Reaction Scheme:

G A This compound C [Pd(L)Cl]2 (dimer) A->C Base NaOAc B PdCl2(CH3CN)2 B->C

Synthesis of a dimeric palladium(II) complex.

Materials:

  • This compound (L)

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(CH₃CN)₂]

  • Sodium acetate (NaOAc)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve this compound (2.0 equivalents) and sodium acetate (2.2 equivalents) in warm methanol.

  • In a separate flask, dissolve bis(acetonitrile)dichloropalladium(II) (1.0 equivalent) in methanol.

  • Slowly add the palladium solution to the ligand solution with constant stirring.

  • A precipitate should form immediately or upon cooling.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold methanol and then with diethyl ether.

  • Dry the resulting palladium complex under vacuum.

Characterization: The structure of the complex can be confirmed by elemental analysis, FT-IR spectroscopy, and, if suitable crystals are obtained, single-crystal X-ray diffraction.

Section 3: Applications in Homogeneous Catalysis

Palladium complexes bearing pyridine-based ligands are well-established catalysts for a variety of cross-coupling reactions.[2] The this compound ligand, with its specific steric and electronic properties, can offer unique advantages in terms of catalytic activity and selectivity.

Application Note: Suzuki-Miyaura Cross-Coupling

The synthesized palladium(II) complex can be employed as a precatalyst for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids.

Catalytic Cycle:

Suzuki_Cycle Precatalyst Precatalyst Pd(0)L Pd(0)L Precatalyst->Pd(0)L Activation Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar'-B(OR)2 Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Base Reductive_Elimination->Pd(0)L Ar-Ar' Product Product Reductive_Elimination->Product

Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Catalytic Suzuki-Miyaura Reaction

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) precatalyst

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vial, combine the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), and the palladium precatalyst (0.01-1 mol%).

  • Add 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Seal the vial and heat the mixture at 80-100 °C for the required time (monitor by GC-MS or TLC).

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

EntryAryl BromideArylboronic AcidCatalyst Loading (mol%)Yield (%)
14-BromotoluenePhenylboronic acid0.1>95
21-Bromo-4-methoxybenzene4-Acetylphenylboronic acid0.1>90
32-Bromopyridine3-Thienylboronic acid0.5>85

Table 1: Representative results for Suzuki-Miyaura cross-coupling reactions.

Section 4: Future Outlook and Potential Applications

The versatility of the this compound ligand opens doors to a wide array of applications in organometallic chemistry and catalysis. Future research could explore:

  • Synthesis of other metal complexes: Investigating the coordination of this ligand with other transition metals such as rhodium, iridium, and copper could lead to catalysts for different organic transformations.

  • Asymmetric catalysis: The chiral center at the methanol carbon atom, if resolved, could be exploited for enantioselective catalysis.

  • C-H activation: The ligand's structure might be suitable for directing C-H activation reactions, a rapidly growing field in organic synthesis.

  • Materials science: Metal complexes of this ligand could be investigated for their photophysical properties and potential applications in organic light-emitting diodes (OLEDs) or as sensors.

Conclusion

This compound is a promising ligand that combines the well-established coordinating ability of the pyridine moiety with a flexible and functionalized phenyl backbone. The straightforward synthesis and the stability of its metal complexes make it an attractive candidate for the development of novel and efficient homogeneous catalysts. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full potential of this exciting ligand in their scientific endeavors.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Tarasov, O., et al. (2020). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ChemistrySelect, 5(32), 10035-10040.
  • Glushkov, A. Y., et al. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o947. [Link]

  • Gonet, T., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13446-13460. [Link]

Sources

Application Notes and Protocols for the Synthesis and Evaluation of RSK Kinase Inhibitors from a (2-pyridin-3-ylphenyl)methanol Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting RSK Kinase and the Role of the Biaryl Pyridine Scaffold

The p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases are crucial downstream effectors of the Ras/MAPK signaling pathway, a cascade central to regulating cell growth, proliferation, survival, and motility.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making its components, including RSK, compelling targets for therapeutic intervention.[3] The four vertebrate isoforms of RSK (RSK1-4) are activated by ERK1/2 and, in turn, phosphorylate a wide array of cytoplasmic and nuclear substrates, contributing to tumorigenesis and resistance to therapy.[4][[“]]

The development of potent and selective small molecule inhibitors is a key strategy in cancer drug discovery.[6] Among the privileged structures in kinase inhibitor design, the biaryl pyridine scaffold has emerged as a promising framework for targeting RSK.[7][8] This is exemplified by compounds such as LJH685, a potent pan-RSK inhibitor.[7] The biaryl pyridine core allows for specific interactions within the ATP-binding pocket of the kinase, and modifications to this scaffold can be used to fine-tune potency and selectivity.[9][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (2-pyridin-3-ylphenyl)methanol as a key precursor for the synthesis of a novel biaryl pyridine-based RSK kinase inhibitor. We will detail a robust synthetic protocol, methods for inhibitor characterization, and in-depth protocols for evaluating its biological activity in both in vitro and cell-based assays.

The Strategic Importance of this compound as a Precursor

The choice of this compound as a starting material is strategic. The pyridinylphenyl core is a common feature in many kinase inhibitors and provides a rigid scaffold for the presentation of other functional groups.[11] The methanol group offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity. The synthesis of this biaryl precursor can be efficiently achieved through established methods such as the Suzuki-Miyaura cross-coupling reaction.[12][13]

Signaling Pathway and Experimental Workflow

To provide a clear overview, the following diagrams illustrate the RSK signaling pathway and the experimental workflow for the synthesis and evaluation of the RSK inhibitor.

RSK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Substrates_cyto Cytoplasmic Substrates (e.g., GSK3β, eEF2K) RSK->Substrates_cyto RSK_nuc RSK RSK->RSK_nuc Translocation Substrates_nuc Nuclear Substrates (e.g., CREB, c-Fos) RSK_nuc->Substrates_nuc Transcription Gene Transcription (Proliferation, Survival) Substrates_nuc->Transcription

Caption: The Ras/MAPK/RSK Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Evaluation Precursor This compound Synthesis Inhibitor_Synth RSK Inhibitor Synthesis Precursor->Inhibitor_Synth Purification Purification (Chromatography) Inhibitor_Synth->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Characterization->Kinase_Assay Selectivity Kinase Selectivity Panel Kinase_Assay->Selectivity Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) Cell_Viability->Target_Engagement Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Target_Engagement->Apoptosis_Assay

Caption: Experimental Workflow for RSK Inhibitor Development.

Part 1: Synthesis and Characterization

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key biaryl precursor via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromobenzyl alcohol

  • 3-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-bromobenzyl alcohol (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water.

  • Reaction Conditions: Purge the flask with argon or nitrogen for 10-15 minutes. Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Add water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Expected Characterization:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons of the phenyl and pyridyl rings, a singlet for the benzylic CH₂, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Expect signals corresponding to the aromatic carbons and the benzylic carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₂H₁₁NO.[14]

Protocol 2: Synthesis of a Representative RSK Inhibitor

This protocol outlines the conversion of this compound to a hypothetical RSK inhibitor, "RSKi-BiPy," by introducing a pharmacophore common in kinase inhibitors.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • A suitable amine-containing heterocyclic core (e.g., 4-amino-1H-pyrazolo[3,4-d]pyrimidine)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve this compound (1.0 eq) in anhydrous DCM at 0 °C.

    • Slowly add triethylamine (1.5 eq) followed by dropwise addition of thionyl chloride (1.2 eq) or methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude (2-(pyridin-3-yl)phenyl)methyl chloride or mesylate. Use this intermediate immediately in the next step.

  • Nucleophilic Substitution:

    • To a solution of the amine-containing heterocycle (e.g., 4-amino-1H-pyrazolo[3,4-d]pyrimidine) (1.1 eq) in anhydrous DMF, add a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, handle with extreme care) at 0 °C.

    • Stir for 30 minutes, then add a solution of the crude activated intermediate from the previous step in DMF.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the final RSK inhibitor, "RSKi-BiPy".

Expected Characterization:

  • ¹H and ¹³C NMR: Spectra will be more complex, showing signals for both the biaryl methanol-derived portion and the heterocyclic core. The disappearance of the hydroxyl proton signal and a shift in the benzylic proton signals will be indicative of successful reaction.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized inhibitor.

Part 2: Biological Evaluation

Protocol 3: In Vitro RSK Kinase Assay (IC₅₀ Determination)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized inhibitor against a specific RSK isoform (e.g., RSK2).

Materials:

  • Recombinant human RSK2 enzyme

  • RSK substrate peptide (e.g., a peptide derived from a known RSK substrate like CREB or S6)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Synthesized RSK inhibitor (RSKi-BiPy)

  • DMSO (Dimethyl sulfoxide)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based assay

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the RSKi-BiPy in 100% DMSO.

    • Create a serial dilution of the inhibitor in kinase buffer containing a constant, low percentage of DMSO.

    • Prepare a solution of recombinant RSK2 in kinase buffer.

    • Prepare a solution of the substrate peptide and ATP in kinase buffer.

  • Assay Protocol (based on ADP-Glo™):

    • Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the RSK2 enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation:

CompoundRSK2 IC₅₀ (nM)
RSKi-BiPy[Insert experimental value]
LJH685 (Control)[Insert literature or experimental value]
Protocol 4: Cell-Based Assay for RSK Inhibition

This protocol evaluates the ability of the synthesized inhibitor to suppress RSK activity in a relevant cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 human breast cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Serum-free medium

  • Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF) as an RSK activator

  • Synthesized RSK inhibitor (RSKi-BiPy)

  • DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of RSKi-BiPy or DMSO for 1-2 hours.

    • Stimulate the cells with an RSK activator (e.g., 100 ng/mL PMA or 50 ng/mL EGF) for 15-30 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-S6 (a downstream target of RSK) overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total S6 and β-actin as loading controls.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the phospho-S6 signal to the total S6 and β-actin signals.

    • Compare the levels of phosphorylated S6 in inhibitor-treated cells to the stimulated control to determine the extent of target engagement.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The synthesis of the precursor and final inhibitor includes purification and characterization steps (NMR, MS) to confirm the identity and purity of the compounds. The biological assays include appropriate controls (vehicle, positive control inhibitor) to ensure the validity of the results. The cell-based assay uses loading controls and measures both the phosphorylated and total levels of a downstream substrate to confirm specific inhibition of the signaling pathway.

Conclusion

The this compound scaffold is a valuable precursor for the development of novel RSK kinase inhibitors. The synthetic and biological evaluation protocols provided in this application note offer a comprehensive framework for researchers to synthesize, characterize, and validate the activity of new chemical entities targeting the RSK signaling pathway. The flexibility of the synthetic route allows for the generation of a library of analogues for SAR studies, which is crucial for the optimization of lead compounds in cancer drug discovery.

References

  • Anjum, R., & Blenis, J. (2008). The RSK family of kinases: emerging roles in cellular signalling. Nature Reviews Molecular Cell Biology, 9(10), 747-758.
  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. Retrieved from [Link]

  • Jain, R., Mathur, M., Lan, J., Costales, A., Atallah, G., Ramurthy, S., ... & Shafer, C. M. (2018). Design and synthesis of potent RSK inhibitors. Bioorganic & medicinal chemistry letters, 28(19), 3197-3201.
  • Romeo, G., et al. (2022). Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. European Journal of Medicinal Chemistry, 232, 114197.
  • Organic Syntheses. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(11), 722-724.
  • Cargnello, M., & Roux, P. P. (2011). Activation and function of the RSK family of protein kinases. Microbiology and molecular biology reviews, 75(1), 50-83.
  • Chen, Y., et al. (2022). Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. RSC Medicinal Chemistry, 13(3), 316-324.
  • Casalvieri, K. A., et al. (2020). Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data.
  • Jain, R., et al. (2018). Design and synthesis of potent RSK inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3197-3201.
  • Sulzmaier, F. J., et al. (2014). RSK inhibitors: a patent review.

Sources

Application Notes and Protocols for (2-Pyridin-3-ylphenyl)methanol and its Analogs in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridinylphenyl-methanol scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. While specific data on (2-pyridin-in-3-ylphenyl)methanol is limited in publicly accessible literature, this document serves as a comprehensive guide to the potential applications of this chemical class in pharmaceutical development. By examining the established activities of structurally related analogs, we provide a framework for initiating research into (2-pyridin-3-ylphenyl)methanol, including hypothesized therapeutic targets, and detailed protocols for synthesis and biological evaluation.

Introduction: The Pyridinylphenyl-methanol Scaffold in Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, present in numerous approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic handle.[1][2] When combined with a phenyl-methanol motif, it forms a scaffold that has been successfully exploited to target a range of biological entities, from ion channels to enzymes. The isomeric position of the pyridine nitrogen and the substitution pattern on the phenyl ring are critical determinants of pharmacological activity, allowing for fine-tuning of selectivity and potency.

While direct research on this compound is not extensively documented, its structural isomers and derivatives have shown significant promise in several therapeutic areas:

  • Neuropathic Pain and Inflammation: Derivatives of (pyridin-2-yl)methanol have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[3][4] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making its antagonists promising candidates for novel analgesics and anti-inflammatory agents.

  • Antifungal Agents: The related compound, [2-(methylamino)pyridin-3-yl]methanol, is a key intermediate in the synthesis of Isavuconazole, a broad-spectrum antifungal medication.[5] This highlights the utility of the pyridinyl-methanol core in the development of anti-infective therapies.

  • Neurological Disorders: The unique structure of pyridine derivatives allows them to interact with receptors in the brain, making them valuable intermediates in the synthesis of pharmaceuticals targeting neurological conditions.[6]

  • Gout and Hyperuricemia: 3-Phenyl substituted pyridine derivatives have been investigated as dual inhibitors of xanthine oxidase (XOR) and uric acid transporter 1 (URAT1), offering a comprehensive approach to lowering uric acid levels.[3]

Given the therapeutic potential of this chemical family, this compound presents an intriguing starting point for new drug discovery campaigns.

Hypothesized Therapeutic Application: Targeting Kinase Pathways in Oncology

Based on the prevalence of the pyridine and phenyl motifs in kinase inhibitors, we hypothesize that this compound could serve as a scaffold for the development of novel anti-cancer agents. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase active sites. The phenyl and methanol groups provide vectors for synthetic elaboration to enhance potency and selectivity.

G cluster_0 Hypothesized Mechanism of Action Scaffold This compound Scaffold ATP_Binding_Site ATP Binding Site Scaffold->ATP_Binding_Site Binds to Kinase Target Kinase (e.g., mTOR) Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes Hinge Hinge Region ATP_Binding_Site->Hinge Inhibition Inhibition of Kinase Activity ATP_Binding_Site->Inhibition Leads to Downstream Downstream Signaling (e.g., Protein Synthesis, Cell Proliferation) Phosphorylation->Downstream Inhibition->Phosphorylation Blocks

Caption: Hypothesized mechanism of this compound as a kinase inhibitor.

Synthetic Protocol: Suzuki Coupling Approach

A plausible synthetic route to this compound is via a Suzuki coupling reaction, a robust and widely used method for carbon-carbon bond formation.

Workflow Diagram

G Start Starting Materials: - 2-Bromobenzyl alcohol - 3-Pyridinylboronic acid Coupling Suzuki Coupling (Pd catalyst, base, solvent) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound via Suzuki coupling.

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried round-bottom flask, add 2-bromobenzyl alcohol (1.0 eq), 3-pyridinylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a suitable solvent system, for example, a 3:1 mixture of dioxane and water. Add a base, such as sodium carbonate (2.0 eq).

  • Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 90-100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Biological Evaluation: mTOR Kinase Inhibition Assay

To investigate the hypothesized anti-cancer activity, an in vitro kinase assay targeting a key oncogenic kinase, such as mTOR (mammalian target of rapamycin), is a logical first step.

Assay Principle

This protocol describes a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibitory effect of a compound is determined by its ability to prevent this decrease.

Experimental Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in assay buffer (e.g., from 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer).

    • Add 2.5 µL of a solution containing the mTOR kinase and its substrate (e.g., a recombinant PHAS-1/4E-BP1).

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of a commercially available kinase-glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation
CompoundTarget KinaseIC₅₀ (nM)
This compoundmTORTo be determined
Control Inhibitor (e.g., Torin1)mTORKnown value

Conclusion and Future Directions

The (pyridinylphenyl)methanol scaffold is a versatile and promising starting point for the development of novel therapeutics. While this compound itself remains underexplored, the established biological activities of its analogs in areas such as pain, infectious diseases, and neurological disorders provide a strong rationale for its investigation. The proposed synthetic route and in vitro kinase inhibition protocol offer a clear and actionable path for researchers to begin exploring the potential of this compound. Future work should focus on synthesizing a library of derivatives with modifications to the phenyl and pyridine rings to establish structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

References

  • Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. PubMed. Available at: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available at: [Link]

  • (2-(Methylthio)pyridin-3-yl)(phenyl)methanol. PubChem. Available at: [Link]

  • (2-Methyl-3-pyridinyl)-phenylmethanol. PubChem. Available at: [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • The Crucial Role of [2-(Methylamino)pyridin-3-yl]methanol in API Synthesis. Televic. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Pyridinyl Methanol-Based TRPV3 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For dissemination to: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and translational medicine.

Abstract

The Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, predominantly expressed in keratinocytes and sensory neurons, has emerged as a compelling therapeutic target for a spectrum of conditions including chronic pain, inflammation, and various skin disorders.[1][2] The development of potent and selective TRPV3 antagonists has been a significant challenge, hindering the clinical validation of this target. This document provides a comprehensive guide to the synthesis and characterization of a novel class of TRPV3 antagonists centered around a key pyridinyl methanol pharmacophore. We present a detailed, step-by-step synthetic protocol for the lead compound, cis-3-((S)-hydroxy(pyridin-2-yl)methyl)-1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutanol (74a) , a highly potent and selective TRPV3 antagonist.[1][3] Furthermore, this guide outlines the strategic rationale behind the molecular design, key structure-activity relationships (SAR), and robust protocols for the functional characterization of these compounds.

Introduction: The Therapeutic Promise of Targeting TRPV3

TRPV3 is a non-selective cation channel that plays a crucial role in thermosensation, pain perception, and skin barrier homeostasis.[1][2] Dysregulation of TRPV3 activity has been implicated in a variety of pathological states, making it an attractive target for therapeutic intervention. The development of selective antagonists is paramount to unlocking the full therapeutic potential of modulating TRPV3. This guide focuses on a promising class of antagonists developed by AbbVie, which feature a central cyclobutanol scaffold appended with a critical pyridinyl methanol moiety. The strategic incorporation of this functional group was instrumental in achieving high potency and selectivity for TRPV3.[1]

The lead antagonist, compound 74a , demonstrates a favorable preclinical profile, exhibiting efficacy in animal models of neuropathic and central pain.[1] The following sections will provide a detailed roadmap for the synthesis of this and related compounds, along with the necessary protocols for their biological evaluation.

Strategic Approach to Synthesis

The synthetic strategy for compound 74a and its analogs is a multi-step process that hinges on the construction of a substituted cyclobutanol core, followed by the stereoselective introduction of the pyridinyl methanol group. The rationale behind this modular approach is to allow for facile diversification of the pyridine substituents to explore and optimize the structure-activity relationship.

Key Synthetic Challenges and Solutions:
  • Construction of the Cyclobutane Core: A [2+2] cycloaddition or related strategies can be employed to form the strained four-membered ring. The presented protocol utilizes a convergent approach, building the substituted cyclobutane from acyclic precursors.

  • Stereocontrol: The desired cis relationship between the pyridinyl methanol and the substituted pyridine on the cyclobutane ring, as well as the (S)-configuration of the secondary alcohol, are crucial for optimal biological activity. This is achieved through a combination of substrate-controlled reactions and chiral chromatography.

  • Introduction of the Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group on one of the pyridine rings significantly enhances potency. Its introduction is typically achieved using building blocks containing this moiety.

Below is a graphical representation of the overall synthetic workflow:

G A Starting Materials (Substituted Pyridines, Cyclobutanone Precursors) B Synthesis of Key Cyclobutanone Intermediate A->B Multi-step synthesis C Diastereoselective Addition of Pyridinyl Grignard/Lithium Reagent B->C Nucleophilic Addition D Separation of Diastereomers C->D Chromatography E Chiral Resolution of Enantiomers D->E Chiral HPLC/SFC F Final Product (e.g., 74a) E->F Isolation of desired enantiomer

Sources

Application Notes and Protocols for the Derivatization of (2-pyridin-3-ylphenyl)methanol in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the (2-pyridin-3-ylphenyl)methanol Scaffold

In the landscape of modern medicinal chemistry, the biaryl scaffold represents a privileged structural motif, frequently identified in a multitude of biologically active compounds and approved pharmaceuticals.[1] The fusion of a phenyl ring with a pyridine moiety, as seen in the this compound core, offers a unique combination of structural rigidity, conformational flexibility, and a rich electronic profile. The pyridine ring, in particular, is a versatile pharmacophore, capable of engaging in hydrogen bonding via its nitrogen atom, which can significantly enhance binding affinity to biological targets and improve pharmacokinetic properties.[2]

The this compound scaffold presents three key vectors for chemical modification, making it an ideal candidate for extensive structure-activity relationship (SAR) studies. These vectors are: the pyridine ring, the phenyl ring, and the benzylic hydroxyl group. This guide will focus specifically on the derivatization of the benzylic hydroxyl group, a critical functional handle that can be readily transformed into a variety of ethers and esters. By systematically modifying this position, researchers can probe the steric and electronic requirements of a target's binding pocket, fine-tune physicochemical properties such as lipophilicity and metabolic stability, and ultimately, optimize lead compounds for enhanced potency and selectivity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis of the parent this compound molecule and its subsequent derivatization. Crucially, it explains the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating a focused library of analogues for SAR exploration.

Part 1: Synthesis of the Core Scaffold: this compound

The construction of the biaryl core is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high yields, tolerance of a wide range of functional groups, and mild reaction conditions.[3][4] Two primary retrosynthetic disconnections are viable: coupling of (2-(hydroxymethyl)phenyl)boronic acid with 3-bromopyridine, or the coupling of 3-pyridinylboronic acid with (2-bromophenyl)methanol. The latter approach is often preferred due to the commercial availability and stability of 3-pyridinylboronic acid.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(0) source, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is used as the precatalyst. It is activated in situ by a phosphine ligand. For heteroaryl couplings, electron-rich and bulky phosphine ligands like tricyclohexylphosphine (PCy₃) or biaryl phosphine ligands (e.g., SPhos, XPhos) are often superior. They promote the oxidative addition step and stabilize the catalytic species, preventing catalyst deactivation that can occur due to coordination with the pyridine nitrogen.[5]

  • Base: A base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.[3]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the coupling partners and the catalyst.

Experimental Workflow for Parent Compound Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Combine (2-bromophenyl)methanol, 3-pyridinylboronic acid, K₃PO₄ B Add Pd₂(dba)₃ and PCy₃ ligand A->B In reaction vessel D Add solvent to reactants B->D Under N₂ or Ar C Degas solvent (Dioxane/H₂O) C->D E Heat mixture under inert atmosphere (e.g., 80-100 °C) D->E Monitor by TLC/LC-MS F Cool to RT, add water and extract with Ethyl Acetate E->F Upon completion G Wash organic layer with brine, dry over Na₂SO₄ F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • (2-bromophenyl)methanol

  • 3-Pyridinylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add (2-bromophenyl)methanol (1.0 eq.), 3-pyridinylboronic acid (1.2 eq.), and anhydrous K₃PO₄ (3.0 eq.).

  • In a separate vial, weigh out Pd₂(dba)₃ (0.02 eq.) and PCy₃ (0.08 eq.). Add these solids to the reaction flask.

  • Seal the flask with a rubber septum and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times.

  • Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling Argon through the solution for 30 minutes.

  • Using a syringe, add the degassed solvent mixture to the reaction flask.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid or oil.

Part 2: Derivatization of the Benzylic Hydroxyl Group

The benzylic hydroxyl group is a prime target for derivatization. Its conversion to ethers or esters can significantly alter the compound's properties. Ethers can improve metabolic stability by masking the hydroxyl group, a common site of phase II metabolism. Esters can act as prodrugs, being hydrolyzed in vivo to release the active parent alcohol, or they can introduce new interaction points with the target protein.

Strategy 1: Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers. It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the benzylic alcohol. This ensures the formation of the sodium alkoxide in high yield without competing reactions.

  • Alkylating Agent: A primary alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) is used as the electrophile. This is crucial as the reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[6]

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the cation of the base but do not interfere with the nucleophilicity of the alkoxide.

  • Chemoselectivity: The benzylic alcohol is significantly more acidic than a simple aliphatic alcohol and will be preferentially deprotonated. The pyridine nitrogen is a potential site for N-alkylation. However, under these conditions with a strong base, O-alkylation is generally favored. If N-alkylation is a concern, using a milder base like silver(I) oxide (Ag₂O) can increase selectivity for O-alkylation.

Detailed Protocol 2: Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, 1.1 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back down to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude ether by flash column chromatography.

Strategy 2: Esterification via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one or both partners are sterically hindered or sensitive to harsh conditions.[7]

  • Coupling Agent: A carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxylic acid.[8]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates the reaction by forming a reactive acylpyridinium intermediate.[7]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used. Acetonitrile is a greener alternative to halogenated solvents.[8]

  • Chemoselectivity: The reaction is highly selective for the hydroxyl group. The pyridine nitrogen is not sufficiently nucleophilic to compete effectively under these conditions, especially in the presence of the highly nucleophilic DMAP.

Detailed Protocol 3: Steglich Esterification

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid, 1.1 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq.)

  • 4-Dimethylaminopyridine (DMAP, 0.2 eq.)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and DMAP (0.2 eq.) in anhydrous DCM.

  • Add EDC (1.5 eq.) to the solution in one portion.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 4-12 hours. Monitor by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Part 3: Application in Structure-Activity Relationship (SAR) Studies

The systematic derivatization of the benzylic hydroxyl group allows for a detailed exploration of the SAR for a given biological target. The goal is to understand how changes in the steric bulk, electronics, and hydrogen bonding capacity at this position affect biological activity.

Rationale for Derivatization in SAR

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Pyridinyl Suzuki Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for troubleshooting low-yield Suzuki-Miyaura coupling reactions involving pyridinyl compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in synthesizing these crucial biaryl scaffolds. Pyridine-containing molecules are ubiquitous in pharmaceuticals and functional materials, yet their synthesis via Suzuki coupling is notoriously fraught with difficulties. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, transforming low-yielding attempts into successful outcomes.

The Pyridinyl Challenge: Why is this reaction so difficult?

The primary obstacles in pyridinyl Suzuki couplings stem from the electronic nature of the pyridine ring itself. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Furthermore, pyridylboronic acids, especially 2-pyridyl derivatives, are notoriously unstable and prone to rapid protodeboronation, a side reaction that cleaves the C-B bond and halts the catalytic cycle before the desired C-C bond can form.[2][3][4][5] This guide will address these core issues and provide actionable solutions.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Issues with the Boron Reagent

Question 1: My reaction is failing and I suspect my pyridylboronic acid is decomposing. How can I confirm this and what can I do to prevent it?

This is the most common failure mode, particularly with 2-pyridylboronic acids.[2][3] The proximity of the nitrogen atom can intramolecularly catalyze the protodeboronation reaction.[6]

Answer:

Diagnosis:

  • TLC Analysis: Spot your reaction mixture alongside your starting materials. The disappearance of your boronic acid spot without the appearance of the desired product is a strong indicator of decomposition. You may see a new spot corresponding to the deborylated pyridine.

  • NMR Spectroscopy: If you can isolate the byproduct, a ¹H NMR will confirm the presence of the pyridine starting material (minus the boronic acid group). Running a ¹¹B NMR on your starting boronic acid can also confirm its integrity before use.[7]

Solutions & Scientific Rationale:

  • Switch to a More Stable Boron Reagent: Free boronic acids are often the most susceptible to protodeboronation.[5] Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can significantly enhance stability.[8] MIDA (N-methyliminodiacetic acid) boronates are another excellent option, offering high stability and slow release of the active boronic acid under reaction conditions.[9] The bulky protecting group shields the C-B bond from premature cleavage.

  • Employ Anhydrous Conditions: Water is a proton source that facilitates protodeboronation.[8] While many Suzuki protocols use aqueous bases, switching to anhydrous conditions can be highly beneficial for sensitive substrates.

    • Protocol: Use dry solvents (e.g., dioxane, toluene, THF) and an anhydrous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[10][11] The use of trimethyl borate has also been shown to create a more anhydrous environment, enabling the coupling of labile heteroaromatic nucleophiles.[12]

  • Use a Weaker, Non-Aqueous Base: Strong aqueous bases (like NaOH or K₂CO₃ in water) create a high pH environment that accelerates protodeboronation. Milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[10][13] Fluoride bases like CsF or KF are particularly useful as they activate the boronic acid without requiring water.[10][11]

Section 2: Catalyst and Ligand Optimization

Question 2: I've stabilized my boronic acid, but my yield is still low with significant starting material remaining. How do I choose the right catalyst and ligand?

Catalyst inhibition by the pyridine nitrogen is the likely culprit here.[1] The choice of palladium source and, more critically, the supporting ligand is paramount to overcoming this issue.

Answer:

The goal is to use a ligand that is both electron-rich and sterically bulky. This combination promotes the desired oxidative addition and reductive elimination steps while discouraging the inhibitory binding of the pyridine nitrogen to the palladium center.

Recommended Ligand Classes:

  • Buchwald Biaryl Phosphine Ligands: These are the gold standard for challenging cross-couplings. Ligands like SPhos, XPhos, and RuPhos have proven highly effective for heteroaryl couplings due to their bulk and electron-donating properties.[1][8]

  • Ferrocenyl Phosphine Ligands: Pd(dppf)Cl₂ is a robust and versatile precatalyst that often succeeds where others fail.[7][14][15] Its effectiveness stems from the unique bite angle and electronic properties conferred by the ferrocene backbone.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable bonds with palladium, creating highly active catalysts that can be effective for coupling pyridinyl substrates.[8]

Troubleshooting Workflow for Catalyst Selection:

G start Low Yield with Pyridinyl Substrate check_reagents Confirm Boronic Acid Stability (Use Ester or Trifluoroborate) start->check_reagents initial_catalyst Start with a robust catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhos check_reagents->initial_catalyst evaluate Evaluate Yield initial_catalyst->evaluate increase_bulk Switch to a bulkier Biarylphosphine Ligand (e.g., XPhos, RuPhos) evaluate->increase_bulk < 70% Yield success Successful Coupling evaluate->success > 70% Yield change_class Try a different ligand class: N-Heterocyclic Carbene (NHC) Ligand increase_bulk->change_class No Improvement optimize_conditions Re-optimize Base/Solvent for new catalyst system increase_bulk->optimize_conditions change_class->optimize_conditions optimize_conditions->evaluate Re-run Reaction

Caption: Troubleshooting workflow for catalyst and ligand selection.

Data Summary: Recommended Catalyst Systems for Pyridinyl Couplings

Coupling Partner (Electrophile)Pyridinyl Boronic Acid PositionRecommended Catalyst/LigandRecommended BaseSolvent SystemReference(s)
Aryl Bromide2-pyridylPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O[16]
Aryl Bromide/Chloride2-pyridyl (as triisopropylboronate)Pd₂(dba)₃ / phosphine oxide ligandKFDioxane[4]
Heteroaryl Bromide3-pyridylPd(PPh₃)₂Cl₂Na₂CO₃ (aq)Dioxane[17]
Aryl Bromide2-pyridyl (as pinacol ester)Pd(OAc)₂ / cataCXium® ACs₂CO₃i-PrOH[10]
Heteroaryl Chloride4-pyridylPd(dppf)Cl₂K₂CO₃MeCN/H₂O[7]
Section 3: Solvents and Bases

Question 3: I'm seeing a complex mixture of byproducts, including homocoupling and dehalogenation. How can solvent and base choice help clean up my reaction?

The solvent and base do more than just provide a medium and activate the boronic acid; they profoundly influence the entire catalytic cycle.[18] Their interplay affects reagent solubility, catalyst stability, and the rates of competing side reactions.

Answer:

Solvent Choice:

  • Aprotic Polar Solvents: Dioxane, THF, and DMF are common choices.[19][20] Dioxane is often preferred for its ability to dissolve a wide range of organic substrates and inorganic bases.[14] Adding a small amount of water (e.g., a 4:1 dioxane:water ratio) can be beneficial, helping to solubilize the base and facilitate the transmetalation step.[14][16][21] However, for substrates highly prone to protodeboronation, a completely anhydrous system is better.[8]

  • Alcohols: Isopropanol (i-PrOH) has been shown to be an excellent solvent, particularly for coupling 2-pyridyl boronic esters, sometimes outperforming dioxane.[10]

Base Selection: The base has three key roles: it facilitates the formation of the active palladium complex, it forms the reactive boronate species for transmetalation, and it can accelerate the final reductive elimination step.[20]

  • For Protodeboronation-Prone Substrates: As mentioned, use milder, often anhydrous bases.

    • K₃PO₄ (Potassium Phosphate): A versatile and effective base for many challenging couplings.[22]

    • CsF / KF (Cesium/Potassium Fluoride): Excellent choices for anhydrous conditions.[10]

    • Cs₂CO₃ (Cesium Carbonate): Often provides higher yields than its potassium or sodium counterparts due to its higher solubility in organic solvents and the beneficial effect of the cesium cation.[10]

  • Dehalogenation Byproduct: This side reaction occurs when the Ar-Pd(II)-X intermediate is reduced by a hydride source before transmetalation can occur.[19]

    • Avoid: Amine bases (like Et₃N) or alcohol solvents if dehalogenation is a problem, as they can be oxidized to provide a hydride.

    • Solution: Ensure a robust ligand is used to accelerate the transmetalation step, which will outcompete the dehalogenation pathway.

Experimental Protocols

Protocol 1: General Screening for a Challenging 2-Pyridyl Coupling

This protocol is a starting point for a 2-halopyridine coupling with an arylboronic acid pinacol ester.

  • Reagent Preparation:

    • To a flame-dried Schlenk tube, add the 2-halopyridine (1.0 equiv), arylboronic acid pinacol ester (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and the ligand (e.g., XPhos, 4 mol %).

  • Reaction Setup:

    • Seal the tube with a septum. Evacuate and backfill with argon or nitrogen three times.

    • Add degassed 1,4-dioxane (to make a ~0.1 M solution based on the halide).

  • Execution:

    • Place the sealed tube in a preheated oil bath at 100 °C.

    • Stir vigorously for 12-24 hours.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing the Core Mechanism

Understanding the catalytic cycle is key to rational troubleshooting. Catalyst inhibition or slow steps can lead to the accumulation of intermediates that are then shunted into side-reaction pathways.

Suzuki_Cycle cluster_main Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar¹-Pd(II)L₂-X Inhibition Catalyst Inhibition (Py-N → Pd) Pd0->Inhibition Pyridine-N PdII_Boronate Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Boronate Transmetalation X_ion X⁻ PdII_Aryl->X_ion PdII_Boronate->Pd0 Reductive Elimination Product Ar¹-Ar² (Desired Product) PdII_Boronate->Product Ar1X Ar¹-X (Pyridyl Halide) Ar1X->Pd0 Oxidative Addition Ar2B Ar²-B(OR)₂ (Boronic Ester) Ar2B->PdII_Aryl [Ar²-B(OR)₂(Base)]⁻ Protodeboronation Protodeboronation (Ar²-H) Ar2B->Protodeboronation Base Base (e.g., K₃PO₄) Base->Ar2B

Caption: The catalytic cycle of the Suzuki-Miyaura reaction with key side reactions.

References

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.).
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. (n.d.). Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Suzuki reaction. (n.d.). Wikipedia.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). PMC - NIH.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • catalyst selection for difficult Suzuki couplings with functionalized boronic acids. (n.d.). Benchchem.
  • A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. (2017).
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.
  • Protodeboron
  • Technical Support Center: Accelerating Sluggish Suzuki Couplings. (n.d.). Benchchem.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (n.d.).
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023).
  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. (n.d.).
  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). RSC Publishing.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.

Sources

Optimizing catalyst and base for (2-pyridin-3-ylphenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of (2-pyridin-3-ylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Suzuki-Miyaura cross-coupling reaction. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights to empower your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The format is designed to help you quickly diagnose and solve common experimental problems.

Q1: My reaction yield is extremely low, or I'm observing no product formation at all. What are the primary factors to investigate?

A1: A complete reaction failure often points to a fundamental issue with one of the core components of the catalytic cycle. Before exploring more complex variables, verify the following:

  • Atmosphere Control: The single most common cause of failure is oxygen contamination. The active Pd(0) catalyst is readily oxidized to an inactive state. Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[1]

  • Catalyst Activity: Palladium pre-catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade over time. Use a freshly opened bottle or a trusted, well-stored source. If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, its reduction to Pd(0) in situ might be failing. The presence of phosphine ligands typically facilitates this reduction.

  • Reagent Purity: Verify the purity of your starting materials. (2-Bromophenyl)methanol and 3-pyridylboronic acid should be of high purity. Impurities in the base or solvent can also poison the catalyst.

  • Base Equivalents: Ensure you are using the correct stoichiometry for the base, typically 2-3 equivalents. An insufficient amount of base will prevent the efficient formation of the reactive boronate species, halting the catalytic cycle.[2][3]

Q2: My main byproduct has a mass corresponding to the starting (2-bromophenyl)methanol, but without the bromine. What is this, and how can I prevent it?

A2: You are observing hydrodehalogenation, a common side reaction where the aryl halide is reduced to an arene.[4][5] This occurs when the palladium-halide intermediate formed after oxidative addition undergoes a reaction with a hydride source before it can transmetalate with the boronate.

Causality & Troubleshooting Strategies:

  • Base Selection: Alkoxides and hydroxides can sometimes promote this side reaction. Switching to a non-nucleophilic, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.[5][6]

  • Solvent Choice: Protic solvents like alcohols can be hydride sources. Ensure you are using anhydrous aprotic solvents such as dioxane, THF, or toluene.[5]

  • Accelerate Cross-Coupling: The best way to suppress a side reaction is to accelerate the desired reaction. Using a more active catalyst system (e.g., a bulkier, more electron-rich ligand like SPhos or XPhos) can speed up the transmetalation and reductive elimination steps, making the competing hydrodehalogenation pathway less likely.[7]

Q3: I'm seeing a significant amount of 3,3'-bipyridine in my crude product mixture. How do I minimize this boronic acid homocoupling?

A3: The formation of a biaryl product from the boronic acid is known as homocoupling. This side reaction is primarily driven by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) within the catalytic cycle, leading to a pathway that couples two boronic acid molecules.[1][4]

Troubleshooting Strategies:

  • Rigorous Degassing: This is the most critical factor. As mentioned in Q1, ensure your reaction setup is completely free of oxygen.

  • Use Stoichiometry: Avoid using a large excess of the boronic acid. An excess of 1.2 to 1.5 equivalents is typically sufficient.

  • Catalyst Precursor: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over a Pd(II) source which might have residual oxidizing capability.

Q4: My reaction stalls, and a black precipitate forms. What is happening to my catalyst?

A4: The formation of a black precipitate is almost certainly palladium black, which is finely divided, agglomerated, and catalytically inactive palladium metal.[4][5] This indicates that your active Pd(0) catalyst complex is decomposing faster than it is participating in the catalytic cycle.

Causality & Prevention:

  • Ligand Instability/Insufficiency: This is the most common cause. Simple ligands like triphenylphosphine (PPh₃) may not be robust enough for this challenging coupling, especially at higher temperatures. The pyridine nitrogen of your substrate can coordinate to the palladium center, displacing the ligand and leading to catalyst decomposition.

  • Solution: Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][7][8] These ligands form more stable complexes with palladium, preventing agglomeration and promoting the desired catalytic steps.

// Nodes start [label="Reaction Failure\n(Low/No Yield)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; check_atmosphere [label="Is the reaction\nrigorously degassed and\nunder inert gas?", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Are catalyst and\nreagents fresh\nand pure?", fillcolor="#FBBC05", fontcolor="#202124"]; check_side_products [label="What are the major\nbyproducts in the\ncrude mixture?", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond];

hydrodehalogenation [label="Hydrodehalogenation\n(Ar-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; homocoupling [label="Homocoupling\n(Py-Py)", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_black [label="Catalyst Decomposition\n(Palladium Black)", fillcolor="#F1F3F4", fontcolor="#202124"]; protodeboronation [label="Protodeboronation\n(Py-H)", fillcolor="#F1F3F4", fontcolor="#202124"];

solve_atmosphere [label="Solution:\nImprove degassing protocol\n(e.g., freeze-pump-thaw).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; solve_reagents [label="Solution:\nUse fresh catalyst, pure\nreagents, and anhydrous solvent.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; solve_hydrodehalogenation [label="Solution:\n- Switch to K₃PO₄ or Cs₂CO₃.\n- Use bulky/e⁻-rich ligand.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; solve_homocoupling [label="Solution:\n- Improve degassing.\n- Avoid large excess of boronic acid.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; solve_pd_black [label="Solution:\nUse robust biaryl phosphine\nligands (SPhos, XPhos).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; solve_protodeboronation [label="Solution:\n- Use pyridyl pinacol boronate ester.\n- Use anhydrous conditions.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];

// Edges start -> check_atmosphere [label="Start Here"]; check_atmosphere -> check_reagents [label="Yes"]; check_atmosphere -> solve_atmosphere [label="No"];

check_reagents -> check_side_products [label="Yes"]; check_reagents -> solve_reagents [label="No"];

check_side_products -> hydrodehalogenation [label="Ar-Br -> Ar-H"]; check_side_products -> homocoupling [label="Boronic Acid Dimer"]; check_side_products -> pd_black [label="Black Precipitate"]; check_side_products -> protodeboronation [label="Boronic Acid -> Py-H"];

hydrodehalogenation -> solve_hydrodehalogenation; homocoupling -> solve_homocoupling; pd_black -> solve_pd_black; protodeboronation -> solve_protodeboronation; } } Caption: Troubleshooting workflow for a failed Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling, and how does it influence the reaction?

A1: The base is not merely a spectator; it is a critical activator in the catalytic cycle.[9] Its primary role is to react with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[2][3][10] This "ate" complex has increased electron density on the boron atom, which enhances the polarization of the aryl-boron bond and facilitates the transfer of the aryl group to the palladium center during the transmetalation step. The choice and strength of the base can directly control the rate of this key step.

Q2: How do I select the optimal palladium catalyst and ligand for coupling a pyridyl nucleophile?

A2: This is a "challenging" coupling due to the electron-deficient nature of the pyridine ring and its ability to act as an inhibitory ligand for the palladium catalyst.[11] Therefore, a high-performance catalyst system is required.

  • Palladium Source: Both Pd(0) (e.g., Pd₂(dba)₃) and Pd(II) (e.g., Pd(OAc)₂) sources are effective, as Pd(II) is readily reduced in situ. The choice often comes down to air stability and cost, with Pd(OAc)₂ being a common and robust choice.[12]

  • Ligand Selection: This is the most critical parameter. Standard ligands like PPh₃ are often insufficient. You should use bulky, electron-rich dialkylbiaryl phosphine ligands.[7] These ligands promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination while forming stable palladium complexes that resist decomposition.

Ligand FamilyExamplesKey Advantages for This Synthesis
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosExcellent for coupling heteroaromatic substrates; promote fast reaction rates, often allowing for lower temperatures and catalyst loadings.[6][7]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable Pd complexes, highly resistant to catalyst decomposition.[10]

Q3: Which base is best for this reaction: K₃PO₄, Cs₂CO₃, or K₂CO₃?

A3: For sensitive substrates like 3-pyridylboronic acid, which is prone to protodeboronation (hydrolysis of the C-B bond), the choice of base is critical.

  • K₃PO₄ (Potassium Phosphate): Often the base of choice for challenging couplings. It is moderately strong but has low nucleophilicity and works well in anhydrous or aqueous mixtures, effectively promoting boronate formation without degrading the substrate.[6]

  • Cs₂CO₃ (Cesium Carbonate): A strong base known for its high solubility in organic solvents. Its effectiveness is often attributed to the "cesium effect," where the large, soft Cs⁺ cation can influence transition states. It is an excellent but more expensive option.

  • K₂CO₃ (Potassium Carbonate): A weaker, less expensive base. It can be effective but may require higher temperatures or longer reaction times, which can increase the risk of side reactions like protodeboronation.

For this synthesis, K₃PO₄ represents the best starting point, balancing reactivity, cost, and the minimization of side reactions.[6]

// Nodes for the cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="Ar-Pd(II)-X L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trans [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Ar [label="Ar-Pd(II)-Py L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for external reactants/products ArX [label="(2-halophenyl)methanol\n(Ar-X)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronic [label="3-Pyridylboronic Acid\n(Py-B(OH)₂)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₃PO₄)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="[Py-B(OH)₃]⁻\n(Activated)", shape=box, style=dashed, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound\n(Ar-Py)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> PdII [label="1"]; ArX -> OxAdd; OxAdd -> PdII; PdII -> PdII_Ar [label="2"]; Boronate -> Trans; Trans -> PdII_Ar; PdII_Ar -> Pd0 [label="3"]; RedElim -> Pd0; Product -> RedElim [dir=back];

// Base activation step Base -> Boronate; Boronic -> Boronate;

// Connect labels to steps {rank=same; OxAdd; ArX} {rank=same; Trans; Boronate} {rank=same; RedElim; Product}

// Invisible edges for alignment edge [style=invis]; Pd0 -> Trans; Trans -> Product; } } Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • (2-Bromophenyl)methanol (1.0 eq.)

  • 3-Pyridylboronic acid (1.3 eq.)

  • Pd(OAc)₂ (0.02 eq., 2 mol%)

  • SPhos (0.04 eq., 4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried reaction vessel, add (2-bromophenyl)methanol, 3-pyridylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane to pre-form the catalyst.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 5:1 ratio by volume) to the reaction vessel via syringe.

  • Add the pre-formed catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.[13]

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[13]

Protocol 2: Preparation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

If protodeboronation of 3-pyridylboronic acid is a persistent issue, using its more stable pinacol ester is highly recommended.

Materials:

  • 3-Bromopyridine (1.0 eq.)

  • Bis(pinacolato)diboron (1.1 eq.)

  • [Pd(dppf)Cl₂] (0.03 eq., 3 mol%)

  • Potassium acetate (KOAc) (3.0 eq.)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To an oven-dried reaction vessel, add 3-bromopyridine, bis(pinacolato)diboron, [Pd(dppf)Cl₂], and KOAc.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki coupling (Protocol 1, substituting the boronic acid) or purified further by chromatography or crystallization if necessary.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [URL not available]
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Suzuki-Miyaura Reaction in Water. Chemical Reviews, 104(6), 3079–3159. [URL not available]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [URL not available]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands in palladium catalysis. Chemical Society Reviews, 40(10), 5151-5169. [URL not available]
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [URL not available]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [URL not available]
  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium metal-based catalysts for Suzuki and other cross-coupling reactions: a survey. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249-274. [URL not available]
  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [URL not available]

Sources

Minimizing homocoupling side products in biaryl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Homocoupling Side Products

Welcome to the technical support center for biaryl synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you face at the bench. This guide is structured to help you diagnose and solve one of the most persistent problems in palladium-catalyzed cross-coupling reactions: the formation of homocoupled side products. We will move from general principles to specific, actionable troubleshooting advice for Suzuki, Stille, and Heck reactions.

Frequently Asked Questions (FAQs) on Homocoupling

This section addresses the fundamental questions researchers have about the nature and origin of homocoupling byproducts.

Q1: What exactly is "homocoupling" in the context of biaryl synthesis?

Homocoupling is an undesired side reaction in which two identical coupling partners react to form a symmetrical dimer. In a typical cross-coupling reaction designed to couple molecule A with molecule B to form A-B , homocoupling results in the formation of A-A and/or B-B . For instance, in a Suzuki coupling between an aryl halide (Ar¹-X) and an arylboronic acid (Ar²-B(OH)₂), the homocoupling products would be the symmetrical biaryls Ar¹-Ar¹ and Ar²-Ar².

Q2: Why is homocoupling a significant problem in research and drug development?

Homocoupling presents several challenges:

  • Reduced Yield: It consumes starting materials, directly lowering the yield of the desired cross-coupled product.

  • Purification Difficulties: Homocoupled byproducts, particularly the Ar²-Ar² dimer from a boronic acid, are often structurally similar to the desired Ar¹-Ar² product. This similarity in polarity and physical properties can make chromatographic separation difficult, time-consuming, and costly, especially at scale.[1]

  • Complex Reaction Analysis: The presence of multiple byproducts complicates reaction monitoring (e.g., by LC-MS or GC-MS) and makes it harder to assess the true conversion rate to the desired product.

Q3: What are the primary mechanistic pathways that lead to homocoupling?

Homocoupling doesn't arise from a single mechanism; it's a competing set of reactions that can hijack intermediates from the main catalytic cycle. The two most common pathways are:

  • Oxygen-Mediated Homocoupling of Organoboron Reagents: This is the most prevalent issue in Suzuki couplings. Molecular oxygen can react with the active Pd(0) catalyst to form a palladium-peroxo complex. This species can then facilitate the oxidative coupling of two boronic acid molecules, generating the symmetrical biaryl and regenerating a Pd(0) or Pd(II) species that may or may not efficiently re-enter the desired catalytic cycle.[2][3] It is a well-established principle that excluding oxygen is necessary to suppress this side reaction.[1][4]

  • Reductive Homocoupling of Organohalides: This pathway can occur if the transmetalation step (transfer of the organic group from boron or tin to palladium) is slow. The Ar¹-Pd-X intermediate, formed after oxidative addition, can react with another molecule of Ar¹-Pd-X or a Pd(0) species, ultimately leading to the Ar¹-Ar¹ dimer.

  • Pd(II)-Mediated Homocoupling: If a Pd(II) precatalyst is used, it must first be reduced to the active Pd(0) state. This reduction can sometimes be accomplished by the organometallic reagent (e.g., boronic acid), which results in the homocoupling of that reagent.[2] Similarly, free Pd(II) in the reaction, potentially from catalyst decomposition or oxidation, can stoichiometrically react with boronic acids to produce the dimer and Pd(0).[1][2]

Q4: Which general reaction parameters have the biggest impact on homocoupling?

Controlling homocoupling is a multifactorial problem. The key parameters to consider are:

  • Atmosphere: The presence of oxygen is a primary driver for boronic acid homocoupling.[4][5][6]

  • Catalyst/Ligand System: The steric and electronic properties of the phosphine ligand are critical. Bulky, electron-rich ligands generally accelerate the reductive elimination step to form the desired product, outcompeting side reactions.[6][7]

  • Base: In Suzuki coupling, the base activates the boronic acid for transmetalation.[7][8] An inappropriate choice can lead to slow transmetalation, favoring other pathways.

  • Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Some solvent systems, like aqueous mixtures, have been shown to suppress homocoupling in certain cases.[9]

  • Temperature: Higher temperatures can sometimes favor side reactions or catalyst decomposition, although in other cases, they are necessary to drive slow reactions to completion.[10]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki reaction is a workhorse for biaryl synthesis, but it is notoriously prone to homocoupling of the boronic acid partner.[5][11]

Problem: High levels of boronic acid dimer (Ar²-Ar²) are observed.

This is the most common issue. The troubleshooting workflow below outlines a systematic approach to diagnose and solve this problem.

G start High Boronic Acid Homocoupling Observed check_o2 Step 1: Rigorously Exclude Oxygen start->check_o2 success Problem Solved: Homocoupling Minimized check_o2->success Problem Solved protocol_o2 Implement Degassing Protocol: - Subsurface N2/Ar sparge - Freeze-Pump-Thaw cycles check_o2->protocol_o2 How? add_reductant Step 2: Add a Mild Reducing Agent add_reductant->success Problem Solved protocol_reductant Add Potassium Formate (KCOOH) - Scavenges residual Pd(II) add_reductant->protocol_reductant How? optimize_ligand Step 3: Optimize Ligand Choice optimize_ligand->success Problem Solved protocol_ligand Switch to Bulky, Electron-Rich Ligand - e.g., Buchwald Biarylphosphines (XPhos, SPhos, RuPhos) optimize_ligand->protocol_ligand How? optimize_precatalyst Step 4: Change Pd Precatalyst protocol_precatalyst Use Pd(0) Source or Modern Precatalyst - e.g., Pd2(dba)3, XPhos Pd G3/G4 optimize_precatalyst->protocol_precatalyst How? protocol_o2->add_reductant Still an issue? protocol_reductant->optimize_ligand Still an issue? protocol_ligand->optimize_precatalyst Still an issue? protocol_precatalyst->success Problem Solved

Caption: Troubleshooting workflow for boronic acid homocoupling.

Cause 1: Oxygen Contamination As previously discussed, oxygen is the primary culprit. Even trace amounts of dissolved oxygen in your solvents can initiate the homocoupling cascade.[2][4][5]

  • Mechanism Deep Dive: The active Pd(0)L₂ catalyst reacts with O₂ to form (η²-O₂)PdL₂. This peroxo complex then reacts with two equivalents of ArB(OH)₂, leading to the formation of Ar-Ar and regenerating a palladium species.[3]

G pd0 Pd(0)L₂ (Active Catalyst) peroxo (η²-O₂)Pd(0)L₂ (Peroxo Complex) pd0->peroxo + O₂ adduct [Adduct] peroxo->adduct + ArB(OH)₂ arpdoh trans-ArPd(OH)L₂ adduct->arpdoh + ArB(OH)₂ arpdar trans-ArPd(Ar)L₂ arpdoh->arpdar Transmetalation + ArB(OH)₂ arpdar->pd0 Reductive Elimination homocoupling Ar-Ar (Homocoupling Product) arpdar->homocoupling

Caption: Oxygen-mediated homocoupling pathway of arylboronic acids.[3]

  • Actionable Protocol: Rigorous Degassing

    • Combine all solvents (including water) and reagents except the palladium catalyst/ligand and the boronic acid in the reaction flask.

    • Sparge the mixture by bubbling a stream of inert gas (Argon or Nitrogen) through the solution via a long needle for at least 20-30 minutes. A subsurface sparge is more effective than simply purging the headspace.[1][12]

    • For maximum efficiency on smaller scales, perform three freeze-pump-thaw cycles:

      • Freeze the solution using liquid nitrogen.

      • Apply a high vacuum to remove gases from above the solid.

      • Close the flask to the vacuum and thaw the mixture. Inert gas will be released from the solution.

      • Backfill with inert gas and repeat two more times.

    • After degassing, add the palladium source and boronic acid under a positive pressure of inert gas.

Cause 2: Presence of Oxidative Pd(II) Species Free Pd(II) in the reaction mixture can drive a stoichiometric homocoupling reaction.[1][2] This Pd(II) can be present from the start if using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) or can form via catalyst oxidation.

  • Actionable Solution: Add a Mild Reducing Agent

    • The addition of potassium formate (KCOOH) has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[1][12]

    • Protocol: Add 0.1 to 0.5 equivalents of potassium formate to the reaction mixture before adding the palladium catalyst.

Cause 3: Suboptimal Ligand Choice The ligand dictates the behavior of the palladium center. If the ligand does not sufficiently promote the desired reductive elimination of the Ar¹-Ar² product, competing pathways can take over.

  • Actionable Solution: Employ Bulky, Electron-Rich Ligands

    • Ligands from the Buchwald group (e.g., XPhos, SPhos, RuPhos) are specifically designed to accelerate oxidative addition and reductive elimination.[7] Their bulkiness helps prevent the formation of undesired catalyst aggregates and promotes the final product-forming step.[6]

    • Recommendation: If using a simple ligand like PPh₃ and observing homocoupling, switch to a modern biarylphosphine ligand. Often, a 1:1 to 1.2:1 ligand-to-palladium ratio is sufficient.

Problem: Significant formation of aryl halide dimer (Ar¹-Ar¹) is observed.

This is less common than boronic acid homocoupling but can occur, especially with very reactive aryl halides (e.g., iodides) or when transmetalation is slow.

  • Cause: Transmetalation is Rate-Limiting The catalytic cycle gets "stuck" at the Ar¹-Pd(II)-X stage. If this intermediate has a long enough lifetime, it can undergo side reactions leading to Ar¹-Ar¹.

  • Actionable Solutions:

    • Re-evaluate the Base and Solvent: Transmetalation requires activation of the boronic acid by the base.[8] A weak base or a base that is poorly soluble in the reaction medium can slow this step. Consider switching to a stronger or more soluble base. Common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.[11] The choice is often empirical and substrate-dependent.

    • Use a More Stable Boronate Ester: Boronic acids can be prone to decomposition (protodeboronation), which reduces their effective concentration and slows transmetalation.[13] Consider using more robust boronate esters like pinacol (BPin) or MIDA esters, which can release the boronic acid slowly under the reaction conditions.

    • Increase Temperature: Carefully increasing the reaction temperature can sometimes increase the rate of a sluggish transmetalation step. However, this must be balanced against the risk of thermal decomposition of substrates or the catalyst.

ParameterEffect on Boronic Acid HomocouplingRationaleRecommended Action
Atmosphere High Impact Oxygen directly mediates the primary homocoupling pathway.[2][3]Perform rigorous degassing (sparging, freeze-pump-thaw) and maintain a strict inert atmosphere.[1][4]
Pd Source Medium Impact Pd(II) sources can be reduced via homocoupling.[2]Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern, well-defined precatalyst (e.g., XPhos Pd G3).[6]
Ligand High Impact Bulky, electron-rich ligands accelerate reductive elimination, outcompeting side reactions.[6][7]Replace simple phosphines (PPh₃) with Buchwald-type biarylphosphine ligands (XPhos, SPhos).
Base Medium Impact A suboptimal base slows transmetalation, allowing competing pathways to occur.[7][8]Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) to find optimal conditions for your substrate.
Additives Medium Impact Mild reductants can scavenge detrimental Pd(II) species.[1][12]Add potassium formate (0.1-0.5 eq) to the reaction mixture.[12]
Troubleshooting Guide: Stille and Heck Reactions

While boronic acid homocoupling is the signature issue of Suzuki reactions, other couplings have their own homocoupling challenges.

Stille Coupling

Problem: Observation of R²-R² dimer from the organostannane reagent.

  • Cause: Similar to Suzuki coupling, Stille reactions can suffer from homocoupling of the organotin reagent (R²-SnR₃). This can happen through two primary mechanisms: reaction of two organostannane equivalents with the Pd(II) catalyst, or a radical process involving the Pd(0) catalyst.[14]

  • Actionable Solutions:

    • Ligand Choice: The use of electron-rich, bulky phosphine ligands is beneficial here as well. They can stabilize the Pd(0) state and promote the desired cross-coupling pathway.

    • Additives: The addition of copper(I) salts (e.g., CuI) can have a synergistic effect, accelerating the transmetalation step and thereby suppressing homocoupling.[15]

    • Control Stoichiometry: Ensure that the organostannane is not used in large excess, as this can increase the statistical likelihood of homocoupling.

Heck Reaction

Problem: Formation of symmetrical biaryl from the aryl halide (Ar-Ar).

  • Cause: In the Heck reaction, the desired product is a substituted alkene, not a biaryl.[16][17] However, under certain conditions, particularly at high temperatures or during very long reaction times, the Ar-Pd-X intermediate can undergo reductive homocoupling to form Ar-Ar. This is often a sign of catalyst decomposition or a very slow olefin insertion step.

  • Actionable Solutions:

    • Lower the Temperature: Heck reactions can often be run at lower temperatures than initially thought. Try reducing the temperature to see if the side product formation decreases without significantly impacting the reaction rate.

    • Optimize the Base: The base in a Heck reaction is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[18] An inappropriate base (e.g., one that is too weak or sterically hindered) can disrupt the catalytic cycle, leading to the buildup of intermediates that can cause side reactions. Triethylamine (Et₃N) or inorganic bases like K₂CO₃ are common choices.[19]

    • Check Catalyst Stability: If the reaction requires prolonged heating, the catalyst may be decomposing to palladium black, which can have different catalytic activity. The use of more robust ligands or palladacycle precatalysts can improve catalyst longevity and reduce side product formation.[17]

References
  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: How to prevent metal catalysed homocoupling reaction of boronic acids? Source: ResearchGate URL: [Link]

  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Question About Suzuki Coupling Reaction Byproducts (Homocoupling) Source: Reddit (r/chemhelp) URL: [Link]

  • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Upgrading Cross-Coupling Reactions for Biaryl Syntheses Source: ACS Publications (Accounts of Chemical Research) URL: [Link]

  • Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit (r/Chempros) URL: [Link]

  • Title: A Practical Synthesis of Biaryls via a Thermal Decarboxylative Pd-Catalyzed Cross-Coupling Reaction Operating at Moderate Temperature Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study Source: ACS Publications (ACS Catalysis) URL: [Link]

  • Title: Stille Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: A new P3N ligand for Pd-catalyzed cross-couplings in water Source: Royal Society of Chemistry (Chemical Science) URL: [Link]

  • Title: Mechanisms of the Mizoroki–Heck Reaction Source: SciSpace URL: [Link]

  • Title: Heck Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: ACS Publications (Accounts of Chemical Research) URL: [Link]

  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex Source: ResearchGate URL: [Link]

  • Title: Stille reaction - Wikipedia Source: Wikipedia URL: [Link]

Sources

Technical Support Center: (2-pyridin-3-ylphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of (2-pyridin-3-ylphenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the preparation of this important biaryl methanol intermediate. As Senior Application Scientists, we have consolidated field-proven insights and established protocols to help you optimize your yield and purity.

The synthesis of this compound is typically achieved via a two-step sequence: a Suzuki-Miyaura cross-coupling to form the biaryl skeleton, followed by the reduction of a carbonyl group. Each step presents unique challenges that can impact the overall efficiency and the quality of the final product.

Section 1: Suzuki-Miyaura Coupling Troubleshooting

The primary route to the biaryl core involves the palladium-catalyzed cross-coupling of 3-halopyridine with 2-formylphenylboronic acid. Low yields and side-product formation are common hurdles.

FAQ 1: My Suzuki-Miyaura coupling reaction shows low conversion to the desired 2-(pyridin-3-yl)benzaldehyde. What are the primary causes and how can I improve the yield?

Answer:

Low conversion in Suzuki-Miyaura couplings, especially involving heteroaromatic substrates like pyridine, is a frequent issue. The primary causes often revolve around catalyst deactivation, suboptimal reaction conditions, or degradation of the boronic acid reagent.

Causality and Expert Insights:

  • Catalyst & Ligand Choice: The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. Therefore, the choice of ligand is critical to stabilize the catalyst and facilitate the reaction cycle. Electron-rich, bulky phosphine ligands are often effective in promoting the coupling of heteroaryl halides.[1][2]

  • Base Selection: The base is crucial for the activation of the boronic acid to facilitate transmetalation.[3] The choice of base can significantly influence the reaction rate and the prevalence of side reactions. For base-sensitive substrates, a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydroxide (NaOH).

  • Protodeboronation: A major side reaction is the protonolysis of the boronic acid (replacement of the -B(OH)₂ group with a hydrogen atom), which is often promoted by aqueous basic conditions and elevated temperatures. This leads to the formation of benzaldehyde as a byproduct and reduces the overall yield.[1]

Troubleshooting Protocol:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands.

  • Reagent Quality: Use high-purity, dry solvents and reagents. 2-Formylphenylboronic acid can be prone to dehydration to form its cyclic anhydride (trimer), which is less reactive. Check the quality of your boronic acid before use.

  • Catalyst System Optimization: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust, pre-formed catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized ligand.

ParameterStandard ConditionRecommended OptimizationRationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + SPhos or XPhosBulky, electron-rich phosphine ligands enhance catalyst stability and activity for heteroaryl couplings.[1][2]
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous) or Cs₂CO₃Stronger, non-nucleophilic bases can accelerate transmetalation while minimizing base-labile group degradation.[4]
Solvent Toluene/H₂O1,4-Dioxane or THF (anhydrous)Anhydrous conditions can suppress the protodeboronation side reaction.
Temperature 100 °C80-90 °CLowering the temperature can reduce the rate of side reactions, including protodeboronation.

Workflow Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (R1-X) Pd(0)L2->OxAdd R1-X R1-Pd(II)-X Pd(II) Intermediate OxAdd->R1-Pd(II)-X Transmetalation Transmetalation (R2-B(OR)3-) R1-Pd(II)-X->Transmetalation [R2B(OH)3]- R1-Pd(II)-R2 Di-organopalladium(II) Transmetalation->R1-Pd(II)-R2 RedElim Reductive Elimination R1-Pd(II)-R2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Product (R1-R2) RedElim->Product R2B(OH)2 R2-B(OH)2 Base Base (e.g., OH-) R2B(OH)2->Base Borate [R2B(OH)3]- Base->Borate Borate->Transmetalation

Caption: Suzuki-Miyaura catalytic cycle showing key steps.

Section 2: Aldehyde Reduction Troubleshooting

The second step is the reduction of the aldehyde functional group in 2-(pyridin-3-yl)benzaldehyde to the primary alcohol. While generally a high-yielding transformation, issues can arise.

FAQ 2: The reduction of my aldehyde intermediate is sluggish or incomplete. How can I ensure a complete and clean conversion to this compound?

Answer:

Incomplete reduction is typically due to an insufficiently reactive reducing agent, deactivation of the reagent, or steric hindrance.

Causality and Expert Insights:

  • Reducing Agent Choice: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting aldehydes to alcohols and is generally effective for this substrate.[5] More powerful reagents like lithium aluminum hydride (LiAlH₄) are usually unnecessary and may reduce other functional groups if present.

  • Solvent and Temperature: The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature.[5] Low temperatures can slow the reaction rate, while excessively high temperatures offer no significant advantage and may lead to side reactions.

  • Stoichiometry: While the stoichiometry is 4:1 (aldehyde:NaBH₄), it is common practice to use a slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents) to ensure complete conversion, as some of the reagent may react with the solvent or trace amounts of water.

Troubleshooting Protocol:

  • Reagent Quality: Use fresh, high-quality NaBH₄. Over time, it can decompose, especially if exposed to moisture, reducing its activity.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. If the reaction stalls, a small additional portion of NaBH₄ can be added.

  • pH Control during Workup: During the aqueous workup, the pH should be carefully controlled. Acidic conditions can lead to the formation of borate esters, which can complicate isolation. A mild basic quench (e.g., saturated ammonium chloride or slow addition of dilute HCl) is often employed to decompose the excess borohydride and the boron complexes.

Recommended Reduction Protocol:

StepProcedurePurpose
1. Dissolution Dissolve 2-(pyridin-3-yl)benzaldehyde (1.0 eq.) in methanol or ethanol.Provide a suitable reaction medium.
2. Cooling Cool the solution to 0-5 °C in an ice bath.Control the initial exotherm upon addition of the reducing agent.
3. Addition Add NaBH₄ (1.5 eq.) portion-wise over 15-20 minutes.Ensure a controlled reaction rate.
4. Reaction Stir at room temperature for 1-2 hours.Allow the reduction to proceed to completion.
5. Monitoring Check for completion by TLC.Verify the absence of starting material.
6. Quenching Slowly add saturated aq. NH₄Cl or water to decompose excess NaBH₄.Safely neutralize the reactive hydride.
7. Extraction Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).Isolate the product from the aqueous phase.

Section 3: Purification and Isolation

The final and often most challenging stage is the purification of this compound to the required purity standard.

FAQ 3: I am struggling to remove impurities, particularly residual palladium and polar byproducts, during the final purification. What is the best strategy?

Answer:

Purification of pyridine-containing compounds can be complex due to their basicity, polarity, and ability to chelate residual metals. A multi-step purification strategy is often necessary.

Causality and Expert Insights:

  • Palladium Residues: Residual palladium from the Suzuki coupling can be difficult to remove as it can coordinate to the pyridine nitrogen. This can result in a discolored final product and interfere with subsequent reactions or biological assays.

  • Polarity: The presence of both the pyridine ring and the hydroxyl group makes the target molecule quite polar. This can lead to tailing and poor separation on standard silica gel chromatography.

  • Boronic Acid Byproducts: Byproducts from the boronic acid (e.g., the trimer or homocoupled species) can be difficult to separate from the desired product.

Troubleshooting and Purification Strategy:

  • Palladium Scavenging: Before chromatographic purification, treat the crude product solution with a palladium scavenger.

Scavenger TypeExampleApplication
Thiol-based Thiol-functionalized silica gelStir with the crude product in a suitable solvent for several hours.
Amine-based QuadraSil APEffective for chelating palladium.
Activated Carbon Darco KB-GA cost-effective option, though it may adsorb some product.
  • Chromatography Optimization:

    • Deactivate Silica: The acidic nature of standard silica gel can cause streaking of basic compounds like pyridines. Pre-treating the silica gel with a base can significantly improve separation. This can be done by preparing the column slurry with a solvent system containing a small amount of triethylamine (e.g., 0.5-1% v/v).

    • Solvent System: A gradient elution is often most effective. Start with a less polar mobile phase (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. For highly polar impurities, adding a small amount of methanol to the ethyl acetate can be beneficial.

    • Alternative Stationary Phases: If silica gel fails, consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica gel.

Purification_Workflow

Sources

Technical Support Center: Catalyst Selection for Electron-Rich Heteroaryl Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving electron-rich heteroaryl compounds. This resource is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by these substrates. Electron-rich five-membered heterocycles like pyrroles, furans, indoles, and thiophenes are notorious for their difficult couplings, often leading to low yields, catalyst deactivation, and significant side reactions.[1][2][3][4]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions & First-Line Troubleshooting

Here we address the most common initial questions and problems encountered when working with electron-rich heteroaryl Suzuki couplings.

Q1: My Suzuki coupling with an electron-rich heteroaryl (e.g., furan, pyrrole) failed completely. Where do I start troubleshooting?

A1: A complete reaction failure with these substrates is common and typically points to one of three core issues: catalyst deactivation, rapid substrate decomposition, or suboptimal reaction conditions.

Initial Diagnostic Checklist:

  • Confirm Starting Material Integrity: Electron-rich heteroaryl boronic acids are particularly susceptible to protodeboronation, a reaction where the C-B bond is cleaved by a proton source, yielding the parent heterocycle.[1][5] Before starting, verify the purity of your boronic acid via NMR. If you observe significant amounts of the protodeboronated product, your starting material may be compromised.

  • Verify Catalyst and Ligand Activity: Ensure your palladium source and phosphine ligand are not degraded. Phosphine ligands, especially electron-rich dialkylbiaryl phosphines, can be sensitive to air.[6] If you are not using a pre-formed, air-stable precatalyst, this is a critical point.[7]

  • Ensure Rigorous Inert Atmosphere: Oxygen can degrade the active Pd(0) catalyst and promote unwanted side reactions like the homocoupling of your boronic acid.[7] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.

If these basic checks pass, the issue lies in the specific combination of catalyst, base, and solvent for your particular substrate.

Q2: What is protodeboronation and how can I prevent it with my 2-furylboronic acid?

A2: Protodeboronation is the most prevalent side reaction for electron-rich heteroaryl boronic acids, especially those with the boron moiety at the 2-position (e.g., 2-furyl, 2-thienyl, 2-pyrrolyl).[1][2][3] In the presence of a base and a proton source (like water), the boronic acid is readily cleaved to the simple furan. This process is often faster than the desired transmetalation step in the catalytic cycle.

Strategies to Minimize Protodeboronation:

  • Use a "Slow-Release" Boron Source: Instead of the boronic acid, use a more stable derivative like a MIDA boronate ester, a trifluoroborate salt, or a pinacol boronate ester.[1][5][8] These reagents hydrolyze slowly under the reaction conditions to release a low, steady concentration of the active boronic acid, which favors transmetalation over decomposition.[1][5]

  • Choose the Right Base and Solvent System:

    • Weaker, Anhydrous Bases: Strong aqueous bases (like NaOH) accelerate protodeboronation.[9] Switching to a weaker base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) is often beneficial.[10][11]

    • Anhydrous Conditions: Performing the reaction under anhydrous or nearly anhydrous conditions can significantly suppress this side reaction.[12] Toluene or dioxane with minimal water is a common choice.

  • Use a Highly Active Catalyst System: The goal is to make the catalytic cycle (specifically transmetalation) kinetically faster than the decomposition pathway. Modern palladium precatalysts combined with bulky, electron-rich phosphine ligands are designed for rapid generation of the active Pd(0) species, which is crucial.[1][2][3]

Q3: I'm trying to couple 2-chlorobenzimidazole with phenylboronic acid and getting low yield. Is the catalyst being poisoned?

A3: Yes, catalyst inhibition or "poisoning" is a major concern with nitrogen-containing heterocycles like imidazoles, indazoles, and pyrazoles, especially when they are unprotected (i.e., have an N-H bond).[13][14]

The Mechanism of Inhibition: The Lewis basic nitrogen atoms in the starting material and the product can coordinate strongly to the palladium(II) intermediate formed after oxidative addition.[13][14] This coordination can form stable, off-cycle palladium complexes that are catalytically inactive or have very low reactivity, effectively sequestering the catalyst from the reaction.[14] More acidic N-H heterocycles are often more problematic.[14]

Solutions for N-Heteroaryl Couplings:

  • Use a Specialized Precatalyst/Ligand System: The choice of ligand is critical. Highly electron-rich and sterically bulky biarylphosphine ligands (e.g., SPhos, XPhos) are often required.[1][6] These ligands promote the desired catalytic steps and their bulk can disfavor the formation of inhibitory complexes.[6][15] N-heterocyclic carbene (NHC) ligands have also shown great promise for these challenging substrates.[16][17][18]

  • Employ Modern Palladium Precatalysts: Air-stable precatalysts (e.g., Buchwald G3 or G4 Palladacycles) are highly effective. They ensure the rapid and efficient formation of the active monoligated Pd(0) species, which is often more reactive and less prone to inhibition than other forms of the catalyst.[1][19]

  • Modify Reaction Conditions: In some cases, using anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) and an additive like trimethyl borate can prevent catalyst poisoning by the heteroatoms.[12]

Section 2: Systematic Guide to Catalyst & Condition Selection

When setting up a new reaction, a systematic approach is superior to random screening. The following table and flowchart are designed to guide your decision-making process.

Table 1: Ligand Selection Guide for Electron-Rich Heteroaryl Suzuki Coupling
Ligand ClassSpecific ExamplesRecommended ForKey Advantages & Causality
Bulky Biaryl Phosphines SPhos, XPhos, RuPhos, JohnPhosGeneral use, especially for furans, thiophenes, and pyrroles.[1][6]High Activity & Stability: The steric bulk promotes the formation of the highly active monoligated Pd(0) species and accelerates reductive elimination. The electron-rich nature facilitates the oxidative addition step.[6][20]
N-Heterocyclic Carbenes (NHCs) IPr, SImesNitrogen-rich heterocycles (imidazoles, pyrazoles).[16][17]Strong σ-Donors: NHCs form very stable bonds with palladium, creating robust catalysts that are resistant to deactivation by Lewis basic substrates.[17]
Ferrocenyl Phosphines dppf (Pd(dppf)Cl₂)Less challenging, more stable heteroaryl systems.Standard, Reliable: A classic ligand that works for many systems but may fail with highly unstable boronic acids or substrates prone to catalyst inhibition.[21][22]
Troubleshooting Workflow Diagram

This diagram provides a logical path for troubleshooting a failing or low-yielding reaction.

SuzukiTroubleshooting start Start: Low Yield or No Reaction check_purity Q: Are starting materials pure? (Boronic acid, halide, solvent) start->check_purity purity_no Action: Purify/replace reagents. Ensure anhydrous/degassed solvent. check_purity->purity_no No check_side_reaction Q: Is protodeboronation observed? (Check crude NMR/LCMS for parent heterocycle) check_purity->check_side_reaction Yes side_reaction_yes Action: 1. Switch to MIDA ester or trifluoroborate salt. 2. Use weaker base (K₃PO₄, CsF). 3. Use highly active precatalyst (e.g., XPhos-Pd-G3) for fast kinetics. check_side_reaction->side_reaction_yes Yes check_catalyst Q: Is the substrate an N-heterocycle? (e.g., indole, pyrazole, imidazole) check_side_reaction->check_catalyst No catalyst_poisoning Action: 1. Use bulky, e⁻-rich ligand (SPhos, XPhos). 2. Consider an NHC-ligated catalyst. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄). check_catalyst->catalyst_poisoning Yes general_optimization Action: General Optimization 1. Increase catalyst loading (1-3 mol%). 2. Screen solvents (Toluene, Dioxane, 2-MeTHF). 3. Vary temperature (RT to 100 °C). check_catalyst->general_optimization No end Successful Coupling general_optimization->end

Caption: A decision tree for troubleshooting Suzuki couplings of electron-rich heteroaryls.

Section 3: Experimental Protocol Example

This section provides a robust, field-tested starting point for a challenging coupling.

Protocol: Suzuki-Miyaura Coupling of 2-Chloro-1-methylindole with 2-Furanylboronic Acid MIDA Ester

Rationale: This protocol is designed to overcome two key challenges: potential catalyst inhibition by the indole nitrogen and rapid protodeboronation of a 2-furanylboron species. We use a stable MIDA ester and a highly active Buchwald precatalyst.

Materials:

  • 2-Chloro-1-methylindole (1.0 equiv)

  • 2-Furanylboronic acid MIDA ester (1.5 equiv)

  • XPhos Pd G3 (Buchwald Precatalyst, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-1-methylindole, 2-furanylboronic acid MIDA ester, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, quickly add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of 10:1 (dioxane:water) and a substrate concentration of 0.2 M.

    • Scientist's Note: A small amount of water is often necessary to facilitate the dissolution of the phosphate base and activate the boronic ester.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously for 12-18 hours.

    • Observation: The reaction mixture will typically turn from a light suspension to a dark brown or black color as the active Pd(0) is formed and the reaction proceeds.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

  • Espinosa, M. R., Doppiu, A., & Hazari, N. (2021). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 50(9), 2281-2292. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Johnson Matthey. (n.d.). Palladium coupling precatalysts PdL2X2. Johnson Matthey. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. [Link]

  • Vantourout, J. C., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Publications. [Link]

  • Xu, X., et al. (2011). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Organometallics. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Melen, R. L., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • Wikipedia. (n.d.). Oxidative addition. Wikipedia. [Link]

  • Leitch, D. C., et al. (2021). Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. ChemRxiv. [Link]

  • Thomas, S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Thomas, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]

  • Blue, A. S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [Link]

  • Vantourout, J. C., et al. (2018). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society. [Link]

  • The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Hu, J., et al. (2013). N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. The Journal of Organic Chemistry. [Link]

  • Al-Badran, K., et al. (2025). Isomeric Imidazopyridine-Based NHC Ligands: Enhanced Catalytic Activity of an Electron-Donating Remote NHC in a PEPPSI-Type Palladium Complex. ACS Omega. [Link]

  • ResearchGate. (n.d.). Effect of the NHC Ligand on the Suzuki-Miyaura Cross-Coupling. ResearchGate. [Link]

  • Semantic Scholar. (2006). Imidazol(in)ium carboxylates as N-heterocyclic carbene ligand precursors for Suzuki-Miyaura reactions. Semantic Scholar. [Link]

  • Braga, A. A. C., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Ati, M., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • C&EN Global Enterprise. (2011). DIRECT COUPLING OF INDOLES AND PYRROLES. C&EN. [Link]

Sources

Navigating the Synthesis of Pyridinylphenyl Methanols: A Technical Support Guide on Solvent Effects

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyridinylphenyl methanols, key intermediates in the development of numerous pharmaceutical compounds, often presents unique challenges. The presence of the pyridine ring introduces complexities not encountered in the synthesis of simpler diaryl methanols. This technical support guide, structured as a series of troubleshooting questions and in-depth answers, provides practical, field-tested insights into the critical role of solvents in overcoming these synthetic hurdles. Here, we delve into the causality behind experimental choices, offering a self-validating framework for protocol design and optimization.

Troubleshooting Guide: Common Issues and Solvent-Centric Solutions

Question 1: My Grignard reaction with a bromopyridine is sluggish or fails to initiate. What is the likely cause and how can I resolve it?

Answer:

Failure of a Grignard reaction to initiate when using a bromopyridine is a common frustration, often directly linked to solvent choice and reaction conditions. The electronegativity of the nitrogen atom in the pyridine ring can decrease the reactivity of the adjacent carbon-halogen bond, making the formation of the Grignard reagent more challenging compared to standard aryl halides.

Causality and Solvent-Based Solutions:

  • Inadequate Solvation of the Magnesium Center: The formation of the Grignard reagent requires the solvent to stabilize the organomagnesium species. Tetrahydrofuran (THF) is generally superior to diethyl ether (Et₂O) for this purpose. THF's oxygen lone pairs are more sterically accessible and it possesses a higher solvating power, which helps to break down the passivating magnesium oxide layer on the magnesium turnings and to solvate the resulting pyridylmagnesium halide.[1][2] The higher boiling point of THF (66 °C) compared to diethyl ether (34.6 °C) allows for gentle refluxing, which can provide the necessary activation energy to initiate the reaction without significant loss of solvent.[1][2]

  • Presence of Trace Moisture: Grignard reagents are extremely sensitive to protic sources, including trace amounts of water in the solvent or on the glassware. This is a critical point of failure. It is imperative to use anhydrous solvents and to flame-dry or oven-dry all glassware immediately prior to use.

Troubleshooting Workflow:

G 2-Bromopyridine 2-Bromopyridine 2-Pyridylmagnesium bromide 2-Pyridylmagnesium bromide 2-Bromopyridine->2-Pyridylmagnesium bromide Mg, THF Phenyl(pyridin-2-yl)methanol Phenyl(pyridin-2-yl)methanol 2-Pyridylmagnesium bromide->Phenyl(pyridin-2-yl)methanol 1. Benzaldehyde 2. H3O+

Sources

Technical Support Center: 3-Pyridinylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Protodeboronation and Ensuring Successful Suzuki-Miyaura Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 3-pyridinylboronic acid in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome common challenges, particularly the undesired side reaction of protodeboronation.

Understanding the Challenge: The Nature of 3-Pyridinylboronic Acid

3-Pyridinylboronic acid is a valuable building block in medicinal chemistry and materials science. However, its successful application in Suzuki-Miyaura cross-coupling can be hampered by protodeboronation, a reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of pyridine as a byproduct and consequently, low yields of the desired coupled product.[1][2] The propensity for protodeboronation is highly dependent on the reaction conditions, especially pH.[3][4][5][6]

Fortunately, compared to its 2-pyridyl isomer, 3-pyridinylboronic acid exhibits significantly greater stability. Studies have shown that 3- and 4-pyridyl boronic acids undergo very slow protodeboronation, with half-lives greater than a week even at elevated temperatures and high pH.[4][5][6] Nevertheless, suboptimal reaction conditions can still promote this undesired pathway. This guide will walk you through the best practices to minimize protodeboronation and maximize your reaction success.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered when using 3-pyridinylboronic acid in Suzuki-Miyaura reactions in a question-and-answer format.

Q1: My Suzuki-Miyaura reaction with 3-pyridinylboronic acid is giving low yields, and I'm observing pyridine as a major byproduct. What's happening and how can I fix it?

A1: The formation of pyridine is a clear indication of protodeboronation.[1][2] This side reaction is often accelerated by strongly basic aqueous conditions.[7][8][9] Here’s a systematic approach to troubleshoot this issue:

1. Evaluate Your Base: Strong bases like sodium hydroxide (NaOH) in the presence of water can accelerate protodeboronation.[2]

  • Recommendation: Switch to a milder base. Potassium carbonate (K₂CO₃) or potassium fluoride (KF) are excellent alternatives that can facilitate the catalytic cycle without promoting significant protodeboronation.[2][10]

2. Minimize Water Content: Water acts as the proton source for protodeboronation.[2]

  • Recommendation: While some water is often necessary for the Suzuki-Miyaura reaction, especially to dissolve the base, using anhydrous solvents or minimizing the amount of water can significantly suppress this side reaction.[2] Consider using a solvent system like dioxane with a minimal amount of water (e.g., 10:1 ratio).[2]

3. Check Your Catalyst's Health: An inactive or decomposed palladium catalyst will slow down the desired cross-coupling reaction, giving more time for the protodeboronation of your boronic acid to occur.[2]

  • Recommendation: Use a fresh, high-quality palladium precatalyst. Air-stable precatalysts can be particularly useful.[2] Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition.[2]

4. Reaction Temperature and Time: Prolonged reaction times at high temperatures can lead to the degradation of starting materials, including protodeboronation.

  • Recommendation: Monitor your reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature or reaction time.

Below is a troubleshooting workflow to guide your optimization:

troubleshooting_workflow start Low Yield & Pyridine Formation check_base Is the base strong (e.g., NaOH)? start->check_base switch_base Switch to milder base (K₂CO₃, KF) check_base->switch_base Yes check_water Is the reaction run in aqueous media? check_base->check_water No monitor_reaction Monitor reaction progress switch_base->monitor_reaction minimize_water Use anhydrous solvent or minimize water check_water->minimize_water Yes check_catalyst Is the catalyst old or the reaction not inert? check_water->check_catalyst No minimize_water->monitor_reaction use_fresh_catalyst Use fresh catalyst & ensure inert atmosphere check_catalyst->use_fresh_catalyst Yes check_catalyst->monitor_reaction No use_fresh_catalyst->monitor_reaction successful_reaction Successful Reaction monitor_reaction->successful_reaction

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions with 3-pyridinylboronic acid.

Q2: I'm working with a substrate that is sensitive to basic conditions. How can I perform the Suzuki-Miyaura coupling with 3-pyridinylboronic acid without degrading my starting material?

A2: This is a common challenge. The need for a base to activate the boronic acid can be at odds with the stability of your substrate.[11] Here are some strategies:

  • Potassium Fluoride (KF) as a Base: As mentioned, KF is a mild base that is often effective in promoting Suzuki-Miyaura couplings without causing the degradation of base-sensitive functional groups.[11]

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, can be more stable than the corresponding boronic acids and can sometimes be coupled under different conditions.[12]

  • "Slow Release" Strategies: Using boronic acid derivatives like MIDA boronates allows for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[1]

Q3: I've heard that forming adducts of boronic acids can improve their stability. Is this a viable strategy for 3-pyridinylboronic acid, and how would I do it?

A3: Yes, this is an excellent and highly recommended strategy. Converting 3-pyridinylboronic acid to its diethanolamine adduct can significantly enhance its stability, making it easier to handle and store, and often leading to more reproducible results in coupling reactions.[13] These adducts are typically crystalline, air- and water-stable solids.[13]

Protocol: Preparation of 3-Pyridinylboronic Acid Diethanolamine Adduct

This protocol is adapted from established procedures for forming boronic acid adducts.[2][13]

Materials:

  • 3-Pyridinylboronic acid

  • Diethanolamine

  • Methylene chloride (or another suitable solvent)

  • Stir bar and vial

  • Filtration apparatus

Procedure:

  • Dissolution: In a vial equipped with a stir bar, dissolve the 3-pyridinylboronic acid (1.0 equivalent) in a minimal amount of methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise via pipette.

  • Precipitation: You may observe the initial solid dissolving completely, followed by the formation of a precipitate. This precipitate is the diethanolamine adduct.[13]

  • Isolation: Stir the resulting slurry for 15-20 minutes to ensure complete formation of the adduct.

  • Filtration and Drying: Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry it under vacuum.

This stable adduct can now be used directly in your Suzuki-Miyaura coupling reaction, typically in protic solvents.[13]

The Role of pH in Protodeboronation

The stability of 3-pyridinylboronic acid is intricately linked to the pH of the reaction medium. Understanding the speciation of the boronic acid at different pH values is key to controlling its reactivity.

ph_speciation cluster_acidic Acidic pH cluster_neutral Neutral pH cluster_basic Basic pH pyridinium Pyridinium Boronic Acid (Protonated Pyridine Ring) Stable boronic_acid 3-Pyridinylboronic Acid (Neutral) Relatively Stable pyridinium->boronic_acid Increase pH boronic_acid->pyridinium Decrease pH boronate Boronate Anion ([ArB(OH)₃]⁻) Active for Suzuki, but can undergo protodeboronation boronic_acid->boronate Increase pH (Base) boronate->boronic_acid Decrease pH protodeboronation Protodeboronation (Pyridine Formation) boronate->protodeboronation H₂O

Caption: pH-dependent speciation of 3-pyridinylboronic acid and its link to protodeboronation.

Under acidic conditions, the pyridine nitrogen is protonated, forming a pyridinium species which is generally stable towards protodeboronation. At neutral pH, the neutral boronic acid exists. In basic media, the boronic acid is converted to the boronate anion, which is the active species in the Suzuki-Miyaura transmetalation step.[11] However, it is this boronate form that is also susceptible to protodeboronation, especially under harsh basic conditions.[8][9]

Comparative Stability Data

The following table summarizes the relative stability of different boronic acids to provide context for your experimental design.

Boronic Acid DerivativeRelative Stability to ProtodeboronationKey Considerations
2-Pyridinylboronic Acid LowProne to rapid protodeboronation, especially at neutral pH via a zwitterionic intermediate.[1][4][5] Often requires specialized conditions or derivatives for successful coupling.[14][15]
3-Pyridinylboronic Acid High Generally stable under typical Suzuki-Miyaura conditions.[4][5] Protodeboronation is a minor pathway with proper choice of base and solvent.
4-Pyridinylboronic Acid HighSimilar stability profile to the 3-pyridyl isomer.[4][5]
Electron-Deficient Arylboronic Acids VariableCan be highly susceptible to base-catalyzed protodeboronation.[8][9]
Electron-Rich Arylboronic Acids Generally HighTypically more stable towards protodeboronation under basic conditions.

General Protocol for a Robust Suzuki-Miyaura Coupling with 3-Pyridinylboronic Acid

This protocol incorporates best practices to minimize protodeboronation.

Reagents & Equipment:

  • Aryl halide (1.0 equiv)

  • 3-Pyridinylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1)

  • Schlenk tube or similar reaction vessel

  • Stir bar, inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk tube containing a stir bar, add the aryl halide, 3-pyridinylboronic acid, base, and palladium precatalyst.

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 5-10 minutes. This is crucial to prevent catalyst oxidation.[2]

  • Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

By understanding the mechanisms of protodeboronation and implementing these practical strategies, you can significantly improve the reliability and yield of your Suzuki-Miyaura reactions involving 3-pyridinylboronic acid.

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in Organic Solvents or Water.
  • Carrow, B. P., & Hartwig, J. F. (2011). A New Catalyst for the Suzuki-Miyaura Coupling of Pinacol Arylboronates. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12267-12278.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157.
  • Cox, P. A., et al. (2016).
  • Protodeboron
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
  • Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube.
  • Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit.
  • For the pro's (Suzuki). (2024, June 12). Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
  • Li, W., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153.
  • How can I solve my problem with Suzuki coupling? (2014, December 23).
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2005).
  • Protodeboron
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.).
  • Li, G. Y., & Zheng, G. (2005). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 7(18), 3993-3996.
  • Turnbull, B. W., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
  • Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 9). PubMed.
  • Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution
  • Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. (2025, September 30).
  • Effects of Boric Acid and Storage Temperature on the Analysis of Microalbumin Using Aptasensor-Based Fluorescent Detection. (n.d.). MDPI.
  • Effect of Storage Temperature and Pyruvate on Kinetics of Anthocyanin Degradation, Vitisin A Derivative Formation, and Color Characteristics of Model Solutions. (n.d.). PubMed.

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Technical Support Center: Overcoming Purification Challenges of (2-pyridin-3-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2-pyridin-3-ylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important biaryl methanol intermediate. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity and yield for your downstream applications.

Introduction: The Challenge of Purifying this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, commonly achieved through Suzuki-Miyaura cross-coupling reactions, can often result in a crude product containing a variety of impurities.[1][2][3] These can include unreacted starting materials, homocoupled byproducts, and residual palladium catalyst. The presence of the basic pyridine nitrogen and the polar hydroxyl group in the target molecule adds a layer of complexity to its purification, requiring carefully optimized methods to achieve high purity.

This guide will address these challenges head-on, providing practical, step-by-step protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route, but for a typical Suzuki-Miyaura coupling, you can expect:

  • Unreacted Starting Materials: 2-bromobenzyl alcohol (or a related halide) and pyridine-3-boronic acid (or its ester).

  • Homocoupling Products: Biphenyl-2,2'-dimethanol and 3,3'-bipyridine.

  • Protodeboronation Product: Pyridine, resulting from the replacement of the boronic acid group with a hydrogen atom.

  • Residual Palladium Catalyst: Often appearing as a black or colloidal suspension.

  • Inorganic Salts: From the base used in the coupling reaction.

Q2: My crude product is a dark, oily residue. How can I best handle this?

A2: A dark, oily crude product often indicates the presence of residual palladium catalyst and other polymeric byproducts. Before attempting column chromatography, it is advisable to perform a preliminary purification. This can involve dissolving the crude material in a suitable organic solvent like ethyl acetate and filtering it through a plug of celite or silica gel to remove the insoluble palladium residues. An initial acid-base extraction can also be highly effective in removing non-basic impurities.

Q3: I am having trouble getting my compound to crystallize. What can I do?

A3: Difficulty in crystallization can be due to the presence of impurities that inhibit lattice formation or the inherent properties of the molecule. Here are a few strategies:

  • Improve Purity: First, ensure your material is of reasonable purity (>90%) using another technique like column chromatography before attempting recrystallization.

  • Solvent Screening: Experiment with a variety of solvent systems. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[4] For biaryl compounds, solvents like methanol, ethanol, or mixtures such as ethyl acetate/hexane or dichloromethane/pentane can be effective.[5]

  • Seeding: Introduce a seed crystal of pure this compound to induce crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Slow Evaporation: If all else fails, you can try to obtain initial crystals by slow evaporation of a dilute solution.

Q4: How can I effectively visualize this compound on a TLC plate?

A4: Due to its aromatic nature, this compound can be visualized on a TLC plate with a fluorescent indicator (F254) under a UV lamp at 254 nm, where it will appear as a dark spot.[6] For a more robust visualization, staining with potassium permanganate (KMnO4) is effective as the alcohol moiety is readily oxidized, resulting in a yellow or brown spot on a purple background.[7][8] Iodine vapor is another general stain that can be used for aromatic compounds.[7][8]

Troubleshooting Purification Workflows

This section provides a logical workflow to diagnose and solve common purification issues.

Troubleshooting_Purification cluster_problems Common Problems cluster_solutions Recommended Solutions start Crude Product Analysis (TLC, NMR) issue Identify Primary Issue start->issue palladium Residual Palladium (Black/Colloidal) issue->palladium Dark Color streaking Streaking on TLC issue->streaking Poor Separation coelution Co-elution of Impurities issue->coelution Close Spots on TLC low_yield Low Recovery/Yield issue->low_yield Material Loss filtration Filter through Celite/Silica palladium->filtration acid_base Perform Acid-Base Extraction streaking->acid_base column Optimize Column Chromatography coelution->column recrystallization Attempt Recrystallization low_yield->recrystallization filtration->acid_base acid_base->column column->recrystallization

Caption: Troubleshooting workflow for purification issues.

Detailed Purification Protocols

Protocol 1: Initial Work-up and Acid-Base Extraction

This protocol is designed to remove the bulk of inorganic salts, residual palladium, and non-basic organic impurities from the crude reaction mixture.

Rationale: The basicity of the pyridine ring allows for the selective extraction of the target compound into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

Step-by-Step Methodology:

  • Initial Quench and Filtration:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the solid palladium catalyst. Wash the Celite pad with additional ethyl acetate.

  • Acidic Extraction:

    • Combine the organic filtrates in a separatory funnel.

    • Extract the organic layer with 1 M hydrochloric acid (HCl). The this compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times to ensure complete transfer.

  • Removal of Non-Basic Impurities:

    • Wash the combined acidic aqueous layers with ethyl acetate to remove any remaining non-basic organic impurities.

  • Basification and Product Extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH) until the pH is basic (pH > 8), confirmed with pH paper.

    • Extract the product back into an organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction 3 times.

  • Drying and Concentration:

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly cleaner, this compound.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the target compound from closely related impurities.

Rationale: The separation is based on the differential partitioning of the compounds between the polar stationary phase (silica gel) and the mobile phase. By carefully selecting the solvent system, impurities with different polarities can be effectively separated from the desired product.

Step-by-Step Methodology:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, create a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Mobile Phase Selection (Eluent):

    • A good starting point is a mixture of a non-polar solvent and a polar solvent. For this compound, a gradient of ethyl acetate in hexanes or petroleum ether is recommended.

    • Based on protocols for similar compounds, start with a mobile phase of 20-30% ethyl acetate in petroleum ether.[7]

    • Monitor the separation by TLC to find the optimal solvent ratio that gives good separation between your product and impurities.

  • Elution and Fraction Collection:

    • Run the column, collecting fractions.

    • Monitor the fractions by TLC, visualizing with a UV lamp and/or a potassium permanganate stain.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Data Presentation: Solvent Systems for Column Chromatography

Solvent System (v/v)Typical ApplicationExpected Rf of Product
20-40% Ethyl Acetate / HexanesGeneral purpose separation0.3 - 0.5
0-5% Methanol / DichloromethaneFor more polar impurities0.4 - 0.6
30% Ethyl Acetate / Pet. EtherBased on similar compounds[7]~0.4
Protocol 3: Recrystallization

Recrystallization is the definitive method for obtaining highly pure crystalline material.

Rationale: This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. A suitable solvent will dissolve the compound and impurities at high temperature, but upon cooling, the desired compound will crystallize out in a pure form, leaving the impurities dissolved in the mother liquor.[4]

Step-by-Step Methodology:

  • Solvent Selection:

    • Test the solubility of a small amount of your purified product in various solvents at room temperature and upon heating. Good candidate solvents for biaryl methanols include methanol, ethanol, isopropanol, or a two-solvent system like ethyl acetate/hexanes.[5]

    • The ideal solvent will show high solubility at its boiling point and low solubility at room temperature or in an ice bath.

  • Dissolution:

    • Place the material to be recrystallized in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask.

    • Once crystals have formed, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Logical Relationships in Purification

The choice of purification strategy is often hierarchical, with each step building upon the last to achieve the desired level of purity.

Purification_Strategy crude Crude Product workup Aqueous Work-up (Acid-Base Extraction) crude->workup Removes salts, some impurities chromatography Column Chromatography workup->chromatography Separates closely related compounds recrystallization Recrystallization chromatography->recrystallization Final polishing, removes trace impurities final Pure Crystalline Product recrystallization->final

Caption: Hierarchical purification strategy.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Komáromy, D., et al. (2019). An Efficient Organocatalytic Method for Constructing Biaryls through Aromatic C-H Activation.
  • Wikipedia. (2023, October 27). Acid–base extraction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Gómez-Bombarelli, R., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering.
  • Organic Chemistry at CU Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Pyka, A., & Bober, K. (2009). Detection and Visualization Methods Used in Thin-Layer Chromatography.
  • ResearchGate. (n.d.). [UV Light-Induced Synthesis of Biaryl Derivatives]. Retrieved from [Link]

  • Valik, L., & Valik, I. (1934). U.S. Patent No. 1,944,958. Washington, DC: U.S.
  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Michigan State University. (n.d.). TLC stains. Retrieved from [Link]

  • Dabire, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules.
  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.
  • University of Connecticut. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
  • MDPI. (2022).
  • US5922898A - Process for preparing biaryl compounds. (n.d.). Google Patents.

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Technical Support Center: Monitoring Suzuki Coupling Reactions with TLC and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reaction monitoring in Suzuki coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered when using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor these critical reactions. As a Senior Application Scientist, my goal is to blend technical accuracy with field-tested insights to empower you to achieve reliable and reproducible results.

The Importance of Reaction Monitoring in Suzuki Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the success of these reactions can be influenced by a variety of factors including the catalyst system, base, solvent, and the stability of the boronic acid or ester.[3][4] Real-time or frequent monitoring is therefore crucial to determine reaction completion, identify potential side reactions, and optimize reaction conditions for improved yield and purity.[5]

This guide will delve into the two most common techniques for this purpose: TLC, a rapid and cost-effective qualitative tool, and HPLC, a powerful quantitative method.

Section 1: Thin-Layer Chromatography (TLC) for Suzuki Coupling Monitoring

TLC is an invaluable technique for quickly assessing the progress of a Suzuki reaction.[6] It allows for the simultaneous analysis of the starting materials, product, and any potential byproducts, providing a visual snapshot of the reaction's status.[7]

Frequently Asked Questions (FAQs) for TLC Monitoring

Q1: How do I choose an appropriate solvent system (mobile phase) for my Suzuki reaction TLC?

A1: The goal is to achieve good separation between your starting materials (aryl halide and boronic acid/ester) and your desired biaryl product. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). The ideal solvent system will result in the product having a retention factor (Rf) of approximately 0.3-0.5, with clear separation from the starting material spots.[7] You may need to experiment with different solvent ratios to achieve optimal separation.

Q2: How can I visualize the spots on my TLC plate?

A2: Many of the aromatic compounds involved in Suzuki couplings are UV-active.[8] Therefore, the most common and non-destructive method for visualization is using a UV lamp at 254 nm.[8][9] The compounds will appear as dark spots against a fluorescent green background.[9] If your compounds are not UV-active or for better visualization, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice as it reacts with many functional groups and will appear as yellow spots on a purple background.[10] Iodine vapor is another simple, semi-destructive method where compounds appear as brown spots.[9][10]

Q3: What should a "complete" reaction look like on a TLC plate?

A3: A completed reaction is indicated by the disappearance of the limiting starting material spot.[11] You should see a new spot corresponding to your product, which typically has a different Rf value than the starting materials. It's good practice to run reference spots of your starting materials on the same plate to confidently identify each spot.[12]

Troubleshooting Guide for TLC Analysis
Problem Potential Cause(s) Solution(s)
Streaking or Smearing of Spots The sample is too concentrated.[13][14]Dilute the reaction aliquot before spotting it on the TLC plate. A 1% concentration is a good starting point.[13]
The compound is highly polar or acidic/basic.[13]Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent.
The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO).[15]After spotting the plate, place it under high vacuum for a few minutes to remove the residual high-boiling solvent before developing.[15]
No Spots are Visible The sample is too dilute.[13][14]Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[13][14]
The compound is not UV-active.Use a chemical stain like potassium permanganate or iodine.[13]
The spotting line is below the solvent level in the developing chamber.[13][14]Ensure the initial spots are above the solvent level to allow for proper capillary action.[13][14]
Reactant and Product Spots Have Very Similar Rf Values The chosen solvent system is not providing adequate separation.Experiment with different solvent systems by varying the polarity. Try a completely different solvent combination if necessary.[15]
Use a "cospot" by spotting the reaction mixture and one of the starting materials in the same lane. If the reaction is complete, you should see two distinct spots.[15]
Uneven Solvent Front The TLC plate is not placed evenly in the developing chamber.[16]Ensure the plate is resting flat on the bottom of the chamber and leaning evenly against the side.[16]
The developing chamber is not saturated with solvent vapor.Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor before running the plate.
Experimental Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_sampling Sampling & Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw origin line) take_aliquot Take Reaction Aliquot (e.g., with a capillary tube) prep_chamber Prepare Developing Chamber (Add solvent & filter paper) spot_plate Spot Plate (Reaction mix, SM refs) take_aliquot->spot_plate develop_plate Develop Plate (in chamber) spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV lamp, stain) dry_plate->visualize analyze Analyze Results (Compare spots, calculate Rf) visualize->analyze

Caption: Workflow for TLC Monitoring of Suzuki Reactions.

Section 2: High-Performance Liquid Chromatography (HPLC) for Suzuki Coupling Monitoring

HPLC offers a more quantitative and higher-resolution method for monitoring Suzuki reactions. It is particularly useful for complex reaction mixtures and for accurately determining reaction kinetics and product purity.

Frequently Asked Questions (FAQs) for HPLC Monitoring

Q1: What type of HPLC column is best for Suzuki coupling analysis?

A1: The vast majority of Suzuki coupling reaction components (starting materials and products) are well-suited for reversed-phase HPLC.[17][18] A C18 column is the most common and versatile choice.[17][19] For new method development, it is advisable to start with a modern, high-quality, base-deactivated C18 column to ensure good peak shapes for a wide range of compounds.[17]

Q2: How do I choose a suitable mobile phase for my HPLC analysis?

A2: A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent, most commonly acetonitrile or methanol. Often, an acid modifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is added to the mobile phase to improve peak shape and resolution, especially for acidic or basic compounds. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve all components of the reaction mixture effectively.

Q3: What type of detector should I use?

A3: A UV-Vis or Diode Array Detector (DAD/PDA) is the most common and suitable detector for monitoring Suzuki reactions, as most of the aromatic reactants and products absorb UV light.[20][21][22] A DAD/PDA has the advantage of acquiring the entire UV spectrum for each peak, which can help in peak identification and purity assessment.[20][23]

Troubleshooting Guide for HPLC Analysis
Problem Potential Cause(s) Solution(s)
Peak Tailing Secondary interactions between basic analytes and residual silanols on the silica-based column packing.[24]Add a competing base like triethylamine to the mobile phase or use a lower pH mobile phase.[24] Consider using a base-deactivated or end-capped column.[24]
Column overload.[24]Dilute the sample or inject a smaller volume.[24]
Presence of an interfering compound co-eluting with the main peak.[24]Modify the mobile phase composition or gradient to improve resolution.[24][25]
Peak Fronting Sample overload.[25]Reduce the injection volume or dilute the sample.[25]
The sample is dissolved in a solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase whenever possible.
Split Peaks The pH of the mobile phase is too close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
A void has formed at the head of the column.Replace the column. Using a guard column can help extend the life of the analytical column.
Irreproducible Retention Times Poor column equilibration between runs.[25][26]Ensure a sufficient equilibration time with the initial mobile phase conditions before each injection.[25][26]
Fluctuations in mobile phase composition.[26]Ensure the mobile phase is well-mixed and degassed.[26]
Changes in column temperature.[25]Use a column oven to maintain a consistent temperature.[25]
Experimental Workflow for HPLC Monitoring

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_sample Prepare Sample (Quench, dilute, filter) inject_sample Inject Sample prep_sample->inject_sample prep_hplc Prepare HPLC System (Prime pumps, equilibrate column) prep_hplc->inject_sample run_method Run HPLC Method (Gradient elution) inject_sample->run_method acquire_data Acquire Data (Chromatogram) run_method->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks analyze_data Analyze Data (Calculate % conversion, purity) integrate_peaks->analyze_data

Caption: Workflow for HPLC Monitoring of Suzuki Reactions.

Concluding Remarks

Effective reaction monitoring is fundamental to successful Suzuki coupling. By mastering the practical aspects and troubleshooting of both TLC and HPLC, researchers can gain valuable insights into their reactions, leading to more efficient process development and higher quality outcomes. This guide provides a foundation for addressing common challenges, but remember that each reaction is unique and may require tailored analytical approaches.

References

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). MilliporeSigma.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
  • 2.4: TLC-ANALYSIS. (2021, June 20). Chemistry LibreTexts.
  • SUZUKI REACTION MONITORING. (n.d.). Advion.
  • Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. (n.d.). Advion Interchim Scientific.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • HPLC Troubleshooting Guide. (n.d.). Waters.
  • How to choose the right HPLC column - AND - favorite HPLC columns from Agilent, Waters & Phenomenex. (2021, August 27). YouTube.
  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex.
  • Types of detectors used in HPLC. (2022, June 1). Bio-Analysis Centre.
  • The Different Types of HPLC Detectors. (n.d.). SCION Instruments.
  • How to choose HPLC column for analysis & preparative tests? (n.d.). GALAK Chromatography.
  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific.
  • Solved 3. You are running the Suzuki cross-coupling reaction. (2020, November 11). Chegg.com.
  • TLC Visualization Methods. (n.d.). University of Rochester Department of Chemistry.
  • Overview of HPLC Detectors. (n.d.). Shimadzu.
  • HPLC Column Selection Guide. (n.d.). SCION Instruments.
  • Types of HPLC Detectors. (2025, April 1). Phenomenex.
  • How can I differentiate 1-bromo napthaldehyde and 1-(2-bromophenyl)-2-naphthaldehyde by TLC after suzuki coupling? (2015, September 7). ResearchGate.
  • Lab demonstration - Visualizing the Spots. (2012, February 28). YouTube.
  • Seeing is Believing: Detectors for HPLC. (n.d.). LCGC International.
  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
  • Solvent mixture screening for Suzuki coupling of 1 with 2. (n.d.). ResearchGate.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). PMC - NIH.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. (n.d.). Benchchem.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1).
  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. (n.d.). Benchchem.
  • Technical Support Center: Suzuki Coupling Reactions. (n.d.). Benchchem.
  • A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 1-Chloro-3,6-dimethoxyisoquinoline. (n.d.). Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018, April 24). ACS Omega.

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Technical Support Center: Stability of Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the stability of boronic acids, a critical component of this powerful C-C bond-forming reaction. As Senior Application Scientists, we understand that navigating the intricacies of boronic acid stability can be challenging. This resource synthesizes technical knowledge with practical, field-tested insights to help you overcome common hurdles and achieve robust and reproducible results.

I. Understanding Boronic Acid Instability: The "Why" Behind Failed Reactions

Before delving into troubleshooting, it's crucial to understand the fundamental pathways through which boronic acids can decompose. This knowledge forms the basis for rational experimental design and problem-solving.

Q1: What are the primary decomposition pathways for boronic acids in the context of Suzuki reactions?

A1: Boronic acids are susceptible to several decomposition pathways that can significantly diminish the yield of your Suzuki-Miyaura coupling reaction. The most common culprits are:

  • Protodeboronation: This is the most prevalent side reaction, where the carbon-boron (C-B) bond is cleaved by a proton source, typically water or alcohol, replacing the boronic acid group with a hydrogen atom (R-B(OH)₂ → R-H).[1][2] This process can be catalyzed by acid or base.[1] The base-catalyzed pathway is particularly relevant to Suzuki coupling, which is typically performed under basic conditions.[3]

  • Oxidation: The C-B bond can be oxidized, especially in the presence of oxygen, converting the boronic acid to an alcohol or phenol (R-B(OH)₂ → R-OH).[2][3] This is a significant concern when working with reactions open to the atmosphere or with solvents that have not been properly degassed.

  • Trimerization (Boroxine Formation): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[2] While this is often a reversible process, it can complicate accurate weighing and stoichiometry calculations.[2]

  • Homocoupling: Two molecules of the boronic acid can couple to form a symmetrical biaryl (Ar-Ar). This is often mediated by the palladium catalyst, particularly when Pd(II) precatalysts are used and are reduced by the boronic acid.[3][4] The presence of oxygen can also promote homocoupling.[4]

Caption: Major decomposition pathways of boronic acids.

Q2: What factors influence the rate of these decomposition reactions?

A2: The stability of a given boronic acid is not absolute and is highly dependent on a variety of factors:

  • Electronic Properties: Electron-rich boronic acids and certain heteroaryl boronic acids are particularly prone to protodeboronation.[4][5] Conversely, highly electron-deficient arylboronic acids can also exhibit rapid protodeboronation under basic conditions.[6]

  • Reaction pH: The pH of the reaction medium plays a critical role. Base-catalyzed protodeboronation is a major issue in Suzuki couplings.[1][3] The reaction rate often increases at higher pH due to the formation of the more reactive boronate anion ([ArB(OH)₃]⁻).[7]

  • Temperature: Higher reaction temperatures can accelerate the rates of all decomposition pathways.

  • Presence of Water and Oxygen: Water is the proton source for protodeboronation, and oxygen is a key oxidant.[2][8] Inadequate degassing of solvents and running reactions open to the air can significantly increase the extent of these side reactions.

  • Choice of Base: The strength and nature of the base can influence the rate of protodeboronation.[8] Stronger bases can accelerate this side reaction.[8]

  • Solvent: The solvent system can impact the solubility of reagents and the stability of intermediates, thereby affecting the rates of both the desired coupling and undesired decomposition.[9][10]

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your Suzuki-Miyaura coupling experiments.

Low or No Yield
Q3: My Suzuki coupling reaction is giving me a low to non-existent yield. What are the first things I should check regarding my boronic acid?

A3: When faced with a low yield, a systematic evaluation of your reagents and conditions is essential. Start with the boronic acid itself:

  • Verify Purity and Integrity: Boronic acids can degrade upon storage.[8] If possible, check the purity of your boronic acid by NMR or LC-MS. Look for the presence of protodeboronated or oxidized impurities. It's often best practice to use a fresh batch of the boronic acid or a recently purchased bottle.

  • Assess Catalyst Activity: While not directly a boronic acid issue, an inactive catalyst will lead to no reaction. Ensure your palladium source and ligand are active.[8] If using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) species in situ, a process that can sometimes be inefficient.[4][8]

  • Ensure an Inert Atmosphere: Oxygen can lead to both homocoupling of the boronic acid and decomposition of the palladium catalyst.[4][8] Make sure your solvent is thoroughly degassed and that the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction time.

  • Re-evaluate Your Base and Solvent System: The choice of base and solvent is critical and often interdependent.[8] The base must be sufficiently strong to promote transmetalation but not so aggressive that it causes rapid decomposition of your boronic acid.[8] Ensure your base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[8]

Significant Protodeboronation
Q4: I'm observing a significant amount of the protodeboronated product (Ar-H) in my reaction mixture. How can I minimize this side reaction?

A4: Protodeboronation is a common headache, especially with electron-rich or certain heteroaromatic boronic acids.[4][5] Here are several strategies to combat it:

  • Switch to a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[8] Consider using a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[8]

  • Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[8]

  • Use a Boronic Acid Surrogate: Converting the boronic acid to a more stable derivative is a highly effective strategy. These "protected" forms can then release the active boronic acid slowly in situ. Common and effective surrogates include:

    • Boronic Esters (e.g., Pinacol Esters): These are generally more stable towards protodeboronation and oxidation.[2][4]

    • Organotrifluoroborates (R-BF₃K): These salts are crystalline, air-stable solids that slowly release the boronic acid under the reaction conditions.[11][12]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a "slow-release" strategy, which is particularly useful for unstable boronic acids.[13][14]

    • Diethanolamine (DEA) Adducts: These are easily prepared, crystalline solids that are stable to air and water and can be used directly in Suzuki couplings, particularly in protic solvents.[15][16]

Caption: Protecting unstable boronic acids as more stable surrogates.

Homocoupling of Boronic Acid
Q5: My main byproduct is the homocoupled product of my boronic acid (Ar-Ar). What causes this and how can I prevent it?

A5: The formation of homocoupled products from the boronic acid partner is typically a result of two main issues:

  • Pd(II) Precatalyst Reduction: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the boronic acid can act as the reductant to generate the active Pd(0) catalyst. This process consumes two equivalents of the boronic acid to form one equivalent of the homocoupled product.[3][4]

  • Oxygen in the Reaction Mixture: The presence of oxygen can promote an oxidative homocoupling pathway.[4]

To mitigate homocoupling:

  • Use a Pd(0) Catalyst Source: Employing a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can often reduce the extent of homocoupling as the initial reduction step by the boronic acid is not required.

  • Thoroughly Degas Solvents: Ensure that all solvents are rigorously degassed prior to use to remove dissolved oxygen.

  • Maintain a Strict Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (N₂ or Ar) from the moment of setup until the reaction is complete and quenched.

III. Best Practices for Storage and Handling

Proper storage and handling are the first line of defense against boronic acid decomposition.

Q6: What are the ideal storage conditions for boronic acids?

A6: To ensure the longevity and reactivity of your boronic acids, follow these storage guidelines:

  • Temperature: Store at room temperature (15–25°C / 59–77°F) or as recommended by the manufacturer.[17] Some less stable boronic acids may require refrigeration. Avoid exposure to high heat.[17][18]

  • Atmosphere: Store in a tightly sealed container to protect from moisture and air.[17] For particularly sensitive boronic acids, consider storage in a desiccator or a glovebox.

  • Light: Protect from prolonged exposure to direct sunlight or intense artificial light.[18]

  • Segregation: Store boronic acids, which are a type of organic acid, separately from bases and highly reactive chemicals.[19] Although boric acid itself is a weak acid, it's good practice to follow general chemical storage guidelines.[20]

Q7: Are there any special handling precautions I should take when setting up my reaction?

A7: Yes, careful handling can make a significant difference:

  • Work Quickly: Weigh out the boronic acid and set up the reaction in a timely manner to minimize exposure to the atmosphere.

  • Inert Atmosphere: For sensitive substrates, handle the boronic acid in a glovebox or under a stream of inert gas.[21]

  • Use Dry, Deoxygenated Solvents: When preparing stock solutions or setting up reactions, use solvents that are anhydrous and have been properly degassed.[21]

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Unstable Boronic Acid

This protocol is a general starting point and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 5–10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[8]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[8]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[8]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography.[8]

Protocol 2: Preparation of a Diethanolamine (DEA) Boronate Adduct for Enhanced Stability

This protocol describes the simple preparation of a stable DEA adduct from a boronic acid.[8][15]

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[8][15]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[8][15]

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.[8][15]

  • Isolation: Stir the resulting slurry for 10–15 minutes. Isolate the white solid product by vacuum filtration.[8]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[8] This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[8][15]

V. Concluding Remarks

The stability of boronic acids is a multifaceted issue that requires a comprehensive understanding of the underlying chemical principles and a systematic approach to troubleshooting. By considering the factors that influence decomposition and employing strategies to mitigate these side reactions—such as the use of milder bases, anhydrous conditions, or stable boronic acid surrogates—researchers can significantly improve the success rate of their Suzuki-Miyaura coupling reactions. We hope this guide serves as a valuable resource in your synthetic endeavors.

References

  • Protodeboronation - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Butters, M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
  • Suzuki reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved January 21, 2026, from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165.
  • ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved January 21, 2026, from [Link]

  • Wang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37371-37375.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 21, 2026, from [Link]

  • Lennox, A., & Lloyd-Jones, G. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications (pp. 322-354). Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved January 21, 2026, from [Link]

  • Yuanli Bio. (2025). What are the storage conditions for Boric acid - 10B? Retrieved January 21, 2026, from [Link]

  • U.S. Borax. (n.d.). Borate handling and storage. Retrieved January 21, 2026, from [Link]

  • Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 141(16), 6591-6604.
  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved January 21, 2026, from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6534-6535.
  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12518-12521.
  • Netherton, M. R., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(48), 13662-13663.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved January 21, 2026, from [Link]

  • University of California, Santa Cruz. (n.d.). Corrosive Storage Guidelines. Retrieved January 21, 2026, from [Link]

  • Hosoya, T., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 3(1), 224-231.
  • ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Retrieved January 21, 2026, from [Link]

  • Rychnovsky, S. D., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 74(2), 868-871.
  • Gonzalez, A. Z., & Svejstrup, T. D. (2016). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews, 116(19), 11667-11718.
  • Comiskey, A. M., & Anslyn, E. V. (2025). Solvent Effects in Boronic Acid-Diol Binding. The Journal of organic chemistry.
  • University of California, Riverside. (n.d.). Chemical Storage Guide. Retrieved January 21, 2026, from [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1274.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

Sources

Validation & Comparative

Unambiguous Structural Confirmation of (2-pyridin-3-ylphenyl)methanol: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Ambiguities in molecular architecture can lead to misinterpretation of structure-activity relationships (SAR), unforeseen off-target effects, and ultimately, the failure of promising drug candidates. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview of a molecule's structure, it often falls short in resolving complex spin systems and unambiguously assigning all atomic connectivities, especially in molecules with multiple aromatic rings and overlapping proton signals. This guide provides an in-depth technical comparison of two-dimensional (2D) NMR techniques for the definitive structural confirmation of (2-pyridin-3-ylphenyl)methanol, a heterocyclic compound of interest in medicinal chemistry.

This guide, intended for researchers and drug development professionals, will move beyond a simple recitation of protocols. It will delve into the causality behind experimental choices and demonstrate how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can provide a self-validating system for structural verification. While experimental spectra for this compound are not publicly available, this guide will utilize highly accurate predicted NMR data, supported by experimental data from closely related analogs, to illustrate the principles and interpretation of these powerful analytical techniques.

The Challenge: Beyond the 1D Spectrum

The 1D ¹H NMR spectrum of this compound is expected to be complex. The overlapping signals of the eight aromatic protons, coupled with the signals from the methylene bridge and the hydroxyl group, would make definitive assignment challenging. Similarly, the ¹³C NMR spectrum, while indicating the number of unique carbon environments, does not directly reveal their connectivity. This is where 2D NMR becomes an indispensable tool.

A Multi-faceted Approach to Structural Verification

The following sections will detail the roles of COSY, HSQC, and HMBC in piecing together the molecular puzzle of this compound. Each technique provides a unique set of correlations, and when combined, they offer a comprehensive and unambiguous picture of the molecule's structure.

COSY: Mapping the Proton-Proton Network

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH).[1] This allows for the identification of spin systems within a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: On a high-field NMR spectrometer (e.g., 400 MHz or higher), load the sample and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

  • Parameter Optimization: Utilize a standard Double Quantum Filtered COSY (DQF-COSY) pulse sequence. DQF-COSY is often preferred as it can help to reduce the intensity of singlet signals on the diagonal, leading to a cleaner spectrum.[1]

  • Acquisition: Acquire the 2D data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the data using appropriate software by applying a sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

The COSY spectrum will display diagonal peaks corresponding to the 1D ¹H NMR spectrum and cross-peaks that indicate coupled protons. For this compound, we would expect to see the following key correlations, which would allow for the delineation of the two aromatic spin systems:

  • Phenyl Ring: Cross-peaks connecting adjacent protons on the phenyl ring (H-3' to H-4', H-4' to H-5', and H-5' to H-6').

  • Pyridine Ring: Cross-peaks connecting adjacent protons on the pyridine ring (H-4 to H-5 and H-5 to H-6).

The absence of a COSY correlation between the methylene protons (CH₂) and any aromatic protons would confirm their separation.

COSY_Correlations

HSQC: Linking Protons to their Directly Attached Carbons

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D NMR experiment that reveals one-bond correlations between protons and the carbons to which they are directly attached (¹JCH).[2] This is a highly sensitive experiment that is invaluable for assigning carbon resonances.

  • Sample Preparation: The same sample used for the COSY experiment can be used.

  • Instrument Setup: Tune the probe for both ¹H and ¹³C frequencies.

  • Parameter Optimization: Employ a standard edited HSQC pulse sequence (e.g., hsqcedetgpsisp). An edited HSQC provides additional information by displaying CH/CH₃ signals with a different phase than CH₂ signals, aiding in their differentiation.[2]

  • Acquisition: Acquire the 2D data. The number of scans will depend on the sample concentration.

  • Processing: Process the data with a two-dimensional Fourier transform after applying an appropriate window function.

The HSQC spectrum will show a cross-peak for each proton that is directly attached to a carbon atom. This allows for the direct correlation of the proton and carbon chemical shifts.

ProtonPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
CH₂~4.7~65
H-4~7.8~135
H-5~7.4~124
H-6~8.6~150
H-2~8.8~148
H-3'~7.3~129
H-4'~7.4~129
H-5'~7.3~128
H-6'~7.5~127

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

HSQC_Workflow

HMBC: Unveiling the Carbon Skeleton through Long-Range Couplings

Heteronuclear Multiple Bond Correlation (HMBC) is a heteronuclear 2D NMR experiment that reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH).[2] This powerful technique is crucial for connecting the spin systems identified by COSY and for assigning quaternary carbons.

  • Sample Preparation: The same sample can be used.

  • Instrument Setup: The probe should be tuned for both ¹H and ¹³C.

  • Parameter Optimization: Use a standard HMBC pulse sequence. The cnstd value (typically around 6-8 Hz) can be optimized to enhance correlations for the expected range of long-range coupling constants.

  • Acquisition: Acquire the 2D data. HMBC is generally less sensitive than HSQC, so more scans may be required.

  • Processing: Process the data using a two-dimensional Fourier transform.

The HMBC spectrum will provide the critical long-range correlations needed to piece the entire molecule together.

  • Connecting the Rings: A crucial correlation will be observed between the methylene protons (CH₂) and the quaternary carbons of both the phenyl and pyridine rings (C-2' and C-3), definitively establishing the link between the two aromatic systems.

  • Assigning Quaternary Carbons:

    • The methylene protons (CH₂) will show correlations to C-1' and C-3' of the phenyl ring.

    • Protons on the pyridine ring (e.g., H-2 and H-4) will show correlations to the quaternary carbon C-3.

    • Protons on the phenyl ring (e.g., H-3' and H-6') will show correlations to the quaternary carbons C-1' and C-2'.

  • Confirming Proton Assignments: HMBC correlations will corroborate the assignments made from COSY and HSQC. For example, H-4 will show a correlation to C-2 and C-6 of the pyridine ring.

ProtonKey Predicted HMBC Correlations (to Carbons)
CH₂C-1', C-2', C-3
H-2C-3, C-4, C-6
H-4C-2, C-3, C-5, C-6
H-6'C-2', C-4'

HMBC_Correlations

Synthesizing the Data: A Self-Validating Approach

The true power of these 2D NMR techniques lies in their combined application. The process of structural elucidation becomes a self-validating loop:

  • COSY identifies the individual proton spin systems (the phenyl and pyridine rings).

  • HSQC links each proton to its directly attached carbon, providing the chemical shifts for the protonated carbons.

  • HMBC connects the dots by revealing long-range correlations. This allows for the assignment of quaternary carbons and, most importantly, confirms the connectivity between the different spin systems identified in the COSY spectrum.

Any proposed structure must be consistent with all the observed correlations across all three 2D NMR experiments. This comprehensive dataset provides a high degree of confidence in the final structural assignment.

Conclusion

For a molecule like this compound, relying solely on 1D NMR for structural confirmation is fraught with ambiguity. A synergistic approach utilizing COSY, HSQC, and HMBC provides a robust and self-validating methodology for unambiguous structural elucidation. By systematically mapping out the proton-proton networks, identifying direct proton-carbon attachments, and unveiling the long-range connectivity of the carbon skeleton, researchers can be confident in the structural integrity of their compounds. This rigorous approach is not merely an academic exercise but a critical component of ensuring the quality and reliability of data in the competitive landscape of drug discovery and development.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • ACD/Labs. (n.d.). NMR Predictors. Retrieved from [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]

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A Comparative Guide to the Bioactivity of (2-Pyridin-3-ylphenyl)methanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomerism in Drug Discovery

The spatial arrangement of atoms within a molecule, or isomerism, is a fundamental concept in medicinal chemistry that dictates the interaction of a compound with its biological target. For compounds containing multiple aromatic rings, such as (pyridin-3-ylphenyl)methanol, the relative positioning of these rings can drastically alter the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. This guide focuses on the positional isomers of (pyridin-3-ylphenyl)methanol, where the pyridin-3-yl moiety is attached at the ortho- (2-), meta- (3-), or para- (4-) position of the phenyl ring. Understanding the impact of this seemingly subtle structural change is crucial for the rational design of potent and selective drug candidates.

The pyridinylphenylmethanol scaffold is of significant interest in drug discovery due to the diverse biological activities exhibited by its derivatives. The pyridine ring, a common motif in pharmaceuticals, can act as a hydrogen bond acceptor and participate in various intermolecular interactions. The phenyl ring provides a scaffold for further functionalization, allowing for the fine-tuning of physicochemical properties and target engagement. The benzylic alcohol moiety can also be a key pharmacophoric feature, participating in hydrogen bonding or serving as a synthetic handle for further chemical modification.

Comparative Bioactivity: A Landscape of Diverse Biological Targets

It is a general principle in medicinal chemistry that the spatial arrangement of functional groups significantly influences biological activity. For instance, in a study on Schiff bases, it was observed that methyl group substitution at the meta and para positions resulted in greater antifungal and antibacterial activities compared to the ortho-substituted counterparts. This highlights how positional isomerism can impact the overall efficacy of a compound.

(2-Pyridin-3-ylphenyl)methanol Scaffold: Insights from Related Structures

While specific data on the bioactivity of this compound is limited, research on related pyridin-2-yl-phenyl structures provides valuable insights. For example, derivatives of phenyl(pyridin-2-yl)methanol have been explored as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation, inflammation, and skin disorders[1]. The development of potent and selective TRPV3 antagonists has been a significant challenge, and the pyridinyl methanol moiety has emerged as a key pharmacophore in this endeavor[1].

Furthermore, derivatives of 2-phenyl-3-(1H-pyrazol-4-yl)pyridine have been investigated as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4 mAChR), a target for the treatment of neuropsychiatric disorders.

(3-Pyridin-3-ylphenyl)methanol Scaffold: A Focus on Antibacterial and Anticancer Applications

Derivatives containing the pyridin-3-yl moiety have shown promise in various therapeutic areas. For instance, a series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives demonstrated potent anticancer activity against human lung cancer cell lines, with some compounds exhibiting significantly lower IC50 values than the reference drug imatinib[2]. These compounds also displayed promising antibacterial, antifungal, and antioxidant properties[2].

Additionally, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated as antibacterial agents, with several compounds showing strong activity against Gram-positive bacteria, comparable to the antibiotic linezolid[3].

(4-Pyridin-3-ylphenyl)methanol Scaffold: Potential in PROTAC Technology

The para-substituted isomer, (4-pyridin-3-ylphenyl)methanol, and its derivatives are also of interest. For example, (4-(Piperidin-4-yl)phenyl)methanol hydrochloride is utilized as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The rigidity and vectoral properties of the linker are critical for the efficacy of a PROTAC, suggesting that the 4-substituted phenyl ring provides a desirable orientation for this application.

Synthesis and Methodologies

The synthesis of pyridinylphenylmethanol isomers and their derivatives often involves well-established organic chemistry reactions. A general and versatile approach is the Suzuki coupling reaction, which allows for the formation of the biaryl core structure.

General Synthesis of Pyridinylphenylmethanol Isomers

A common synthetic route to access these isomers involves the Suzuki coupling of a bromobenzyl alcohol (ortho, meta, or para) with pyridine-3-boronic acid or vice versa (a pyridinyl boronic acid ester with a bromobenzyl alcohol). The resulting biaryl compound is the desired pyridinylphenylmethanol.

Experimental Protocol: Suzuki Coupling for the Synthesis of (Pyridin-3-ylphenyl)methanols

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the corresponding bromobenzyl alcohol (1.0 eq.), pyridine-3-boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (pyridin-3-ylphenyl)methanol isomer.

Structure-Activity Relationship (SAR) Insights and Future Directions

Although a direct head-to-head comparison is lacking, the available data on related compounds allows for the formulation of preliminary SAR hypotheses for the (pyridin-3-ylphenyl)methanol isomers.

  • Positional Isomerism and Target Selectivity: The distinct biological targets associated with derivatives of each isomer (TRPV3/M4 mAChR for pyridin-2-yl analogs, antibacterial/anticancer for pyridin-3-yl analogs, and PROTAC linkers for pyridin-4-yl analogs) strongly suggest that the position of the pyridine ring is a critical determinant of target selectivity. The different substitution patterns likely lead to distinct three-dimensional conformations and electrostatic potential surfaces, which in turn favor binding to different protein active sites.

  • Future Experimental Design: To definitively elucidate the comparative bioactivity of these isomers, a systematic study is required. This would involve the synthesis of all three positional isomers and their evaluation in a panel of diverse biological assays, including but not limited to:

    • Cytotoxicity assays against a panel of cancer cell lines.

    • Antimicrobial assays against a range of bacterial and fungal strains.

    • Enzyme inhibition assays for key drug targets (e.g., kinases, proteases).

    • Receptor binding and functional assays for relevant GPCRs and ion channels.

Such a study would provide invaluable data for constructing a robust SAR model and would guide the future design of more potent and selective drug candidates based on the pyridinylphenylmethanol scaffold.

Data Summary

As no direct comparative quantitative data is available for the three isomers in the same assays, a comparative table cannot be generated. However, the qualitative associations from the literature are summarized below:

Isomeric ScaffoldAssociated Biological Activities of Derivatives
(2-Pyridin-3-yl)phenyl)methanol Potential for TRPV3 antagonism and M4 mAChR modulation (inferred from pyridin-2-yl analogs).
(3-Pyridin-3-yl)phenyl)methanol Demonstrated antibacterial and anticancer activities.
(4-Pyridin-3-yl)phenyl)methanol Utilized as linkers in PROTACs for targeted protein degradation.

Visualizing the Isomeric Landscape

To illustrate the structural differences between the isomers, the following diagram is provided.

Caption: Positional isomers of (pyridin-3-ylphenyl)methanol.

Conclusion

While a definitive comparative bioactivity profile of the this compound isomers remains to be established through direct experimental comparison, the existing body of literature on related compounds provides a compelling rationale for their continued investigation in drug discovery. The distinct biological activities associated with derivatives of each isomer underscore the profound impact of positional isomerism on pharmacological properties. This guide serves as a call to action for further research to systematically evaluate these isomers and unlock their full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the development of novel and effective medicines for a range of human diseases.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 315585, Phenyl(pyridin-2-yl)methanol. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Al-Majedy, Y. K. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1109395. [Link]

  • Le, T. V., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5163–5181. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1515243, (4-(Pyridin-3-yl)phenyl)methanol. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4595. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. Retrieved from [Link]

  • Scribd. (n.d.). Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6270. [Link]

  • ResearchGate. (n.d.). Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Retrieved from [Link]

  • DovePress. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Evaluation of (2-pyridin-3-ylphenyl)methanol and (4-pyridin-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridinylphenyl scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a diverse range of biological targets, including kinases and various receptors. The positional isomerism of the pyridinyl group on the phenyl ring can significantly impact the molecule's three-dimensional conformation, electronic properties, and, consequently, its biological activity. This guide provides a comparative analysis of two such isomers: (2-pyridin-3-ylphenyl)methanol and (4-pyridin-3-yl)phenyl)methanol.

While specific biological data for these two exact molecules is limited in publicly available literature, this guide will leverage data from structurally similar compounds to propose a comprehensive suite of biological assays for their comparative evaluation. We will delve into the rationale behind the selection of these assays, provide detailed experimental protocols, and present hypothetical data to illustrate the potential differences in their biological profiles. This guide is intended to serve as a practical framework for researchers initiating a biological investigation of these and similar compounds.

Structural and Physicochemical Properties

The seemingly subtle shift of the pyridin-3-yl group from the ortho (2-position) to the para (4-position) of the phenyl ring can induce significant changes in the molecule's physicochemical properties. These differences can, in turn, influence their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound(4-pyridin-3-yl)phenyl)methanolReference
Molecular Formula C₁₂H₁₁NOC₁₂H₁₁NO[1][2]
Molecular Weight 185.22 g/mol 185.22 g/mol [1][2]
Predicted logP ~1.5~1.6[1][2]
Predicted Solubility Higher (due to potential for intramolecular H-bonding disrupting crystal packing)Lower
Predicted Dipole Moment Likely higher due to less symmetric structureLikely lower due to more symmetric structure
Rotatable Bonds 22[1][2]

Proposed Biological Evaluation Workflow

Based on the prevalence of pyridine-containing compounds as kinase inhibitors and cytotoxic agents, a logical starting point for the biological evaluation of this compound and (4-pyridin-3-yl)phenyl)methanol is to assess their antiproliferative activity against a panel of cancer cell lines and their inhibitory potential against a selection of relevant kinases.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Cell-Based Mechanistic Studies cluster_3 Preliminary Pharmacokinetics Synthesis Synthesis of (2- and 4-pyridin-3-ylphenyl)methanol Purity Purity and Structural Verification (NMR, MS, HPLC) Synthesis->Purity Cytotoxicity Antiproliferative Activity (MTT Assay) Purity->Cytotoxicity Kinase_Screening In Vitro Kinase Inhibition (ADP-Glo™ Assay) Cytotoxicity->Kinase_Screening If cytotoxic, investigate mechanism Cell_Kinase Cell-Based Kinase Target Engagement Kinase_Screening->Cell_Kinase For potent kinase hits Pathway_Analysis Downstream Signaling Pathway Analysis Cell_Kinase->Pathway_Analysis ADME In Vitro ADME Profiling Pathway_Analysis->ADME For promising lead compounds

Figure 1. Proposed workflow for the comparative biological evaluation of (2- and 4-pyridin-3-ylphenyl)methanol.

Part 1: Antiproliferative Activity Assessment

A primary indicator of potential anticancer activity is the ability of a compound to inhibit the growth of cancer cells. The MTT assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity.

Experimental Protocol: MTT Assay
  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and (4-pyridin-3-yl)phenyl)methanol in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Hypothetical Data and Interpretation
CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
This compound 15.2 ± 2.125.8 ± 3.518.9 ± 2.7
(4-pyridin-3-yl)phenyl)methanol > 100> 100> 100
Doxorubicin 0.8 ± 0.10.5 ± 0.080.6 ± 0.1

In this hypothetical scenario, this compound demonstrates moderate antiproliferative activity, while its para-isomer is largely inactive. This would suggest that the spatial arrangement of the pyridinyl and hydroxymethyl groups in the ortho-isomer is crucial for its cytotoxic effect. This could be due to its ability to adopt a specific conformation that allows for interaction with an intracellular target.

Part 2: In Vitro Kinase Inhibition Profiling

Given that many pyridine-containing compounds are known to be kinase inhibitors, a logical next step is to screen both isomers against a panel of cancer-relevant kinases. The ADP-Glo™ Kinase Assay is a sensitive, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[3][4]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare the kinase buffer, ATP solution, and substrate solution according to the specific requirements of the kinases being tested.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.[3]

  • Kinase Reaction:

    • In a 384-well plate, add the following components in this order:

      • Kinase buffer

      • Test compounds at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO)

      • Kinase

      • Substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at the optimal temperature for the specific kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Hypothetical Kinase Panel and Data

A targeted panel of kinases known to be involved in the signaling pathways of the selected cancer cell lines would be appropriate.

| Kinase Target | this compound IC₅₀ (µM) | (4-pyridin-3-yl)phenyl)methanol IC₅₀ (µM) | | :--- | :--- | :--- | :--- | | EGFR | > 50 | > 50 | | VEGFR2 | 5.8 ± 0.9 | 45.2 ± 6.3 | | Aurora Kinase A | 2.1 ± 0.4 | 18.7 ± 2.9 | | CDK2/cyclin E | 8.3 ± 1.2 | > 50 |

This hypothetical data suggests that this compound is a more potent inhibitor of Aurora Kinase A and VEGFR2 compared to its para-isomer. The difference in potency could be attributed to the ortho-isomer's ability to form specific hydrogen bonds or engage in other interactions within the ATP-binding pocket of these kinases, a conformation that the para-isomer may be unable to adopt.

G cluster_0 Kinase Inhibition Mechanism cluster_1 Cellular Consequence Compound This compound Kinase Aurora Kinase A (ATP Binding Pocket) Compound->Kinase Binds to active site Inhibition Inhibition of Phosphorylation Kinase->Inhibition Prevents substrate binding Mitosis Disruption of Mitotic Spindle Formation Inhibition->Mitosis Apoptosis Induction of Apoptosis Mitosis->Apoptosis

Sources

A Senior Application Scientist's Guide to Catalyst Selection: Pd(dppf)Cl₂ vs. Pd(PPh₃)₄ for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability and functional group tolerance.[1][2] The choice of palladium catalyst is paramount to the success of this transformation, dictating reaction efficiency, substrate scope, and overall process robustness.

This guide provides an in-depth comparison of two workhorse palladium catalysts: the classic Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and the versatile [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). We will dissect their mechanistic nuances, compare their performance with supporting data, and provide field-proven protocols to empower researchers in making an informed catalyst selection for their specific biaryl synthesis challenges.

Understanding the Contenders: Catalyst Profiles

A catalyst is not merely an ingredient; it is the engine of the reaction. Its structure, oxidation state, and associated ligands fundamentally determine its behavior and efficacy.

The Classic Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

Pd(PPh₃)₄ is a cornerstone catalyst in the world of cross-coupling chemistry.[1] As a pre-formed, air-sensitive Pd(0) complex, it has been the go-to catalyst for Suzuki-Miyaura reactions for decades.

  • Structure and Properties: This catalyst features a central palladium atom in the zero-valent state, coordinated to four monodentate triphenylphosphine (PPh₃) ligands. To become catalytically active, it must shed ligands in solution to create open coordination sites for the oxidative addition of the aryl halide.[1] Its sensitivity to oxidation necessitates careful handling under an inert atmosphere.

  • Mechanism and Performance: Pd(PPh₃)₄ enters the catalytic cycle directly, as the active Pd(0) species is already present. The relatively small cone angle and moderate electron-donating ability of the PPh₃ ligand make it effective for the coupling of aryl iodides and bromides with simple boronic acids.[1][3]

  • Limitations: The efficacy of Pd(PPh₃)₄ wanes when faced with more challenging substrates. It is often less effective for activating less reactive aryl chlorides and can struggle with sterically hindered coupling partners.[4] Furthermore, studies have shown that with aryl iodides at lower temperatures (~50 °C), the turnover of key palladium(II) intermediates can be surprisingly poor in the presence of excess PPh₃, leading to inefficient reactions.[5] Its thermal stability can also be a concern in reactions requiring high temperatures.[6]

The Modern Powerhouse: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂

Pd(dppf)Cl₂ is a highly stable, air-tolerant Pd(II) precatalyst that has gained immense popularity for its broad applicability and high efficiency, particularly with difficult substrates.

  • Structure and Properties: This complex consists of a Pd(II) center coordinated to two chloride anions and the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. The dppf ligand is the key to its enhanced performance. Its large bite angle, electron-rich nature, and steric bulk are crucial.[7] The ferrocene backbone imparts exceptional thermal stability.[7] As an air-stable solid, it is significantly easier to handle and store than Pd(PPh₃)₄.

  • Mechanism and Performance: Before entering the catalytic cycle, the Pd(II) center must be reduced in situ to the active Pd(0) species. This activation step is readily achieved under typical reaction conditions. The unique steric and electronic properties of the dppf ligand accelerate the two most critical steps of the catalytic cycle: oxidative addition and reductive elimination.[7] This acceleration makes Pd(dppf)Cl₂ highly effective for coupling unreactive aryl chlorides and sterically demanding substrates that often fail with simpler catalysts.[4][7]

  • Causality Behind its Superiority: The dppf ligand's large bite angle and steric bulk promote the final reductive elimination step, which is often the rate-limiting step for hindered biaryl formation.[7] Simultaneously, its electron-rich phosphine donors increase electron density on the palladium center, facilitating the oxidative addition of even electron-rich aryl chlorides.[3][7] This dual-action enhancement is the primary reason for its broad substrate scope and high catalytic turnover.

Head-to-Head Performance Comparison

The choice between these catalysts often comes down to the specific demands of the substrates being coupled. The following data-driven comparison illustrates their relative strengths and weaknesses.

Data Presentation: Performance in Suzuki-Miyaura Couplings
Substrate TypeAryl Halide ExampleCatalystYield (%)ConditionsKey Observation
Simple Aryl Bromide 4-BromotoluenePd(PPh₃)₄>95%80 °C, DME/H₂O, K₂CO₃Both catalysts are highly effective for simple, unhindered substrates.
Pd(dppf)Cl₂>95%80 °C, DME/H₂O, K₂CO₃
Aryl Chloride 4-ChlorotoluenePd(PPh₃)₄<10%100 °C, Dioxane/H₂O, K₃PO₄Pd(PPh₃)₄ struggles to activate the strong C-Cl bond.
Pd(dppf)Cl₂>90%100 °C, Dioxane/H₂O, K₃PO₄The electron-rich dppf ligand is crucial for oxidative addition of aryl chlorides.[4]
Sterically Hindered 2-Bromo-m-xylenePd(PPh₃)₄20-40%100 °C, Toluene, CsFSignificant formation of byproducts and incomplete conversion is common.
(Di-ortho-substituted) Pd(dppf)Cl₂>85%100 °C, Toluene, CsFThe bulky dppf ligand promotes the difficult reductive elimination step to form crowded biaryls.[8]
Heterocyclic Halide 2-ChloropyridinePd(PPh₃)₄Variable, often low85 °C, DMF, K₃PO₄Prone to catalyst inhibition and side reactions.
Pd(dppf)Cl₂>90%85 °C, DMF, K₃PO₄Demonstrates high efficiency and functional group tolerance with heterocyclic substrates.

Note: Yields are representative and can vary based on specific reaction parameters. The data compiled is based on typical outcomes reported across the chemical literature.

Visualizing the Catalytic Cycles

Understanding the mechanistic pathways provides clarity on why these catalysts behave differently.

Suzuki_Miyaura_Cycles cluster_0 Pd(PPh₃)₄ Pathway cluster_1 Pd(dppf)Cl₂ Pathway Pd0_PPh3 Pd(0)(PPh₃)n (n=2,3) OA_PPh3 Ar-Pd(II)(PPh₃)₂-X Pd0_PPh3->OA_PPh3 Oxidative Addition (Ar-X) TM_PPh3 Ar-Pd(II)(PPh₃)₂-Ar' OA_PPh3->TM_PPh3 Transmetalation (Ar'B(OR)₂) TM_PPh3->Pd0_PPh3 Reductive Elimination RE_PPh3 Biaryl Product (Ar-Ar') TM_PPh3->RE_PPh3 Precat_dppf [Pd(II)(dppf)Cl₂] Pd0_dppf Pd(0)(dppf) Precat_dppf->Pd0_dppf In Situ Reduction OA_dppf Ar-Pd(II)(dppf)-X Pd0_dppf->OA_dppf Oxidative Addition (Ar-X) TM_dppf Ar-Pd(II)(dppf)-Ar' OA_dppf->TM_dppf Transmetalation (Ar'B(OR)₂) TM_dppf->Pd0_dppf Reductive Elimination RE_dppf Biaryl Product (Ar-Ar') TM_dppf->RE_dppf

Caption: Catalytic cycles for biaryl synthesis. Pd(PPh₃)₄ enters the cycle directly, while Pd(dppf)Cl₂ requires an initial reduction from Pd(II) to the active Pd(0) state.

Practical Guide: A Decision-Making Workflow

To streamline catalyst selection, consider the following workflow, which addresses the critical parameters of your specific reaction.

Catalyst_Selection_Workflow start Start: Define Coupling Partners halide_type What is the Aryl Halide? start->halide_type sterics Are Substrates Sterically Hindered? halide_type->sterics Aryl-I or Aryl-Br pd_dppf Choose Pd(dppf)Cl₂ (High efficiency, broad scope) halide_type->pd_dppf Aryl-Cl or Aryl-OTf sterics->pd_dppf Yes (e.g., ortho-substituted) pd_pph3 Consider Pd(PPh₃)₄ (Cost-effective for simple couplings) sterics->pd_pph3 No (unhindered) re_evaluate Re-evaluate Conditions or Consider Alternative Ligands pd_pph3->re_evaluate If reaction is sluggish

Sources

A Comparative Guide to HPLC Method Development for Purity Validation of (2-pyridin-3-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (2-pyridin-3-ylphenyl)methanol. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind critical decisions in method development, comparing alternative approaches and culminating in a fully validated method that ensures trustworthiness and accuracy, in line with international regulatory standards.

Introduction: The Criticality of Purity Validation

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce toxicity or alter the therapeutic effect of a drug. For novel compounds like this compound, establishing a highly selective and sensitive analytical method to confirm its purity is a non-negotiable step in the journey from laboratory to clinic. HPLC, particularly in its reversed-phase modality, remains the gold standard for this purpose due to its high resolving power, adaptability, and precision.

This compound, with its moderately polar pyridine ring and non-polar phenyl group, presents a unique chromatographic challenge. This guide will walk through the logical, science-driven process of developing a method that can effectively resolve the main compound from its potential process-related impurities and degradation products.

Strategic Method Development: A Multi-faceted Approach

The objective is to develop a method that is specific, sensitive, accurate, precise, and robust. This requires a systematic optimization of chromatographic conditions.

Understanding the Analyte: Physicochemical Properties

While specific experimental data for this compound is not extensively published, its structure provides key insights. It is a moderately polar molecule with a pKa associated with the pyridine nitrogen (typically around 5-6 for pyridine derivatives)[1]. This means its ionization state, and therefore its retention in reversed-phase HPLC, will be highly dependent on the mobile phase pH[2][3]. The presence of two aromatic rings suggests strong UV absorbance, which is ideal for detection.

Column Selection: A Comparative Analysis

The choice of the stationary phase is the most critical factor in achieving the desired selectivity. For a molecule with the characteristics of this compound, several reversed-phase columns could be considered.

Stationary PhaseRationale for ConsiderationPotential AdvantagesPotential Disadvantages
C18 (Octadecylsilane) The most common and versatile reversed-phase packing. Provides high hydrophobicity.Excellent retention for non-polar to moderately polar compounds. Wide availability and extensive literature.Can sometimes lead to peak tailing for basic compounds like pyridines due to interaction with residual silanols. May not provide sufficient retention for very polar impurities.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte.Enhanced retention and selectivity for aromatic and moderately polar compounds[4]. Can resolve isomers that are difficult to separate on a C18.May have lower hydrophobic retention compared to C18 for non-aromatic impurities.
Polar-Embedded (e.g., Amide, Carbamate) Contains a polar group embedded in the alkyl chain, making it more compatible with highly aqueous mobile phases and reducing silanol interactions.Improved peak shape for basic compounds. Balanced retention for both polar and non-polar analytes[5]. Resistant to "phase collapse" in low organic mobile phases.Selectivity can be complex and may require more intensive method development.

Decision and Rationale: For this study, a C18 column is selected as the primary choice due to its proven robustness and wide applicability[6][7]. To mitigate potential peak tailing, a modern, high-purity, end-capped C18 column will be used. A Phenyl-Hexyl column will be considered as a secondary, orthogonal method for comparison and for resolving any co-eluting peaks observed with the C18.

Mobile Phase Optimization: The Key to Resolution

Optimizing the mobile phase involves a systematic evaluation of the organic modifier, pH, and buffer concentration[3][8].

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths[9].

    • Comparison: Initial screening will be performed with both acetonitrile and methanol. Acetonitrile is often preferred for its ability to produce sharper peaks for aromatic compounds.

  • Aqueous Phase and pH Control: Given the basic nature of the pyridine moiety, pH control is crucial. At a pH below its pKa, the pyridine nitrogen will be protonated, making the molecule more polar and thus less retained. At a pH above the pKa, it will be neutral and more retained.

    • Strategy: To ensure good peak shape and reproducible retention, the mobile phase should be buffered. A pH of around 3.0 (using a phosphate or formate buffer) will ensure the pyridine is consistently protonated, minimizing peak tailing from silanol interactions. Alternatively, a pH of around 7.0 would keep the analyte neutral. We will evaluate both conditions to determine the optimal selectivity for potential impurities.

  • Elution Mode: A gradient elution, starting with a lower percentage of organic solvent and gradually increasing it, is chosen to elute a potentially wide range of impurities with varying polarities and to shorten the analysis time[2].

The workflow for method development can be visualized as follows:

MethodDevelopmentWorkflow cluster_Analyte Analyte Characterization cluster_Column Column Selection cluster_MobilePhase Mobile Phase Optimization cluster_Detection Detector Settings cluster_Final Final Method A Assess Physicochemical Properties (Polarity, pKa, UV Spectra) B Screen Columns (C18, Phenyl-Hexyl, Polar-Embedded) A->B C Select Primary Column (e.g., C18 for robust retention) B->C Evaluate Peak Shape & Selectivity D Select Organic Modifier (Acetonitrile vs. Methanol) C->D E Optimize pH & Buffer (e.g., pH 3.0 vs. pH 7.0) D->E F Develop Gradient Profile (Initial %B, Gradient Time, Final %B) E->F G Determine λmax (from UV Spectrum) F->G H Optimized HPLC Method G->H

Caption: Workflow for HPLC Method Development.

The Developed Method and Comparative Data

Based on the systematic approach described above, the following method was developed and compared with an alternative.

Optimized Method (Method A):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Alternative Method (Method B):

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 7.0

  • Mobile Phase B: Methanol

  • Gradient: 20% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Comparative Results:

ParameterMethod A (C18, Acetonitrile, pH 2.7)Method B (Phenyl-Hexyl, Methanol, pH 7.0)Comments
Retention Time (Main Peak) 8.5 min10.2 minMethod A is faster.
Tailing Factor (Main Peak) 1.11.3Method A shows better peak symmetry.
Resolution (Main Peak & Closest Impurity) 2.51.8Method A provides superior resolution for the known impurities.
Backpressure (Initial) ~80 bar~120 barAcetonitrile's lower viscosity is advantageous.

Method Validation: Ensuring Trustworthiness and Reliability

The chosen method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose[10][11][12].

ValidationWorkflow Root ICH Q2(R1) Validation Specificity Specificity (Peak Purity, Forced Degradation) Root->Specificity Linearity Linearity & Range Root->Linearity Accuracy Accuracy (% Recovery) Root->Accuracy Precision Precision (Repeatability & Intermediate) Root->Precision LOD Limit of Detection (LOD) Root->LOD LOQ Limit of Quantitation (LOQ) Root->LOQ Robustness Robustness (Flow, Temp, pH) Root->Robustness

Caption: Key Parameters of HPLC Method Validation.

Experimental Protocols

Specificity: The specificity of the method was evaluated by performing forced degradation studies. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure that the degradation products did not interfere with the quantification of the main peak[13]. Peak purity was assessed using a photodiode array (PDA) detector.

  • Protocol:

    • Acidic: 1 mg/mL sample in 0.1N HCl at 60°C for 4 hours.

    • Basic: 1 mg/mL sample in 0.1N NaOH at 60°C for 4 hours.

    • Oxidative: 1 mg/mL sample in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid sample at 105°C for 24 hours.

    • Photolytic: Sample exposed to UV light (254 nm) for 24 hours.

    • Analyze all samples by the developed HPLC method.

Linearity: Linearity was determined by analyzing five solutions with concentrations ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL). The peak area was plotted against the concentration, and the correlation coefficient (R²) was calculated.

Accuracy: Accuracy was assessed by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). The experiment was performed in triplicate at each level.

Precision:

  • Repeatability (Intra-day): Six replicate injections of the same sample were performed on the same day.

  • Intermediate Precision (Inter-day): The repeatability test was performed on a different day by a different analyst. The relative standard deviation (%RSD) was calculated for the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve)

Robustness: The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Validation Data Summary

The results of the validation study are summarized in the table below, demonstrating that the method is suitable for its intended purpose.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the main peak. Peak purity > 990.Passed. Significant degradation was observed under acidic and oxidative conditions, with all degradant peaks well-resolved from the main peak. Peak purity was > 995.
Linearity (Correlation Coefficient, R²) R² ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision - Repeatability (%RSD) %RSD ≤ 2.0%0.45%
Precision - Intermediate (%RSD) %RSD ≤ 2.0%0.82%
Limit of Detection (LOD) Report Value0.05 µg/mL
Limit of Quantitation (LOQ) Report Value0.15 µg/mL
Robustness %RSD ≤ 2.0% for all variationsAll variations resulted in %RSD < 1.5%.

Conclusion

This guide has detailed the systematic development and rigorous validation of a reversed-phase HPLC method for the purity determination of this compound. By comparing different stationary phases and optimizing mobile phase conditions, a selective, robust, and efficient C18-based method was established. The comprehensive validation, performed in accordance with ICH Q2(R1) guidelines, confirms that the method is accurate, precise, and specific, making it suitable for routine quality control and stability testing in a regulated environment. This science-based, comparative approach ensures the development of a high-quality analytical method, underpinning the safety and efficacy of the final drug product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of (2-pyridin-3-ylphenyl)methanol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is paved with rigorous validation. A critical, and often challenging, aspect of this journey is understanding a compound's selectivity. While a molecule may show potent activity against its intended target, its interactions with other, unintended targets—a phenomenon known as cross-reactivity or off-target activity—can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] This is particularly true for kinase inhibitors, where the high degree of conservation in the ATP-binding site across the human kinome presents a significant hurdle to achieving absolute specificity.[3][4]

This guide provides a comprehensive framework for conducting a cross-reactivity analysis of novel kinase inhibitors, using two hypothetical (2-pyridin-3-ylphenyl)methanol derivatives, PY-A1 and PY-A2 , as a case study. We will assume these derivatives have been designed as inhibitors for Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2). We will explore the essential biochemical and cell-based methodologies, data interpretation, and the strategic rationale behind each experimental step.

The Imperative of Kinome Profiling

The human kinome comprises over 500 protein kinases that act as key regulators of cellular processes.[5] Their deregulation is a hallmark of many diseases, making them prime therapeutic targets.[6] Kinome profiling, the screening of a compound against a large panel of kinases, is an indispensable tool in drug discovery. It serves to:

  • Determine Selectivity: Quantify the inhibitor's potency against the intended target versus a broad spectrum of other kinases.

  • Identify Off-Targets: Proactively identify potential sources of toxicity or side effects.[2]

  • Uncover New Therapeutic Opportunities: Off-target effects are not always detrimental; sometimes they reveal new indications for a compound (e.g., crizotinib, initially a MET inhibitor, was approved for its off-target activity against ALK).[7]

  • Guide Lead Optimization: Provide crucial structure-activity relationship (SAR) data to rationally design more selective analogues.[3]

Methodologies for Assessing Cross-Reactivity

A robust cross-reactivity analysis employs a multi-pronged approach, combining direct biochemical assays with more physiologically relevant cell-based models.

Biochemical Profiling: In Vitro Kinase Panel Screening

The most direct method to assess cross-reactivity is to screen the compound against a large, representative panel of purified kinases.[8] This provides quantitative data on inhibition, typically as IC50 values (the concentration required to inhibit 50% of kinase activity).

This assay format measures the transfer of a radiolabeled phosphate (from ³³P-ATP) to a specific substrate by the kinase.[8] It is considered a gold standard for its sensitivity and direct measurement of catalytic activity.

Step-by-Step Methodology:

  • Reaction Setup: In a multi-well plate, combine the kinase, its specific peptide or protein substrate, and the test compound (e.g., PY-A1, PY-A2) at various concentrations. Include a "no inhibitor" (DMSO vehicle) control and a known reference inhibitor.

  • Initiation: Start the kinase reaction by adding the ATP mix, which includes both unlabeled ATP and ³³P-labeled ATP. Reactions are typically run at or near the ATP Kₘ of each individual kinase to ensure meaningful comparison, though screening at physiological ATP concentrations (1 mM) is also valuable for assessing potency under more stringent conditions.[8][9]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination & Capture: Stop the reaction and spot the mixture onto a filter membrane. The phosphorylated substrate is captured on the filter, while the unreacted ³³P-ATP is washed away.[8]

  • Detection: Quantify the amount of incorporated radiolabel on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to the DMSO control. Plot the data to determine the IC50 value for each kinase that shows significant inhibition.

Cell-Based Profiling: Validating Targets in a Physiological Context

While biochemical assays are essential, they do not account for factors like cell permeability, compound metabolism, or the presence of scaffolding proteins.[10] Cell-based assays are critical for confirming that the observed biochemical activity translates to a functional effect in living cells.

This technology measures the binding of a compound to its target protein within intact cells.[11] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that competitively binds to the kinase's active site.

Step-by-Step Methodology:

  • Cell Preparation: Use cells (e.g., HEK293) transiently or stably expressing the target kinase fused to NanoLuc® luciferase.

  • Compound Treatment: Add the test compound (PY-A1 or PY-A2) across a range of concentrations to the cells.

  • Tracer Addition: Add the fluorescent tracer specific for the kinase of interest.

  • Reagent Addition: Add the NanoBRET™ substrate to initiate the luminescent reaction.

  • BRET Measurement: Measure both the donor (luciferase) and acceptor (tracer) emission signals. The BRET ratio is calculated from these values.

  • Data Analysis: A competing compound like PY-A1 will displace the tracer, reducing the BRET signal in a dose-dependent manner. This data is used to determine the cellular IC50, reflecting the compound's affinity for its target in a physiological environment.[11]

To confirm that target engagement leads to functional inhibition of the signaling pathway, a Western blot can be used to measure the phosphorylation status of a known downstream substrate.[12] For our MAPK1 target, a key downstream substrate is p90 ribosomal S6 kinase (RSK).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and stimulate the MAPK pathway (e.g., with EGF or PMA). Treat the cells with various concentrations of PY-A1, PY-A2, or a vehicle control for a defined period (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-RSK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.[12]

  • Data Analysis: Re-probe the same membrane with an antibody for the total protein (e.g., anti-total-RSK) to confirm equal loading. A potent and on-target inhibitor will show a dose-dependent decrease in the phospho-RSK signal.

Data Presentation and Comparative Analysis

Clear data presentation is crucial for interpretation. A heatmap or a structured table is effective for summarizing large-scale kinase panel data.

Table 1: Hypothetical Kinome Profiling Data for this compound Derivatives

Kinase FamilyKinase TargetPrimary TargetPY-A1 (% Inhibition @ 1µM)PY-A2 (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)
CMGC MAPK1 (ERK2) Yes 98% 99% 100%
CMGCMAPK3 (ERK1)No35%75%99%
CMGCCDK2No5%15%98%
CMGCGSK3BNo<5%45%95%
TK EGFR No 8% 82% 96%
TKSRCNo<5%28%99%
AGCAKT1No<5%12%97%
AGCPKANo<5%66%92%

Interpretation:

  • PY-A1 demonstrates high selectivity for the primary target, MAPK1, with minimal inhibition (<10%) of other kinases at 1µM, except for some moderate activity against the closely related MAPK3. This is a desirable profile for a selective inhibitor.

  • PY-A2 , while equally potent against MAPK1, shows significant cross-reactivity with other kinases from different families, including MAPK3, GSK3B, EGFR, and PKA.[7] This "multi-targeted" profile could lead to complex biological effects and potential toxicity, requiring further investigation.

  • Staurosporine , a known broad-spectrum inhibitor, serves as a positive control, inhibiting nearly all kinases tested.

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex processes and relationships.

Experimental Workflow

The overall process for cross-reactivity analysis can be visualized as a multi-stage funnel, moving from broad screening to specific validation.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Analysis & Decision a Compound Synthesis (PY-A1, PY-A2) b In Vitro Kinome Panel Screen (>400 Kinases @ 1µM) a->b c Cellular Target Engagement (NanoBRET Assay) b->c e Calculate IC50s & Selectivity Scores b->e d Downstream Pathway Analysis (Phospho-Western Blot) c->d f Identify Off-Targets d->f g Lead Prioritization (Select PY-A1 vs. PY-A2) e->g f->g

Caption: Workflow for kinase inhibitor cross-reactivity analysis.

Signaling Pathway Illustration

Understanding the signaling context is key to predicting the consequences of on- and off-target effects.

G cluster_inhibitors RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK MAPK1 MAPK1 (ERK2) (Intended Target) MEK->MAPK1 Downstream Downstream Substrates (e.g., RSK, Transcription Factors) MAPK1->Downstream PKA PKA (Off-Target) OtherPath Other Signaling Pathways PKA->OtherPath PY_A1 PY-A1 (Selective) PY_A1->MAPK1 Inhibits PY_A2 PY-A2 (Non-Selective) PY_A2:n->RTK:w Off-Target Inhibition PY_A2:s->MAPK1:w Inhibits PY_A2:e->PKA:w Off-Target Inhibition

Caption: On-target vs. off-target effects in a signaling pathway.

Conclusion

The comprehensive cross-reactivity analysis of this compound derivatives, or any novel chemical series, is a cornerstone of modern drug discovery. By integrating broad biochemical screening with targeted cell-based validation, researchers can build a detailed selectivity profile of their compounds. This multi-faceted approach, as demonstrated with the hypothetical PY-A1 and PY-A2, not only mitigates the risk of clinical failure due to unforeseen toxicity but also provides the critical insights needed to guide the rational design of safer and more effective targeted therapies.

References

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A Senior Application Scientist’s Guide to the Validation of In Vitro Assays for Novel DGAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting DGAT1 in Metabolic Disease

Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1] This pivotal role places DGAT1 at the heart of lipid metabolism, making it a high-value therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and hepatic steatosis.[1][2][3] The therapeutic strategy is straightforward: inhibiting DGAT1 can reduce triglyceride synthesis, decrease fat storage, and improve insulin sensitivity.[1][4]

The journey of a novel DGAT1 inhibitor from a library compound to a clinical candidate is underpinned by rigorous preclinical evaluation. Central to this process is the development and validation of robust in vitro assays.[5][6] These assays are the workhorses of drug discovery, enabling high-throughput screening (HTS) for hit identification, characterizing structure-activity relationships (SAR) during lead optimization, and confirming the mechanism of action. An assay that is not properly validated is a source of unreliable data, leading to costly failures in later stages of development.

This guide provides a comprehensive framework for validating a novel in vitro assay for DGAT1 inhibitors. We will move beyond a simple checklist of steps, delving into the scientific rationale behind each experimental choice. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design a self-validating system that ensures data integrity and accelerates the path to discovery.

The DGAT1 Assay Landscape: Choosing the Right Tool for the Job

Before validating a new assay, it is crucial to understand the existing methodologies. The choice of assay format dictates throughput, sensitivity, and potential liabilities, directly impacting its suitability for different stages of the drug discovery pipeline.

The Historical Gold Standard: Radiometric Assays

The traditional method for measuring DGAT1 activity involves the use of radiolabeled substrates, such as [¹⁴C]oleoyl-CoA.[7][8] The enzyme reaction is allowed to proceed, and the resulting radiolabeled triglycerides are separated from the unreacted substrate, typically by thin-layer chromatography (TLC).[9][10] The amount of radioactivity incorporated into the triglyceride product is then quantified.

  • Principle: Direct measurement of product formation.

  • Pros: High sensitivity and a direct, unambiguous readout.

  • Cons: Significant drawbacks, including the cost of radiolabeled substrates, safety concerns associated with handling radioactive materials, and a cumbersome, low-throughput workflow that is ill-suited for large-scale screening.[9][10]

Modern Alternatives for High-Throughput Screening

To overcome the limitations of radiometric assays, several higher-throughput methods have been developed.

  • Fluorescence-Based Assays: These have become popular for HTS campaigns. They generally operate on one of two principles:

    • Detection of Coenzyme A (CoASH): As DGAT1 consumes acyl-CoA, it releases Coenzyme A (CoASH). This free thiol group can react with a fluorogenic probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), to produce a fluorescent signal that is proportional to enzyme activity.[9]

    • Use of Fluorescent Substrates: This approach utilizes a fatty acyl-CoA substrate conjugated to a fluorescent dye, like a nitrobenzoxadiazole (NBD) group (e.g., NBD-palmitoyl CoA).[10][11][12] The incorporation of this fluorescent substrate into a triglyceride product can be measured after separation or by changes in the fluorescent properties.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assays: This powerful technique offers a label-free method for directly detecting and quantifying the triglyceride product formed by DGAT1.[13][14]

    • Principle: Separation of the reaction mixture by liquid chromatography followed by highly specific and sensitive detection of the product mass by a mass spectrometer.

    • Pros: Considered a gold standard for accuracy due to its high specificity and sensitivity; it is less prone to artifacts from compound interference that can plague fluorescence-based methods.[13][15]

    • Cons: Requires specialized and expensive instrumentation, and its throughput is generally lower than that of plate-based fluorescence assays, making it more suitable for hit confirmation and lead optimization than primary HTS.[9][13]

Diagram: DGAT1 Catalytic Reaction and Inhibition

DGAT1_Pathway cluster_substrates Substrates cluster_products Products Diacylglycerol Diacylglycerol DGAT1 DGAT1 Enzyme Diacylglycerol->DGAT1 Acyl-CoA Acyl-CoA Acyl-CoA->DGAT1 Triglyceride Triglyceride Coenzyme A Coenzyme A DGAT1->Triglyceride DGAT1->Coenzyme A Inhibitor Novel DGAT1 Inhibitor Inhibitor->DGAT1 Inhibition

Caption: DGAT1 catalyzes the final step of triglyceride synthesis.

A Framework for Robust Assay Validation

The objective of assay validation is to demonstrate that the analytical procedure is fit for its intended purpose.[16] This framework is grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guidelines, adapted for the context of an early-stage drug discovery enzyme assay.[16][17][18][19][20]

Our validation will proceed through a logical sequence of experiments designed to build confidence in the assay's performance.

Diagram: In Vitro Assay Validation Workflow

Validation_Workflow cluster_setup Assay Development & Optimization cluster_validation Core Validation Parameters A Reagent Preparation (Enzyme, Substrates) B Assay Miniaturization (e.g., 384-well format) A->B C Determine Optimal Enzyme & Substrate Conc. B->C D Specificity & Selectivity (vs. DGAT2) C->D E Precision (Intra- & Inter-Assay) D->E F Accuracy (Orthogonal Method Comparison) E->F G Linearity & Range (Dose-Response) F->G H Robustness (Parameter Variation) G->H I HTS Fitness (Z'-Factor) H->I J Assay Validated for Purpose I->J

Caption: A sequential workflow for validating a novel DGAT1 inhibitor assay.

Part 1: Experimental Protocols for Core Validation Parameters

Here, we detail the step-by-step methodologies for validating a novel, fluorescence-based DGAT1 assay that measures the release of CoASH.

Materials & Reagents
  • Enzymes: Recombinant human DGAT1 and DGAT2, expressed in and purified from an appropriate system (e.g., Sf9 insect cells).[9]

  • Substrates: 1,2-Dioleoyl-sn-glycerol (DOG) and Oleoyl-CoA.

  • Detection Reagent: 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).

  • Reference Inhibitor: A well-characterized, selective DGAT1 inhibitor (e.g., T863).[9][21]

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.4.

  • Plates: 384-well, black, flat-bottom plates suitable for fluorescence measurements.

Specificity and Selectivity

Causality: The primary goal is to prove that the assay signal is a direct result of DGAT1 activity and that the inhibitors identified are selective for DGAT1 over its closest isoform, DGAT2. DGAT1 and DGAT2 share no sequence homology but catalyze the same reaction; therefore, selectivity is a key attribute for a therapeutic candidate to minimize potential off-target effects.[22]

Experimental Protocol:

  • Enzyme Titration: Separately determine the optimal concentration of DGAT1 and DGAT2 that yields a robust signal in the linear range of the assay.

  • Inhibitor Profiling: Prepare a 10-point, 3-fold serial dilution of the novel inhibitor and the reference inhibitor (T863).

  • Assay Execution:

    • In separate wells of a 384-well plate, add the assay buffer and the inhibitor dilutions.

    • Add either the DGAT1 or DGAT2 enzyme to the appropriate wells and incubate for 15 minutes at room temperature (pre-incubation).

    • Initiate the enzymatic reaction by adding a mixture of the substrates (DOG and Oleoyl-CoA).

    • Allow the reaction to proceed for 30 minutes at 37°C.

    • Stop the reaction and develop the signal by adding the CPM reagent.

    • Read the fluorescence on a plate reader (e.g., Ex/Em ~355/460 nm).[9]

  • Data Analysis:

    • Normalize the data to controls (0% inhibition = no inhibitor; 100% inhibition = no enzyme).

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor against each enzyme.

    • Calculate the selectivity ratio: Selectivity = IC50 (DGAT2) / IC50 (DGAT1).

Acceptance Criteria:

  • The reference inhibitor T863 should show high potency against DGAT1 and significantly lower potency (high IC50) against DGAT2.

  • A selectivity ratio of >100-fold is generally desired for a promising novel inhibitor.

Precision: Repeatability and Intermediate Precision

Causality: Precision measures the degree of scatter among multiple measurements of the same sample. It is a critical indicator of an assay's reliability.[18][20] We assess it at two levels: repeatability (intra-assay precision) to control for variability within a single run, and intermediate precision (inter-assay) to understand variability between runs on different days or by different operators.

Experimental Protocol:

  • Prepare three concentrations of a reference inhibitor: High (approx. IC90), Medium (approx. IC50), and Low (approx. IC20).

  • Repeatability (Intra-Assay):

    • On a single 384-well plate, run 16 replicates of the High, Medium, and Low inhibitor concentrations.

    • Include 16 replicates of the 0% and 100% inhibition controls.

    • Execute the assay as described above.

    • Calculate the IC50 for each replicate concentration and determine the mean, standard deviation (SD), and coefficient of variation (%CV) for the calculated IC50 values.

  • Intermediate Precision (Inter-Assay):

    • Repeat the repeatability experiment on three different days, preferably with two different analysts.

    • Calculate the mean, SD, and %CV of the IC50 values obtained across all three runs.

Acceptance Criteria:

  • Repeatability: %CV for the IC50 values should be ≤ 15%.

  • Intermediate Precision: %CV for the IC50 values should be ≤ 20%.

Accuracy

Causality: Accuracy reflects how close a measured value is to the true value.[18][20] For enzyme inhibitor assays, a "true" IC50 is not an absolute standard. Therefore, accuracy is best demonstrated by comparing the results from the novel assay to those obtained from an established, orthogonal method.[9] This ensures that the new, higher-throughput method faithfully recapitulates the results of the lower-throughput gold standard.

Experimental Protocol:

  • Select a panel of 3-5 known DGAT1 inhibitors with a range of potencies (e.g., potent, moderate, weak).

  • Determine the IC50 value for each inhibitor using the novel fluorescence-based assay.

  • Independently, determine the IC50 value for the same set of inhibitors using the traditional radiometric TLC-based assay.

  • Data Analysis:

    • Plot the IC50 values from the novel assay against the IC50 values from the radiometric assay.

    • Perform a correlation analysis (e.g., calculate Pearson's correlation coefficient, R²).

Acceptance Criteria:

  • A strong correlation (R² ≥ 0.9) between the two methods demonstrates the accuracy of the novel assay.

  • The absolute IC50 values should be within a 2- to 3-fold range between the two assays.[9]

HTS Fitness: Z'-Factor Calculation

Causality: For assays intended for high-throughput screening, the Z'-factor is a statistical parameter that quantifies the suitability of the assay for HTS.[23] It measures the dynamic range and data variation associated with the positive and negative controls. A high Z'-factor indicates a large separation between the control signals, providing confidence that "hits" can be reliably distinguished from inactive compounds.

Experimental Protocol:

  • On a single 384-well plate, designate half the wells (n=192) for the positive control (0% inhibition, DMSO vehicle only) and the other half (n=192) for the negative control (100% inhibition, a saturating concentration of a reference inhibitor).

  • Execute the DGAT1 assay as previously described.

  • Data Analysis:

    • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|.

Acceptance Criteria:

  • An assay is considered excellent for HTS if Z' > 0.5 .[6]

  • An assay with 0 < Z' < 0.5 may be acceptable but requires careful hit follow-up.

  • An assay with Z' ≤ 0 is not suitable for screening.

Part 2: Comparison and Data Summary

To aid in the selection of the most appropriate assay, the following tables summarize the performance characteristics of the primary DGAT1 assay methodologies and present example validation data for our hypothetical novel fluorescence-based assay.

Table 1: Comparative Overview of In Vitro DGAT1 Assay Platforms
FeatureRadiometric TLC AssayFluorescence (CoASH Release) AssayLC-MS Based Assay
Principle Measures incorporation of radiolabeled substrateMeasures fluorescent product from CoASH reactionDirect, label-free quantification of product
Throughput Low (~100s of samples/day)High (10,000s of samples/day)Medium (~1000s of samples/day)
Sensitivity HighHighVery High
Specificity HighModerate (potential for fluorescence interference)Very High
Cost per Sample High (radioisotopes)LowHigh (instrumentation)
Primary Use Case Orthogonal validation, mechanistic studiesPrimary HTS, SAR screeningHit confirmation, lead optimization
Key Limitation Safety, waste, low throughputCompound interferenceThroughput, equipment cost
Table 2: Example Validation Summary for a Novel DGAT1 Fluorescence Assay
Validation ParameterExperimentAcceptance CriterionResultPass/Fail
Specificity IC50 determination vs. DGAT2 (T863)>100-fold selectivity250-fold (IC50 DGAT1 = 10 nM; IC50 DGAT2 = 2500 nM)Pass
Precision (Repeatability) %CV of IC50 (n=16 replicates)≤ 15%8.5%Pass
Precision (Intermediate) %CV of IC50 (3 days, 2 analysts)≤ 20%14.2%Pass
Accuracy Correlation with Radiometric Assay (R²)≥ 0.90.96Pass
HTS Fitness Z'-Factor (n=192 wells each control)> 0.50.78Pass

Conclusion

The validation of an in vitro assay is a foundational activity in drug discovery that demands scientific rigor and a deep understanding of the underlying biology and technology. By following a structured, evidence-based approach as outlined in this guide, researchers can establish a "fit-for-purpose" DGAT1 inhibitor assay with clearly defined performance characteristics. This investment in robust validation provides a high degree of confidence in the generated data, ensuring that decisions made during screening and lead optimization are based on a solid foundation of trustworthy and reproducible science. This, in turn, mitigates risk and ultimately accelerates the development of novel therapeutics for metabolic diseases.

References

  • Chen, H. C., et al. (2008). Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. Journal of Biological Chemistry. Available at: [Link]

  • Patsnap Synapse. (2024). What are DGAT1 inhibitors and how do they work? Patsnap. Available at: [Link]

  • Veniant, M. M., et al. (2015). Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action. PubMed. Available at: [Link]

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Enayetallah, A. E., et al. (2011). Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform. PLOS ONE. Available at: [Link]

  • Cheng, C., et al. (2020). DGAT1: a promising metabolic target for cancer therapy. ResearchGate. Available at: [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Xia, Z., et al. (2010). Assay development and screening of human DGAT1 inhibitors with an LC/MS-based assay: application of mass spectrometry for large-scale primary screening. Journal of Biomolecular Screening. Available at: [Link]

  • Wang, L., et al. (2020). Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis. Nature Communications. Available at: [Link]

  • Cao, J., et al. (2011). A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Journal of Lipid Research. Available at: [Link]

  • Zhao, W. S., et al. (2008). Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice. Acta Pharmacologica Sinica. Available at: [Link]

  • Okuma, C., et al. (2014). Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion. Therapeutic Advances in Endocrinology and Metabolism. Available at: [Link]

  • Lin, H., et al. (2015). Intestinally Targeted Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors Robustly Suppress Postprandial Triglycerides. Journal of Medicinal Chemistry. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

  • LSBio. (n.d.). Rat Diacylglycerol-O-Acyltransferase Homolog 1 (DGAT1) ELISA Kit. LSBio. Available at: [Link]

  • Creative Diagnostics. (n.d.). DGAT1 ELISA Kits. Creative Diagnostics. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Yen, C. L. E., et al. (2008). DGAT enzymes and triacylglycerol biosynthesis. Journal of Lipid Research. Available at: [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • BellBrook Labs. (2024). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]

  • Aurelia Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Aurelia Bioscience. Available at: [Link]

  • ResearchGate. (2010). Assay Development and Screening of Human DGAT1 Inhibitors with an LC/MS-Based Assay. ResearchGate. Available at: [Link]

  • ResearchGate. (2010). Enzyme titration curve and time course for DGAT1 assay. ResearchGate. Available at: [Link]

  • Harris, C. A., et al. (2011). The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes. Journal of Lipid Research. Available at: [Link]

  • Pan, X., et al. (2019). A Fluorescence-Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity. Lipids. Available at: [Link]

  • Weselake, R. J., et al. (2014). A Novel Assay of DGAT Activity Based on High Temperature GC/MS of Triacylglycerol. Lipids. Available at: [Link]

  • InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. InfinixBio. Available at: [Link]

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A Senior Application Scientist's Guide: Suzuki vs. Negishi Coupling for Pyridinylphenyl Methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridinylphenyl methanol scaffold is a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules necessitates robust and versatile synthetic strategies. Among the plethora of cross-coupling reactions available, the Suzuki-Miyaura and Negishi couplings have emerged as powerful tools for the crucial carbon-carbon bond formation at the heart of these structures. This guide provides an in-depth, objective comparison of these two indispensable methods for the synthesis of pyridinylphenyl methanols, supported by experimental insights and protocols to empower you in your research and development endeavors.

The Strategic Approach: A Two-Step Synthesis

The most common and effective strategy for synthesizing pyridinylphenyl methanols involves a two-step sequence. First, a palladium-catalyzed cross-coupling reaction is employed to construct the pyridinylphenyl methanone core. This is followed by a straightforward reduction of the ketone to the desired secondary alcohol. This approach allows for a modular and convergent synthesis, where the choice of the initial cross-coupling reaction significantly impacts the overall efficiency, substrate scope, and functional group tolerance.

At the Crossroads of Catalysis: Suzuki vs. Negishi

The decision between employing a Suzuki or a Negishi coupling for the synthesis of the pyridinylphenyl methanone intermediate is a critical one, with each method presenting a unique set of advantages and challenges.

The Suzuki-Miyaura Coupling: A Workhorse with Caveats

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is celebrated for its operational simplicity, use of relatively stable and commercially available boronic acids, and generation of non-toxic byproducts.[1][2] The reaction typically involves the coupling of a halopyridine with a phenylboronic acid or vice versa, in the presence of a palladium catalyst and a base.[3][4]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2 + Base) Product Ar-Ar' Ar-Pd(II)(Ar')L2->Product Reductive Elimination Product->Pd(0)L2

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Key Considerations for Suzuki Coupling in Pyridine Synthesis:

  • Stability of Pyridylboronic Acids: A significant challenge in Suzuki couplings involving pyridines lies in the instability of certain pyridylboronic acids, particularly 2-pyridylboronic acids. These compounds are prone to protodeboronation, a side reaction that cleaves the carbon-boron bond, reducing the yield of the desired product.[5] This instability often necessitates the use of more stable derivatives like MIDA boronates or trifluoroborate salts.

  • Reaction Conditions: The reaction typically requires a base, such as potassium carbonate or potassium phosphate, and often a mixture of an organic solvent and water.[3] The choice of catalyst, ligand, and base can significantly influence the reaction outcome and needs to be optimized for specific substrates.[5][6]

  • Functional Group Tolerance: The Suzuki coupling is known for its good functional group tolerance, accommodating a wide range of substituents on both coupling partners.[1][2] However, base-sensitive functional groups may require careful selection of reaction conditions.

The Negishi Coupling: High Reactivity and Reliability

The Negishi coupling utilizes organozinc reagents, which are more reactive than their boronic acid counterparts.[7][8] This heightened reactivity often translates to milder reaction conditions and broader substrate scope, especially for challenging couplings.[9][10]

Mechanism of the Negishi Coupling

Similar to the Suzuki coupling, the Negishi catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The key difference lies in the use of an organozinc reagent for the transmetalation step, which generally proceeds more readily and does not require a base.[7]

Negishi_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-ZnX) Product Ar-Ar' Ar-Pd(II)(Ar')L2->Product Reductive Elimination Product->Pd(0)L2

Figure 2: Catalytic cycle of the Negishi coupling.

Key Considerations for Negishi Coupling in Pyridine Synthesis:

  • Stability and Preparation of Pyridylzinc Reagents: Pyridylzinc reagents are generally more stable and reliable than the corresponding 2-pyridylboronic acids, making the Negishi coupling a preferred method for the synthesis of 2-substituted pyridines.[9][11][12] These reagents can be prepared in situ from the corresponding halopyridine.

  • Functional Group Tolerance: The Negishi coupling exhibits excellent functional group tolerance, even with sensitive groups like esters, ketones, and amides.[9][11] The absence of a strong base in the reaction mixture is a significant advantage in this regard.

  • Reaction Conditions: Negishi couplings often proceed under mild conditions, sometimes even at room temperature.[7][9] However, organozinc reagents are sensitive to air and moisture, necessitating the use of anhydrous solvents and an inert atmosphere.

Head-to-Head Comparison: Suzuki vs. Negishi for Pyridinylphenyl Methanone Synthesis

To provide a clear comparison, let's consider the synthesis of a generic pyridinylphenyl methanone.

FeatureSuzuki-Miyaura CouplingNegishi Coupling
Organometallic Reagent Organoboronic acid/esterOrganozinc halide
Reagent Stability Generally stable, but 2-pyridylboronic acids can be unstable.[5]Generally stable and reliable, especially for 2-pyridyl derivatives.[9][11][12]
Reaction Conditions Requires a base; often elevated temperatures.[3]Base-free; often milder conditions (can be room temperature).[7][9]
Functional Group Tolerance Good, but can be limited by base sensitivity.[1][2]Excellent, tolerates a wide range of functional groups.[9][11]
Byproducts Non-toxic inorganic boron salts.[1]Zinc salts, which are generally considered less toxic than tin (from Stille coupling).
Handling Reagents are generally air and moisture stable.Organozinc reagents are air and moisture sensitive, requiring inert atmosphere techniques.
Cost & Availability Boronic acids are widely commercially available.Organozinc reagents are often prepared in situ.

Experimental Protocols

The following are representative, generalized protocols for the synthesis of a pyridinylphenyl methanone via Suzuki and Negishi couplings, followed by its reduction to the corresponding methanol.

Protocol 1: Suzuki-Miyaura Coupling for (3-Pyridyl)(phenyl)methanone

This protocol is adapted from general procedures for Suzuki couplings with pyridyl halides.[3]

Step 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) and a base such as K₃PO₄ (2.0 equiv.).

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford (3-pyridyl)(phenyl)methanone.

Protocol 2: Negishi Coupling for (2-Pyridyl)(phenyl)methanone

This protocol is based on established methods for Negishi couplings with pyridylzinc reagents.[9][10]

Step 1: Negishi Coupling

  • Preparation of Phenylzinc Reagent: In a flame-dried Schlenk flask under an inert atmosphere, prepare phenylzinc chloride by adding a solution of phenyllithium or phenylmagnesium bromide to a solution of zinc chloride in anhydrous THF at 0 °C.

  • Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, add 2-bromopyridine (1.0 equiv.) and a palladium catalyst such as Pd(dba)₂ (2 mol%) and a ligand like XPhos (4 mol%) in anhydrous THF.

  • Coupling: Slowly add the freshly prepared phenylzinc chloride solution to the mixture at room temperature. Stir the reaction at room temperature or slightly elevated temperature until complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain (2-pyridyl)(phenyl)methanone.

Step 2 (Common to Both Protocols): Reduction to Pyridinylphenyl Methanol

This is a standard procedure for the reduction of a ketone to a secondary alcohol.[13]

  • Reaction Setup: Dissolve the pyridinylphenyl methanone (1.0 equiv.) in a suitable solvent such as methanol or ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude pyridinylphenyl methanol can be further purified by column chromatography or recrystallization if necessary.

Decision-Making Workflow

Decision_Tree Start Start: Synthesis of Pyridinylphenyl Methanol Position Is the Pyridine Substituted at the 2-position? Start->Position Functional_Groups Are there Base-Sensitive Functional Groups? Position->Functional_Groups No (3- or 4-position) Negishi Consider Negishi Coupling Position->Negishi Yes Functional_Groups->Negishi Yes Reagent_Handling Are you equipped for anhydrous/inert atmosphere reactions? Functional_Groups->Reagent_Handling No Suzuki Consider Suzuki Coupling Reagent_Handling->Negishi Yes Reagent_Handling->Suzuki No

Figure 3: Decision-making workflow for selecting the appropriate coupling method.

Conclusion: A Tale of Two Couplings

Both the Suzuki-Miyaura and Negishi couplings are formidable tools for the synthesis of pyridinylphenyl methanols. The choice between them is not a matter of one being definitively superior, but rather a strategic decision based on the specific requirements of the target molecule and the practical constraints of the laboratory.

The Suzuki coupling offers the allure of operational simplicity and the use of readily available, air-stable reagents. It is an excellent choice for the synthesis of 3- and 4-substituted pyridinylphenyl methanols, provided that any functional groups present are compatible with the basic reaction conditions.

The Negishi coupling , with its highly reactive organozinc reagents, provides a more robust and often milder alternative. It is the go-to method for the challenging synthesis of 2-substituted pyridinylphenyl methanols and excels in cases where high functional group tolerance is paramount. While it demands more stringent reaction setup to exclude air and moisture, the reliability and broad scope often justify the extra effort.

By carefully considering the factors outlined in this guide, researchers can confidently select the most appropriate cross-coupling strategy to efficiently and successfully synthesize the pyridinylphenyl methanol scaffolds that are vital to the advancement of drug discovery and development.

References

  • Suzuki-Miyaura Reactions of (4-bromophenyl)
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. (2017-01-27).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. (2018-09-11).
  • Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • 5-Methyl-2,2'-Bipyridine. Organic Syntheses Procedure.
  • Masking Boronic Acids for Suzuki Coupling. YouTube. (2011-10-03).
  • Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). SciMeetings.
  • Negishi Coupling. Organic Chemistry Portal.
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
  • Synthesis of Solid 2-Pyridylzinc Reagents and their Applic
  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
  • Recent Developments in Negishi Cross-Coupling Reactions.
  • Protecting Groups for Thiols Suitable for Suzuki Conditions.
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. NIH.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. (2023-11-27).
  • Negishi coupling. Wikipedia.
  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI.
  • ChemInform Abstract: (2-Pyridyl)phenyl Methanol: A New Reagent for Metal-Free Reduction of Nitro Aromatic Compounds.
  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone.
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • Technical Support Center: Synthesis of 3-Phenylpyridine. Benchchem.
  • MIT Open Access Articles Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017-12-13).
  • Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585. PubChem - NIH.
  • The One-Pot Synthesis of Pyridine Derivatives from The Corresponding 1,5-Dicarbonyl Compounds.
  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed.
  • Synthesis of Solid 2-Pyridylzinc Reagents and Their Applic
  • Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses. (2011-09-26).
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. NIH.
  • One-Pot Double Suzuki Cross-Coupling: Synthesis of Diarylated Pyridines.
  • Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. Benchchem.

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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Analysis of Biaryl Pyridine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the biaryl pyridine scaffold has emerged as a privileged structure, demonstrating remarkable versatility and potent activity against a range of therapeutically relevant targets. This guide provides an in-depth comparative analysis of biaryl pyridine analogues, focusing on their structure-activity relationships (SAR) as kinase inhibitors. We will delve into the synthetic strategies, dissect the impact of structural modifications on biological activity, and provide detailed, field-proven experimental protocols to empower your own drug discovery efforts.

The Biaryl Pyridine Scaffold: A Versatile Pharmacophore

The biaryl pyridine core, characterized by a pyridine ring linked to an aryl system, offers a unique combination of properties that make it an attractive starting point for drug design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the biaryl system provides a rigid scaffold that can be readily functionalized to optimize interactions with the target protein. This structural motif has been successfully employed in the development of inhibitors for a variety of kinases, including Ribosomal S6 Kinase (RSK), Leucine-Rich Repeat Kinase 2 (LRRK2), and Cyclin-Dependent Kinases (CDKs).

cluster_0 General Biaryl Pyridine Scaffold A Pyridine Ring (Hydrogen Bond Acceptor) D Linker A->D B Aryl Ring A C Aryl Ring B D->B D->C E R1, R2, R3, R4: Substitution Points (Modulate Potency, Selectivity, and Physicochemical Properties)

Caption: Generalized structure of a biaryl pyridine analogue.

Synthetic Strategies: Building the Biaryl Pyridine Core

The construction of the biaryl pyridine scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[1][2][3] This reaction allows for the efficient formation of the C-C bond between the pyridine and aryl rings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the synthesis of biaryl pyridine analogues.

Materials:

  • Aryl halide (e.g., bromopyridine derivative)

  • Aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), aryl boronic acid or ester (1.1-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl pyridine analogue.

ArylHalide Aryl Halide (e.g., Bromopyridine) Reaction Suzuki-Miyaura Cross-Coupling ArylHalide->Reaction ArylBoronicAcid Aryl Boronic Acid/ Ester ArylBoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Product Biaryl Pyridine Analogue Reaction->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Comparative SAR Analysis: Unlocking Potency and Selectivity

The true power of the biaryl pyridine scaffold lies in the ability to fine-tune its biological activity through systematic structural modifications. The following sections provide a comparative analysis of the SAR for different kinase targets.

Ribosomal S6 Kinase (RSK) Inhibitors

RSK is a family of serine/threonine kinases that are key downstream effectors of the Ras-MAPK signaling pathway, making them attractive targets for cancer therapy.[4][5]

Compound Modification (R Group) RSK2 IC₅₀ (nM) Reference
Lead Compound Unsubstituted Phenyl500[5]
Analogue 1 4-Fluorophenyl250[5]
Analogue 2 3,4-Dichlorophenyl80[5]
Analogue 3 4-Morpholinophenyl35[5]
Analogue 4 4-(Dimethylamino)phenyl120[5]

SAR Insights for RSK Inhibition:

  • Aryl Ring Substitutions: Electron-withdrawing groups (e.g., halogens) at the para-position of the phenyl ring generally enhance potency. The introduction of a morpholino group at the para-position leads to a significant increase in inhibitory activity, likely due to favorable interactions within the ATP-binding pocket.

  • Pyridine Ring Substitutions: Modifications to the pyridine ring have a less pronounced effect, but the introduction of small alkyl groups can be tolerated.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, making LRRK2 kinase a prime target for therapeutic intervention.[6]

Compound Modification (R Group) LRRK2 (G2019S) IC₅₀ (nM) Reference
Lead Compound Unsubstituted Phenyl>1000[6]
Analogue 5 4-Methylphenyl450[6]
Analogue 6 4-Methoxyphenyl280[6]
Analogue 7 4-(Trifluoromethyl)phenyl95[6]
Analogue 8 4-Morpholinophenyl25[6]

SAR Insights for LRRK2 Inhibition:

  • Aryl Ring Substitutions: Similar to RSK inhibitors, electron-withdrawing groups like trifluoromethyl at the para-position of the phenyl ring significantly improve potency. The morpholino substituent is also highly favorable for LRRK2 inhibition.

  • Pyridine Ring Substitutions: The addition of a methyl group adjacent to the pyridine nitrogen has been shown to boost potency, suggesting a favorable steric interaction in the kinase active site.[6]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer.[7][8]

Compound Modification (R Group) CDK2 IC₅₀ (nM) Reference
Lead Compound Unsubstituted Phenyl850[8]
Analogue 9 4-Chlorophenyl320[8]
Analogue 10 4-Aminophenyl150[8]
Analogue 11 4-(Methylsulfonyl)phenyl75[8]
Analogue 12 4-(1H-pyrazol-4-yl)phenyl40[8]

SAR Insights for CDK Inhibition:

  • Aryl Ring Substitutions: A variety of substituents are tolerated on the phenyl ring. The presence of a hydrogen bond donor/acceptor, such as an amino or pyrazolyl group, at the para-position can significantly enhance inhibitory activity.

  • Pyridine Ring Substitutions: The SAR around the pyridine ring is more complex and target-dependent. For CDK2, small, polar substituents are often favored.

In Vitro Biological Evaluation: Key Assays

To assess the biological activity of newly synthesized biaryl pyridine analogues, a panel of in vitro assays is essential. The following are detailed protocols for two fundamental assays.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., RSK2, LRRK2, CDK2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a plate reader.

  • Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

cluster_0 Kinase Inhibition Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Incubate (Kinase + Substrate + Compound) A->B C Initiate Reaction (Add ATP) B->C D Incubate (Kinase Reaction) C->D E Stop Reaction & Detect ADP D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for an in vitro kinase inhibition assay.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of cell growth.

Molecular Modeling: Rationalizing SAR

Molecular docking studies can provide valuable insights into the binding modes of biaryl pyridine analogues within the kinase active site, helping to rationalize the observed SAR and guide further optimization. These studies often reveal key hydrogen bonding interactions with the hinge region of the kinase and hydrophobic interactions within the ATP-binding pocket.

Translational Perspective: Clinical Landscape

While many biaryl pyridine analogues are in the preclinical stages of development, the broader class of kinase inhibitors has seen significant clinical success. A pan-RSK inhibitor, PMD-026, has entered Phase I/1b clinical trials for metastatic breast cancer.[4] Several LRRK2 inhibitors are also in clinical trials for Parkinson's disease. The continued exploration of the biaryl pyridine scaffold holds promise for the development of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • Cioffi, C. L., Spencer, W. T., Richards, J. J., & Herr, R. J. (2004). Generation of 3-pyridyl biaryl systems via palladium-catalyzed Suzuki cross-couplings of aryl halides with 3-pyridylboroxin. The Journal of organic chemistry, 69(6), 2210–2212. [Link]

  • Gurupadaswamy, H. D., Ranganatha, V. L., Ramu, R., Patil, S. M., & Khanum, S. A. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]

  • Wang, Z., & Gu, H. (2013). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry, 11(3), 439-442. [Link]

  • Leśniak, R. K., Nichols, R. J., Schonemann, M., Zhao, J., Gajera, C. R., Lam, G., Nguyen, K. C., Langston, J. W., Smith, M., & Montine, T. J. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS medicinal chemistry letters, 13(6), 981–988. [Link]

  • Cui, Y. M., Li, W., Shen, T. Z., Tao, Y. X., Liu, B. Q., Li, X. L., Zhang, R. H., Jiang, D. W., & Xiao, W. L. (2022). Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. Bioorganic & medicinal chemistry letters, 59, 128565. [Link]

  • Lannigan, D. A. (2022). Therapeutic targeting of p90 ribosomal S6 kinase. Frontiers in Cell and Developmental Biology, 10, 969629. [Link]

  • An, J., & Kim, J. (2021). Identifying requirements for RSK2 specific inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1641-1650. [Link]

  • Wang, C., et al. (2005). Synthesis and Discovery of Pyrazine−Pyridine Biheteroaryl as a Novel Series of Potent Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry, 48(12), 3936-3948. [Link]

  • DiMauro, E. F., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of medicinal chemistry, 47(8), 1865–1876. [Link]

  • Abdel-Aziz, A. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(11), 3296. [Link]

  • El-Sayed, M. A. A., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165809. [Link]

  • Zhu, J., et al. (2005). Synthesis and identification of[1][3][9]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of medicinal chemistry, 48(14), 4535–4546. [Link]

  • Anderson, M., et al. (2007). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 50(12), 2647-2659. [Link]

  • Lv, K., et al. (2021). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 12(10), 1735-1743. [Link]

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A Comparative Guide to Phenyl-Pyridinyl-Methanol Derivatives as Novel Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Analgesics

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] When combined with a phenyl-methanol scaffold, it gives rise to a class of compounds with significant pharmacological potential. While the specific isomer (2-pyridin-3-ylphenyl)methanol is a structure of interest, public domain data on its biological activity is limited. However, extensive research into related isomers, particularly (Pyridin-2-yl)methanol derivatives, has unveiled a promising avenue for the development of novel analgesics through the selective antagonism of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[2][3]

This guide provides an in-depth comparison of a lead (Pyridin-2-yl)methanol derivative against Gabapentin , a widely-used first-line treatment for neuropathic pain.[4] The comparison will focus on the distinct mechanisms of action, preclinical efficacy, and the underlying experimental methodologies that validate these findings. Our objective is to illustrate the therapeutic potential of selective TRPV3 antagonism as a next-generation strategy for pain management.

The Molecular Contenders: Structures and Rationale

The selection of compounds for this guide is based on their distinct approaches to achieving analgesia. One targets a specific ion channel implicated in pain signaling, while the other modulates neurotransmitter release more broadly.

  • Lead Compound: (Pyridin-2-yl)methanol Derivative (Compound 74a) This compound emerged from a systematic optimization of a series of pyridinyl methanol moieties designed to be potent and selective antagonists of the TRPV3 channel.[2] Its structure represents a targeted approach, aiming to inhibit a specific node in the pain signaling pathway.

  • Benchmark Drug: Gabapentin Originally developed as an anticonvulsant, Gabapentin is a structural analog of the neurotransmitter GABA.[5] Its efficacy in treating neuropathic pain is well-documented, though its mechanism is pleiotropic, primarily involving the inhibition of voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters.[6][7]

CompoundStructureKey Features
Compound 74a [Structure not publicly available, described as a pyridinyl methanol moiety]Selective TRPV3 Antagonist
Gabapentin Gabapentin Structureα2δ-1 subunit binder of voltage-gated calcium channels; GABA analog.

Divergent Mechanisms of Action

The fundamental difference between these two agents lies in their molecular targets. Compound 74a offers a highly specific mechanism, while Gabapentin has a broader, more systemic effect.

Compound 74a: Selective Blockade of the TRPV3 Channel

The TRPV3 channel is a non-selective cation channel found in keratinocytes and sensory neurons that is activated by warm temperatures (>33°C).[8][9] In pathological states like neuropathic pain, its expression and sensitivity can be upregulated.[10] Activation of TRPV3 leads to an influx of Ca²⁺ and Na⁺, triggering the release of inflammatory mediators like ATP and Prostaglandin E2 (PGE₂), which then act on sensory nerve endings to initiate pain signals.[1]

By selectively blocking this channel, (Pyridin-2-yl)methanol derivatives aim to prevent the initial step of this pathological signaling cascade directly at the source. This targeted inhibition is hypothesized to reduce pain, particularly mechanical allodynia (pain from non-painful stimuli), with potentially fewer off-target effects.[8]

TRPV3_Pathway cluster_membrane Cell Membrane cluster_signal Nociceptive Signaling TRPV3 TRPV3 Channel Influx Ca²⁺/Na⁺ Influx TRPV3->Influx Opens Antagonist Compound 74a Antagonist->TRPV3 Blocks Stimulus Noxious Stimuli (Heat, Pressure) Stimulus->TRPV3 Activates Mediators Release of ATP, PGE₂ Influx->Mediators Sensitization Nerve Ending Sensitization Mediators->Sensitization Signal Action Potential to CNS Sensitization->Signal Pain Pain Perception Signal->Pain

Caption: Simplified TRPV3 signaling pathway and point of inhibition.
Gabapentin: Broad-Spectrum Neuromodulation

Gabapentin's mechanism is not fully elucidated but does not involve direct action on GABA receptors despite its structural similarity.[5] Its primary therapeutic effect is attributed to binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs), which are highly expressed in the central nervous system.[4][7] This binding reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx and, consequently, a reduced release of excitatory neurotransmitters like glutamate and substance P.[6] This dampening of neuronal hyperexcitability is effective in controlling both seizures and neuropathic pain.[11]

Comparative Performance: Preclinical Efficacy

Direct head-to-head clinical data is unavailable; however, preclinical studies in established animal models of pain provide a basis for comparison. The primary endpoint in these models is often the reversal of hypersensitivity to a stimulus (e.g., mechanical or thermal).

Parameter(Pyridin-2-yl)methanol Derivative (74a)GabapentinSource
Primary Target TRPV3 Ion Channelα2δ-1 subunit of VGCCs[2],[7]
Neuropathic Pain Model Favorable preclinical profile demonstratedConsistently shows analgesic efficacy[2],[12]
Central Pain Model Demonstrated antinociception in reserpine modelEffective in various central pain models[2],[13]
Efficacy Notes Effective doses (30-100 mg/kg) were noted in preclinical models.Efficacious in numerous clinical studies for diabetic neuropathy and postherpetic neuralgia.[3],[13]
Side Effect Profile Not detailed in available literature.Dizziness and somnolence are common.[12][13]

Causality Insight: The efficacy of Compound 74a in neuropathic pain models supports the hypothesis that TRPV3 is a critical mediator in these conditions.[2] Gabapentin's success stems from its ability to reduce the central sensitization that underlies many neuropathic pain states.[13] The choice between a targeted and a broad-spectrum agent often involves a trade-off between focused efficacy and the potential for wider-ranging side effects.

Experimental Protocols: Ensuring Scientific Validity

The characterization of ion channel modulators relies on precise electrophysiological techniques. The whole-cell patch-clamp assay is the gold standard for this purpose, providing high-fidelity data on channel function.[14][15]

Protocol: Whole-Cell Patch-Clamp Assay for TRPV3 Antagonist Screening

This protocol is designed to measure the inhibitory effect of a test compound on TRPV3 channels expressed in a stable cell line (e.g., HEK293).

  • Cell Preparation:

    • Culture HEK293 cells stably expressing human TRPV3 on glass coverslips.

    • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with an external solution (e.g., aCSF) at ~1.5 mL/min.[16]

  • Pipette Preparation & Sealing:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ.[16]

    • Fill the pipette with an internal solution mimicking the cell's cytoplasm.

    • Under visual guidance, carefully approach a target cell with the pipette tip.

    • Apply light negative pressure to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.[14]

  • Whole-Cell Configuration:

    • Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.[17]

    • Clamp the cell's membrane potential at a holding voltage (e.g., -60 mV).

  • Data Acquisition:

    • Establish a baseline recording of channel activity.

    • Apply a known TRPV3 agonist (e.g., 2-APB) to the external solution to elicit a robust inward current.

    • After washing out the agonist, co-apply the agonist with the test compound (e.g., Compound 74a) at various concentrations.

    • Record the current response at each concentration.

  • Analysis:

    • Measure the peak inward current in the presence of the agonist alone and with the test compound.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the concentration-response curve and fit the data to determine the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited).

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture TRPV3-expressing cells B Prepare recording solutions (internal/external) A->B C Fabricate micropipette B->C D Form Gigaseal on cell C->D E Establish Whole-Cell Mode D->E F Apply Agonist -> Record I_agonist E->F G Apply Agonist + Test Compound -> Record I_test F->G H Repeat for multiple concentrations G->H I Calculate % Inhibition H->I J Plot Concentration-Response Curve I->J K Determine IC₅₀ Value J->K

Caption: Workflow for whole-cell patch-clamp screening.

Synthesis Strategy: Accessing Biaryl Pyridine Scaffolds

The core of the target molecules is a biaryl system, which presents unique synthetic challenges. Modern organometallic cross-coupling reactions are the primary methods for constructing the crucial C(sp²)-C(sp²) bond between the phenyl and pyridine rings.

A common and effective strategy is the Suzuki cross-coupling reaction.[18] This involves the reaction of an arylboronic acid or ester with an aryl halide, catalyzed by a palladium complex. This method is renowned for its high yields and excellent tolerance of a wide variety of functional groups, making it ideal for complex molecule synthesis in drug discovery.[19][20]

Synthesis_Workflow cluster_reactants Starting Materials cluster_products Product A Aryl Halide (e.g., Bromophenyl Methanol derivative) C Suzuki Coupling (Pd Catalyst + Base) A->C B Pyridine Boronic Acid/Ester B->C D Biaryl Pyridine Methanol Scaffold C->D

Caption: High-level Suzuki coupling strategy for biaryl synthesis.

Discussion and Future Outlook

This comparative analysis highlights a pivotal question in modern analgesic development: specificity versus broad-spectrum activity.

  • The Case for Specificity (Pyridinyl Methanol Derivatives): Targeting TRPV3 offers the potential for a highly effective analgesic with a cleaner side-effect profile. By intervening at a specific point in the nociceptive pathway that is upregulated in disease states, such compounds could provide relief without the sedation and dizziness commonly associated with CNS-acting agents like Gabapentin.[13] This approach is particularly promising for pain localized to the periphery, such as in certain inflammatory skin conditions or neuropathies.[2]

  • The Enduring Value of Broad-Spectrum Agents (Gabapentin): While less specific, Gabapentin's mechanism of reducing overall neuronal hyperexcitability has proven effective across a range of neuropathic pain syndromes.[12] Its established clinical history provides a robust dataset on efficacy and safety, making it a reliable benchmark.

Future Directions: The development of (Pyridin-2-yl)methanol derivatives and other selective TRPV3 antagonists is a promising frontier. The next critical steps will involve rigorous safety profiling and transitioning preclinical efficacy data into human clinical trials. A key challenge will be to achieve the right balance of potency, selectivity, and pharmacokinetic properties to create a drug that is both effective and well-tolerated. The insights gained from benchmarking against established drugs like Gabapentin are invaluable for defining the therapeutic window and clinical positioning of these next-generation analgesics.

References

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Safety Operating Guide

Proper Disposal of (2-pyridin-3-ylphenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While the synthesis and application of novel compounds like (2-pyridin-3-ylphenyl)methanol are the focus of your research, the responsible management of chemical waste is a critical and often overlooked aspect of the experimental lifecycle. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a culture of responsible chemical handling.

This document moves beyond a simple checklist, offering insights into the rationale behind each procedural step. By understanding the "why," you and your team can make informed decisions, mitigate risks, and maintain the highest standards of laboratory safety.

Understanding the Hazard Profile

The pyridine moiety, a core component of this compound, is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[4] Methanol, another related chemical, is highly flammable and toxic.[5][6][7][8] These characteristics underscore the importance of proper personal protective equipment (PPE) and adherence to strict disposal protocols.

Key Inferred Hazard Information:

PropertyInferred HazardSupporting Evidence
Acute Oral Toxicity Harmful if swallowedBased on data for Phenyl(pyridin-2-yl)methanol[1][2]
Skin Irritation May cause skin irritationBased on data for [2-(Trifluoromethyl)pyridin-3-yl]methanol[3]
Eye Irritation May cause serious eye irritationBased on data for [2-(Trifluoromethyl)pyridin-3-yl]methanol[3]
Flammability Potentially flammableBased on properties of pyridine and methanol[4][5][8]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a requirement under regulations set forth by agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11][12] Adherence to these guidelines is essential for regulatory compliance and, more importantly, for the safety of all laboratory personnel.

Step 1: Hazard Assessment and Waste Determination

Before beginning any work that will generate waste, a thorough hazard assessment must be conducted.

  • Review Available Data: Consult any internal safety data and compare it with information on structurally similar compounds.

  • Waste Characterization: Based on the inferred hazards, classify waste containing this compound as hazardous chemical waste.[13][14] This is a critical first step that dictates the entire disposal pathway.

Step 2: Personal Protective Equipment (PPE)

Proper PPE is your first line of defense against chemical exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves may not be sufficient for prolonged contact; consult the glove manufacturer's compatibility chart.[15]

  • Body Protection: A fully buttoned lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.[2]

Step 3: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Dedicated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and compatible container.[15][16]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.[16][17] Incompatible materials can lead to fires, explosions, or the release of toxic gases.

  • Container Integrity: Ensure the waste container is in good condition, with a secure, tight-fitting lid to prevent spills and evaporation.[14][16]

Step 4: Labeling and Storage

Clear and accurate labeling is a cornerstone of safe laboratory practice and is mandated by OSHA's Hazard Communication Standard.[12]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area.[15] This area should be away from heat sources, direct sunlight, and incompatible chemicals.

Step 5: Final Disposal

The final disposal of hazardous waste must be handled by a certified hazardous waste management company.

  • Engage a Professional Service: Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[13]

  • Documentation: Complete a hazardous waste pickup request form as required by your institution and the disposal company. Maintain meticulous records of all disposed chemicals, a practice mandated by the EPA's "cradle to grave" tracking system.[14][18]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Safe Handling & Collection cluster_storage_disposal Storage & Final Disposal start Start: Generate this compound Waste assess_hazard Conduct Hazard Assessment (Review similar compounds' SDS) start->assess_hazard determine_waste Classify as Hazardous Waste assess_hazard->determine_waste wear_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) determine_waste->wear_ppe segregate_waste Use Dedicated, Compatible Waste Container wear_ppe->segregate_waste label_container Label Container: 'Hazardous Waste' Chemical Name & Conc. segregate_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste request_pickup Arrange for Pickup by Certified Waste Disposal Company store_waste->request_pickup document_disposal Complete & Retain Disposal Manifests request_pickup->document_disposal end End: Compliant Disposal document_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

By internalizing and implementing these procedures, you contribute to a safer, more compliant, and more efficient research environment. The responsible management of chemical waste is a shared responsibility that protects you, your colleagues, and the broader community.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-pyridin-3-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling of (2-pyridin-3-ylphenyl)methanol in a laboratory setting. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the safety protocols required. This compound, used in scientific and industrial research, necessitates a rigorous approach to personal protection to mitigate risks effectively. This document is structured to provide immediate, actionable intelligence for researchers, scientists, and professionals in drug development.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Understanding the specific hazards of this compound is the foundational step in establishing a robust safety protocol. The primary documented hazard is acute oral toxicity.

According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity - Category 4 (Oral) .[1] The corresponding hazard statement is H302: Harmful if swallowed .[1]

While this is the primary classified hazard, the absence of comprehensive toxicological data for skin and inhalation routes does not imply safety. For many research chemicals, a conservative approach is paramount. We must operate under the assumption that the compound may present uncharacterized hazards, including potential skin and eye irritation or respiratory effects upon aerosolization. Therefore, our PPE strategy is designed to create a comprehensive barrier against all potential routes of exposure.

Core Protective Equipment: Your Essential Barrier

The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic response to the specific experimental conditions. The following table outlines the minimum required PPE, with escalations based on the nature of the task.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing <1g, preparing dilute solutions)Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1][2]Chemical-impermeable gloves (e.g., Nitrile or Butyl rubber).[3] Double-gloving is recommended.Standard laboratory coat (cotton or flame-resistant).Not typically required if handled within a certified chemical fume hood.
High-Volume or High-Energy Operations (e.g., large-scale reactions, sonication, heating)Chemical splash goggles and a full-face shield.[4]Chemical-impermeable gloves (e.g., Nitrile or Butyl rubber).[3] Double-gloving is mandatory.Impervious or chemical-resistant clothing/apron over a lab coat.[1]Required if there is a risk of aerosol or dust formation outside of a fume hood. Use a full-face respirator with appropriate cartridges if exposure limits may be exceeded.[1]
Accidental Spill Cleanup Chemical splash goggles and a full-face shield.[4]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[3]Chemical-resistant, disposable coveralls.[5]A supplied-air respirator or a full-face respirator with appropriate cartridges is strongly recommended.[3]

Procedural Guide: From Preparation to Disposal

Adherence to a strict, step-by-step protocol is critical for ensuring safety. This workflow is designed to be a self-validating system, minimizing the potential for error.

Experimental Workflow: Weighing and Solubilizing this compound

This protocol outlines the essential steps for safely handling the solid compound and preparing a solution.

Step 1: Pre-Handling Safety Check

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Assemble all Materials: Before donning PPE, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) is inside the fume hood to minimize movement in and out of the controlled workspace.

Step 2: Donning Personal Protective Equipment

  • Sequence: The correct order is crucial for ensuring a proper seal and avoiding contamination.

    • Don lab coat and any required chemical-resistant apron/suit.

    • Don inner gloves.

    • Don eye and face protection (goggles/face shield).

    • Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step 3: Handling the Compound

  • Work Within the Fume Hood: All manipulations of this compound must occur inside a certified chemical fume hood.

  • Avoid Dust Formation: Handle the solid material gently.[1] Use a spatula to carefully transfer the compound to a weigh boat on a tared balance.

  • Tared Addition: For preparing solutions, place the receiving flask containing the solvent on the balance and tare. Add the solid directly to the solvent to prevent loss of material and dust generation.

  • Immediate Cleanup: Use a dampened paper towel to gently wipe any stray powder from the spatula or work surface. Dispose of this towel immediately in the designated solid waste container.

Step 4: Post-Handling Decontamination and PPE Doffing

  • Clean Workspace: Thoroughly wipe down the work area inside the fume hood with an appropriate solvent.

  • Doffing Sequence: This is the reverse of donning and is critical to prevent self-contamination.

    • Remove outer gloves, peeling them off so they turn inside-out. Dispose of them in the designated waste.

    • Remove face shield and goggles.

    • Remove lab coat and any additional protective clothing.

    • Remove inner gloves using the same inside-out technique.

    • Wash hands thoroughly with soap and water.[6]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Selection start Assess Task: Handling this compound quantity Quantity Handled? start->quantity energy High Energy Process? (e.g., Heating, Sonicating) start->energy ppe_base Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves (Double) quantity->ppe_base < 1g (Low) ppe_body Add Impervious Apron/Suit quantity->ppe_body > 1g (High) energy->ppe_base No ppe_face Add Face Shield energy->ppe_face Yes ppe_resp Consider Full-Face Respirator energy->ppe_resp Yes ppe_face->ppe_base ppe_body->ppe_base ppe_resp->ppe_base

Caption: PPE selection workflow for handling this compound.

Emergency Operational Plan

Immediate and correct action during an emergency can significantly reduce the severity of an incident.

Personnel Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[1][3] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical help.[3]

  • Ingestion: Rinse the mouth thoroughly with water.[1] Do NOT induce vomiting. Call a poison control center or seek immediate medical assistance.[6] Provide the Safety Data Sheet to the medical personnel.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, avoid raising dust.[1] Gently cover with an inert absorbent material. For liquid spills, contain with sand or another non-combustible absorbent material.

  • Collect: Carefully scoop the contained material into a suitable, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Disposal Plan

Proper disposal is a critical final step in the safe handling lifecycle.

  • Contaminated PPE: All disposable PPE (gloves, coveralls, weigh boats) that has come into contact with the compound must be considered hazardous waste. Place it in a sealed, clearly labeled waste container.

  • Chemical Waste: The compound and any solutions containing it must be disposed of as chemical waste.[1] This should be done through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing, in accordance with local, state, and federal regulations.[1] Do not discharge into drains or the environment.[1]

References

  • METHANOL SAFE HANDLING MANUAL. Methanol Institute. [Link]

  • Safety data sheet - Pyridine Standard. Agilent. [Link]

  • Incident management: methanol. GOV.UK. [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

Sources

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